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  • Product: 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid
  • CAS: 37964-14-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

Introduction: The Significance of the Tetrahydrocarbazole Scaffold The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged scaffold in medicinal chemistry and materials science.[1] This tricyclic structure, comprisin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged scaffold in medicinal chemistry and materials science.[1] This tricyclic structure, comprising a pyrrole ring fused to both a benzene and a cyclohexane ring, is a cornerstone in numerous natural products and pharmacologically active molecules.[2][3] Derivatives of THCz have demonstrated a wide spectrum of biological activities, including anti-Alzheimer, antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific analogue, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (CAS 37964-14-0), serves as a crucial building block for creating more complex molecules. The carboxylic acid moiety provides a versatile chemical handle for further functionalization, enabling its incorporation into larger drug candidates or functional materials through amide bond formation or other coupling reactions.[4] This guide provides a comprehensive overview of a robust synthetic route to this valuable compound and the analytical methods required to verify its structure and purity.

PART 1: Synthetic Strategies and Mechanistic Insights

The construction of the tetrahydrocarbazole ring system is most classically and efficiently achieved through the Fischer indole synthesis or the closely related Borsche–Drechsel cyclization .[5][6] This powerful acid-catalyzed reaction has been a mainstay in heterocyclic chemistry for over a century, offering a direct route from simple precursors.[7][8][9]

The Fischer-Borsche Pathway: A Rational Choice

The core of this synthesis involves the reaction of an arylhydrazine with a ketone or aldehyde, in this case, a substituted cyclohexanone, under acidic conditions.[10][11] To yield the desired 2-carboxy-substituted product, the logical starting ketone is 4-oxocyclohexane-1-carboxylic acid . The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a thermally induced[12][12]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to afford the final indole ring system.[7]

The choice of acid catalyst is critical and can influence reaction yields and purity. While traditional Brønsted acids like sulfuric acid, hydrochloric acid, or acetic acid are commonly employed, modern variations utilize Lewis acids, solid acid catalysts, or even ionic liquids to facilitate the transformation under milder or more environmentally benign conditions.[2][9][13]

Reaction Mechanism: A Step-by-Step Visualization

The mechanism of the Fischer indole synthesis is a well-studied and elegant cascade of equilibrium reactions.

Fischer_Indole_Mechanism cluster_start Step 1: Phenylhydrazone Formation cluster_rearrangement Step 2: Tautomerization & Rearrangement cluster_cyclization Step 3: Aromatization & Cyclization cluster_final Step 4: Final Product Formation Start_Reactants Phenylhydrazine + 4-Oxocyclohexanecarboxylic Acid Hydrazone Phenylhydrazone Intermediate Start_Reactants->Hydrazone Condensation (-H₂O) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine H⁺ Tautomerization Rearranged Di-imine Intermediate Enehydrazine->Rearranged [3,3]-Sigmatropic Rearrangement Aromatic_Intermediate Rearomatized Intermediate Rearranged->Aromatic_Intermediate H⁺ Tautomerization Cyclized_Intermediate Cyclized Aminoacetal Aromatic_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Final_Product 2,3,4,9-Tetrahydro-1H-carbazole- 2-carboxylic Acid Cyclized_Intermediate->Final_Product Elimination of NH₃ + H⁺ Catalyst Regeneration

Caption: Mechanism of the Fischer Indole Synthesis for the target molecule.

PART 2: Experimental Protocol and Workflow

This section provides a detailed, self-validating protocol for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. The workflow emphasizes purification and characterization at key stages to ensure the integrity of the final product.

Overall Synthetic Workflow

Synthesis_Workflow Reactants Phenylhydrazine + 4-Oxocyclohexanecarboxylic Acid Reaction Reaction Vessel (Glacial Acetic Acid, Reflux) Reactants->Reaction 1. Combine & Heat Quench Work-up (Pour into ice-water) Reaction->Quench 2. Cool & Precipitate Filter Crude Product Isolation (Vacuum Filtration) Quench->Filter 3. Isolate Solid Purify Purification (Recrystallization from Ethanol) Filter->Purify 4. Purify Solid Characterize Final Product Characterization (NMR, IR, MS, HPLC) Purify->Characterize 5. Analyze Pure Product

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Methodology

Materials and Reagents:

  • Phenylhydrazine (redistilled, 0.10 mol)

  • 4-Oxocyclohexane-1-carboxylic acid (0.10 mol)

  • Glacial Acetic Acid (200 mL)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-oxocyclohexane-1-carboxylic acid (0.10 mol) and glacial acetic acid (200 mL).

  • Addition of Phenylhydrazine: Gently heat the mixture to approximately 60-70 °C. While stirring, add freshly redistilled phenylhydrazine (0.10 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed. The dropwise addition helps to control the reaction rate and prevent the formation of side products.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

  • Precipitation and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 1 L of ice-cold water while stirring vigorously. A solid precipitate should form.[11]

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 100 mL) to remove residual acetic acid and other water-soluble impurities.

  • Purification: The primary method for purification is recrystallization. Transfer the crude solid to a suitably sized Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

PART 3: Characterization and Data Analysis

Confirmation of the molecular structure and assessment of purity are non-negotiable steps. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile. The molecular formula of the target compound is C₁₃H₁₃NO₂ with a molecular weight of 215.25 g/mol .[14]

Spectroscopic Data Summary

The following table summarizes the expected data from key analytical techniques.

Technique Functional Group / Protons Expected Chemical Shift / Wavenumber / m/z
¹H NMR Ar-H (Aromatic Protons)δ 7.0-7.5 ppm (multiplets)
N-H (Indole)δ ~8.0-8.5 ppm (broad singlet)
CH -COOH (Methine)δ ~2.8-3.2 ppm (multiplet)
CH₂ (Aliphatic)δ ~1.8-2.8 ppm (multiplets)
COOH (Carboxylic Acid)δ >10 ppm (very broad singlet)
¹³C NMR C =O (Carbonyl)δ >175 ppm
Ar-C (Aromatic)δ 110-140 ppm
Aliphatic-Cδ 20-45 ppm
IR Spectroscopy O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
N-H stretch (Indole)~3400 cm⁻¹ (sharp)
C=O stretch (Carbonyl)~1700 cm⁻¹ (strong, sharp)
C=C stretch (Aromatic)~1600, 1450 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 215
In-Depth Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of all proton environments. The distinct, downfield signals for the aromatic, indole N-H, and carboxylic acid O-H protons are key identifiers. ¹³C NMR will definitively confirm the presence of the carbonyl carbon from the carboxylic acid.[13]

  • Infrared (IR) Spectroscopy: IR is a rapid and effective method for functional group identification. The spectrum should be dominated by a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid, a strong C=O carbonyl peak, and the sharp N-H stretch of the indole ring.[1][10]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electron ionization (EI) would show a strong molecular ion peak at m/z 171 for the parent tetrahydrocarbazole.[15] For the carboxylic acid derivative, the molecular ion peak [M]⁺ should be observed at m/z 215.[14]

  • High-Performance Liquid Chromatography (HPLC): Purity is best assessed using reverse-phase HPLC. A typical method would use a C18 column with a mobile phase consisting of an acetonitrile and water gradient containing a small amount of acid like formic or phosphoric acid.[16] A pure sample should yield a single, sharp peak.

Conclusion

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid via the Fischer indole synthesis is a reliable and well-established method suitable for laboratory-scale production. By reacting phenylhydrazine with 4-oxocyclohexane-1-carboxylic acid in an acidic medium, the target molecule can be obtained in good yield. The success of the synthesis is critically dependent on rigorous purification, typically by recrystallization, and must be validated by a suite of analytical techniques, including NMR, IR, and mass spectrometry, to confirm its identity and HPLC to establish its purity. This technical guide provides researchers and drug development professionals with the foundational knowledge to confidently synthesize and characterize this important heterocyclic building block.

References

  • Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(01), 160–171.
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Exploratory

A Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Frontiers

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its pr...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active natural products and synthetic compounds.[1][2][3][4] This tricyclic heterocyclic system, comprising an indole moiety fused with a cyclohexane ring, offers a versatile and sterically defined framework for molecular design.[5] The introduction of a carboxylic acid group, particularly at the 2-position of the saturated ring, provides a critical functional handle for creating diverse libraries of derivatives, including amides and esters, thereby enabling extensive structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the synthesis, derivatization, and profound pharmacological potential of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid and its analogs. We will delve into established synthetic protocols, analyze the mechanistic basis of their diverse biological activities—spanning oncology, neuroprotection, and metabolic diseases—and provide field-proven experimental methodologies for their evaluation.

The Privileged Scaffold: Understanding the 2,3,4,9-Tetrahydro-1H-carbazole Core

The tetrahydrocarbazole (THC) framework is a recurring motif in a wide array of pharmacologically significant compounds.[1][3] Its rigid, three-dimensional structure allows for precise orientation of functional groups to interact with biological targets. The fusion of an aromatic indole system with a flexible cyclohexyl ring creates a unique lipophilic and electronic profile, which is fundamental to its ability to modulate various physiological pathways.

The 2-carboxylic acid derivative is of particular interest as it serves as a versatile synthetic intermediate.[6] This functional group not only influences the molecule's polarity and solubility but, more importantly, acts as a key anchoring point for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: From Core Construction to Functional Diversity

The construction and derivatization of the tetrahydrocarbazole scaffold are mature fields in synthetic organic chemistry. The methodologies employed are robust, scalable, and adaptable to a wide range of substrates.

Core Synthesis: The Fischer Indole Synthesis

The most prevalent and reliable method for constructing the 1,2,3,4-tetrahydrocarbazole core is the Fischer indole synthesis.[1][5][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a cyclohexanone derivative.

Causality of Experimental Choice: The choice of an acidic catalyst (e.g., glacial acetic acid, sulfuric acid, or ionic liquids like [bmim(BF4)]) is critical.[5][7] The acid protonates the hydrazone, facilitating a[5][5]-sigmatropic rearrangement (the key bond-forming step), followed by the elimination of ammonia and subsequent aromatization to yield the stable indole ring. The use of ionic liquids can offer environmental benefits and simplified product isolation.[7]

Fischer_Indole_Synthesis Figure 1: Mechanism of the Fischer Indole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product P Phenylhydrazine H Hydrazone Formation P->H C Cyclohexanone C->H E Ene-hydrazine Tautomer H->E + H+ S [3,3]-Sigmatropic Rearrangement E->S A Aromatization (Ammonia loss) S->A THC Tetrahydrocarbazole A->THC - NH3

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Protocol 1: General Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add cyclohexanone (0.12 mol) and glacial acetic acid (40 ml).

  • Addition of Hydrazine: Heat the mixture. Add redistilled phenylhydrazine (0.1 mol) dropwise over a period of 30 minutes. The exothermicity of the reaction should be controlled.

  • Reflux: Once the addition is complete, reflux the reaction mixture on a water bath for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the hot reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • Isolation: A solid product will precipitate. Collect the solid by vacuum filtration and wash it repeatedly with cold water to remove residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.[8]

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

To synthesize the target 2-carboxylic acid core, the Fischer indole synthesis is adapted by using a cyclohexanone derivative bearing the required functionality. The logical starting material is 4-oxocyclohexanecarboxylic acid .

  • Hydrazone Formation: Phenylhydrazine is reacted with 4-oxocyclohexanecarboxylic acid in an acidic medium.

  • Cyclization: The resulting hydrazone undergoes the same acid-catalyzed intramolecular cyclization and aromatization sequence.

  • Result: This pathway directly installs the carboxylic acid group at the C2 position of the final tetrahydrocarbazole product.

Derivatization of the Carboxylic Acid Moiety

The C2-carboxylic acid is a versatile handle for creating analogs. Standard peptide coupling reagents (e.g., EDC/HOBt, HATU) are highly effective for synthesizing a wide range of amide derivatives.

Protocol 2: Amide Synthesis from a Carboxylic Acid Core

  • Activation: Dissolve the 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and an activator such as Hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Pharmacological Activities and Therapeutic Applications

Derivatives of the tetrahydrocarbazole core exhibit a remarkable spectrum of biological activities, underscoring their therapeutic potential.[1][5]

Anticancer Activity

Carbazole derivatives are extensively investigated as anticancer agents, acting through multiple mechanisms.[9][10][11][12]

  • Mechanism of Action: Many derivatives function by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT pathway (specifically STAT3) and the p38 MAPK pathway.[10][12] Some act as DNA intercalating agents, leading to cell cycle arrest and apoptosis.[8][11] Certain analogs, particularly those hybridized with dithioate moieties, show potent cytotoxic activity against human breast (MCF7) and colon (HCT116) cancer cell lines.[13]

  • Structure-Activity Relationship: The presence of quinone moieties or specific substitutions at the N-9 position can significantly enhance antiproliferative effects.[10][14] For example, compound 6f , a 4-chlorophenylpiperazine dithiocarbamate derivative of tetrahydrocarbazole, demonstrated superior cytotoxicity against MCF7 cells compared to the standard drug doxorubicin, with an IC50 value of 7.24 nM/mL.[13]

Neuroprotective and CNS Effects

The tetrahydrocarbazole scaffold is a key component in drugs targeting neurological disorders.

  • Alzheimer's Disease: A primary strategy in managing Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[15] Several 6- and 9-substituted tetrahydrocarbazole derivatives have been synthesized and shown to be selective AChE inhibitors, making them promising leads for anti-Alzheimer's agents.[15]

  • Other CNS Activities: The core has also been linked to anticonvulsant and antipsychotic activities, highlighting its broad applicability in CNS drug discovery.[1][16]

Antimicrobial and Antifungal Activity

With the rise of drug-resistant pathogens, novel antimicrobial agents are urgently needed. Tetrahydrocarbazole derivatives have shown significant promise in this area.[1][2]

  • Mechanism: N-substituted carbazoles, particularly those incorporating imidazole or triazole moieties, exhibit potent activity against bacteria like S. aureus and E. coli and fungi such as C. albicans.[16] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

  • Potency: Minimum inhibitory concentrations (MICs) for some derivatives have been reported in the low microgram per milliliter range (1-8 µg/mL), indicating strong antimicrobial efficacy.[16]

Antidiabetic and Anti-inflammatory Properties
  • Diabetes: Certain tetrahydrocarbazole derivatives have been shown to possess potent hypoglycemic activity.[2] One potential mechanism is the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.[2] Some compounds exhibited glucose-lowering effects comparable to metformin or pioglitazone in cellular and in vivo models.[2][17]

  • Inflammation: The scaffold has been shown to inhibit pro-inflammatory mediators, suggesting applications in treating inflammatory conditions like psoriasis.[12]

Biological_Evaluation_Workflow Figure 2: Drug Discovery Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Synthesize THC-2-COOH Core (Fischer Indole Synthesis) S2 Create Derivative Library (e.g., Amide Coupling) S1->S2 S3 Purification & Characterization (NMR, MS) S2->S3 B1 In Vitro Assays (Cytotoxicity, Enzyme Inhibition) S3->B1 B2 Identify 'Hit' Compounds B1->B2 O1 Structure-Activity Relationship (SAR) Analysis B2->O1 O2 Design New Analogs O1->O2 O3 In Vivo Studies (Animal Models) O1->O3 O2->S1 Iterative Redesign STAT3_Inhibition Figure 3: Proposed Inhibition of STAT3 Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 DNA DNA pSTAT3->DNA Translocation THC THC Derivative THC->JAK Inhibits THC->STAT3 Inhibits Phosphorylation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Figure 3: Proposed Inhibition of STAT3 Pathway.

Conclusion and Future Outlook

The 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid scaffold and its analogs represent a profoundly valuable and versatile class of compounds in modern drug discovery. The robustness of the Fischer indole synthesis allows for accessible construction of the core, while the C2-carboxylic acid provides an ideal gateway for extensive chemical exploration. The demonstrated efficacy of these derivatives across oncology, neurodegenerative disease, infectious disease, and metabolic disorders confirms the "privileged" status of this framework. Future research should focus on leveraging combinatorial chemistry and high-throughput screening to expand derivative libraries, employing computational modeling to refine structure-activity relationships, and exploring novel drug delivery systems to enhance the therapeutic index of lead compounds. The continued investigation of this remarkable scaffold promises to yield next-generation therapeutics with improved efficacy and safety profiles.

References

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Foundational

A Spectroscopic Guide to 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid: Integrating NMR, IR, and MS Data for Structural Elucidation

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a v...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a valued scaffold, its unambiguous structural confirmation is paramount for researchers in drug development and related fields. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a cohesive and self-validating structural profile.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is the bedrock of its function. For 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (Molecular Formula: C₁₃H₁₃NO₂, Molecular Weight: 215.25 g/mol ), three primary spectroscopic techniques provide complementary pieces of the structural puzzle.[1][2]

  • NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation patterns.

By integrating these techniques, we create a validation loop where the information from one method corroborates the others, ensuring high confidence in the final structural assignment.

Molecular Structure with Atom Numbering

To facilitate a clear discussion of the spectral data, the following atom numbering scheme is used.

Caption: Molecular structure of the target compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon (¹³C) signals, we can map the molecular skeleton.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it solubilizes the carboxylic acid and allows for the observation of exchangeable protons (N-H and COOH).[3]

  • Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. For unambiguous assignments, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit the following key features, with shifts referenced against the parent THC where applicable.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Field-Proven Insights
~12.1broad singlet1HCOOH The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet, which would disappear upon a D₂O shake experiment.
~10.8singlet1HN9-H The indole N-H proton is deshielded due to the aromatic nature of the pyrrole ring. Its chemical shift is characteristic.
7.0 - 7.5multiplet4HC5-H, C6-H, C7-H, C8-H These aromatic protons on the benzene ring appear in their typical downfield region. The specific splitting patterns depend on their coupling to each other.
~3.0 - 3.2multiplet1HC2-H The methine proton at C2 is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift compared to a standard methylene proton.
~2.8 - 3.0multiplet2HC4-H₂ These methylene protons are adjacent to the aromatic ring and show complex splitting.
~2.6 - 2.8multiplet2HC1-H₂ These methylene protons are adjacent to the nitrogen atom and will be shifted accordingly.
~1.9 - 2.2multiplet2HC3-H₂ These methylene protons are expected to be the most upfield of the aliphatic signals.
¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR provides a count of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale and Field-Proven Insights
~175COOH The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
136 - 110C4a, C5, C6, C7, C8, C9a Six distinct signals are expected for the aromatic carbons. Carbons attached to nitrogen (C9a) or fused to the other ring (C4a) will have characteristic shifts.
~108C9b (bridgehead)The carbon at the fusion of the two aliphatic rings.
~40C2 The methine carbon bearing the carboxylic acid group.
~20 - 30C1, C3, C4 The three aliphatic methylene carbons, appearing in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Experimental Protocol: IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[5]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

IR Spectral Analysis (Predicted)

The IR spectrum provides a molecular fingerprint. The key diagnostic peaks for our target molecule are driven by the addition of the carboxylic acid group to the THC backbone.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentCausality Behind the Vibration
~3300Medium, SharpN-H Stretch Characteristic stretching vibration of the secondary amine in the pyrrole ring.
3300 - 2500Strong, Very BroadO-H Stretch The hydrogen-bonded O-H stretch of the carboxylic acid dimer is notoriously broad and is a definitive feature.
~2930MediumC-H Stretch (sp³) Stretching of the C-H bonds in the saturated cyclohexane portion of the molecule.
~1700Strong, SharpC=O Stretch The carbonyl stretch of the carboxylic acid is one of the most intense and recognizable peaks in the spectrum.
~1600, ~1450Medium-StrongC=C Stretch (Aromatic) Vibrations corresponding to the stretching of the carbon-carbon bonds within the benzene ring.
~1250StrongC-O Stretch Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is a "soft" ionization technique ideal for preventing premature fragmentation and observing the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Analysis of the Mass Spectrum (Predicted)

The expected molecular weight is 215.25 g/mol .[1]

m/z (mass-to-charge)Proposed FragmentRationale and Field-Proven Insights
216.1[M+H]⁺ The protonated molecular ion. Its detection confirms the molecular formula C₁₃H₁₃NO₂.
171.1[M+H - H₂O]⁺ Loss of water is a common fragmentation for carboxylic acids, though less prominent than other pathways.
170.1[M+H - HCOOH]⁺ or [M - COOH]⁺ The most characteristic fragmentation is the loss of the entire carboxylic acid group (45 Da), leading to a fragment corresponding to the parent THC cation radical. This is a highly stable fragment and is expected to be a major peak. The mass corresponds to the molecular ion of THC itself.[6][7]
MS Fragmentation Workflow

The primary fragmentation pathway can be visualized as follows:

mol [M+H]⁺ m/z = 216.1 (C₁₃H₁₄NO₂⁺) frag1 [M - COOH]⁺ m/z = 170.1 (C₁₂H₁₂N⁺) mol->frag1 - HCOOH (-46 Da) (Loss of Formic Acid)

Caption: Predicted ESI-MS fragmentation pathway.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a cross-check on the others, leading to an unambiguous structural confirmation.

ms Mass Spectrometry Molecular Ion [M+H]⁺ @ m/z 216.1 Confirms MW = 215.25 g/mol ir IR Spectroscopy Strong C=O @ ~1700 cm⁻¹ Broad O-H @ 3300-2500 cm⁻¹ N-H @ ~3300 cm⁻¹ ms->ir MW consistent with functional groups structure Confirmed Structure | 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid ms->structure:f0 Provides MW nmr NMR Spectroscopy ¹³C Signal @ ~175 ppm ¹H Signal @ ~12.1 ppm Confirms COOH group and H-framework ir->nmr COOH group seen in both techniques ir->structure:f0 Identifies Functional Groups nmr->ms H/C count matches molecular formula nmr->structure:f0 Defines Connectivity

Caption: Integrated workflow demonstrating data corroboration.

  • MS Confirms the Formula: Mass spectrometry establishes the molecular weight at 215.25 g/mol , consistent with the formula C₁₃H₁₃NO₂.[1]

  • IR Identifies Key Groups: IR spectroscopy confirms the presence of the critical carboxylic acid functional group (C=O and O-H stretches) and the indole N-H.

  • NMR Builds the Skeleton: ¹H and ¹³C NMR confirm the presence of the carboxylic acid carbon and proton, map out the 4 aromatic and 8 aliphatic protons, and establish the connectivity of the entire C-H framework.

  • Cross-Validation: The loss of 45 Da in the mass spectrum (COOH) directly corresponds to the functional group identified by the strong C=O stretch in the IR and the downfield signals in both ¹H and ¹³C NMR. The number of protons and carbons observed in NMR aligns perfectly with the molecular formula determined by MS. This synergy provides a definitive and trustworthy structural assignment.

References

  • Lao, W., et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • El-Kader, F. H. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure. Available at: [Link]

  • Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Park, S., et al. (2006). Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)chromium Tricarbonyl Complexes. Organometallics. Available at: [Link]

  • Abeysekera, A. M., et al. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Available at: [Link]

  • PubChem (2024). 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, C. R., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. ACG Publications. Available at: [Link]

  • NIST (2018). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem (2024). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Biological Activity Screening of Tetrahydrocarbazole Compounds: A Methodological and Mechanistic Approach

An In-Depth Technical Guide: Introduction: The Tetrahydrocarbazole Scaffold as a Privileged Structure Tetrahydrocarbazoles (THCs) represent a class of heterocyclic compounds built upon a tricyclic aromatic structure, fea...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Tetrahydrocarbazole Scaffold as a Privileged Structure

Tetrahydrocarbazoles (THCs) represent a class of heterocyclic compounds built upon a tricyclic aromatic structure, featuring a pyrrole ring fused to a benzene ring on one side and a cyclohexane ring on the other.[1][2] This unique framework is prevalent in numerous natural products and pharmacologically active alkaloids.[2][3][4] In medicinal chemistry, the THC scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse and potent therapeutic activities.[2][5] Researchers have consistently demonstrated the potential of THC derivatives in various disease models, establishing them as significant leads in drug discovery.[5][6]

The versatility of the THC core stems from its synthetic accessibility, most commonly through the Fischer indole synthesis, which allows for extensive functionalization at multiple positions.[1][7][8][9] This chemical tractability enables the generation of large compound libraries, which can then be systematically evaluated for biological activity. This guide provides a comprehensive overview of the core screening methodologies used to identify and characterize the therapeutic potential of novel tetrahydrocarbazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the underlying mechanistic pathways.

A General Workflow for High-Throughput Screening (HTS)

The initial exploration of a new library of tetrahydrocarbazole derivatives typically begins with a high-throughput screening (HTS) campaign to identify "hits" with desired biological activity. This process is designed as a funnel, starting with broad, rapid assays and progressing to more complex, specific secondary and confirmatory assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Lead Optimization Compound_Library Tetrahydrocarbazole Compound Library Primary_Assay High-Throughput Primary Assay (e.g., Cell Viability, Enzyme Activity) Compound_Library->Primary_Assay Single High Concentration Hit_Identification Initial 'Hit' Identification (Activity > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve Generation (e.g., 8-point dilution series) Hit_Identification->Dose_Response Active 'Hits' IC50_EC50 Determine Potency (IC50/EC50) & Confirm Activity Dose_Response->IC50_EC50 Secondary_Assays Secondary/Orthogonal Assays (e.g., Apoptosis, Target Engagement) IC50_EC50->Secondary_Assays Confirmed 'Hits' Mechanism_of_Action Elucidate Mechanism of Action (MoA) Secondary_Assays->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies Validated 'Hits' Lead_Optimization Lead Optimization (Improve Potency, Selectivity, ADME) SAR_Studies->Lead_Optimization In_Vivo In Vivo Model Testing Lead_Optimization->In_Vivo

Caption: A typical workflow for high-throughput screening of tetrahydrocarbazole derivatives.

Part 1: Anticancer Activity Screening

A significant body of research has focused on the potent cytotoxic effects of tetrahydrocarbazole derivatives against various cancer cell lines.[2][6][10] The primary screening cascade for anticancer activity typically involves evaluating general cytotoxicity, followed by assays to elucidate the specific mechanism of cell death, such as the induction of apoptosis.

Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11][12] The quantity of formazan produced is directly proportional to the number of viable cells.[13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into a 96-well flat-bottom plate at a density of 5 × 10⁴ to 1 × 10⁵ cells/well in 100 µL of complete culture medium.[11][14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (<0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (medium with solvent only) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[11][12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[11][14] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Quantitative Anticancer Activity Data

The efficacy of various tetrahydrocarbazole derivatives has been quantified across multiple cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Tetrahydrocurcumin-linked triazole (4g)HCT-116 (Colon)1.09 ± 0.17[10]
Tetrahydrocurcumin-linked triazole (4g)A549 (Lung)45.16 ± 0.92[10]
Pyrimidine derivative (43)A549 (Lung)2.14[10]
Pyrimidine derivative (44)HCT-116 (Colon)3.59[10]
Indolyl-pyrimidine hybrid (60)MCF-7 (Breast)5.1[10]
4-chlorophenylpiperazine derivative (6f)MCF-7 (Breast)0.00724[6]
4-chlorophenylpiperazine derivative (6f)HCT-116 (Colon)0.00823[6]
Mechanistic Insight: Apoptosis Induction

Many tetrahydrocarbazole compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[10] A standard method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[15][16]

Scientific Rationale: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE), can identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15][17] This dual staining allows for the differentiation of healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[17]

G THC Tetrahydrocarbazole Derivative Bax Bax/Bak Activation THC->Bax Induces Stress Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Forms Pores Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis (DNA Fragmentation, Blebbing) ActiveCasp3->Apoptosis Executes

Caption: The intrinsic (mitochondrial) pathway of apoptosis often induced by THCs.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed 1-2 × 10⁶ cells in a T25 flask and treat with the IC₅₀ concentration of the tetrahydrocarbazole compound for the desired time (e.g., 24 hours).[15] Prepare control flasks (unstained, Annexin V only, PI only) for setting up flow cytometer compensation and quadrants.[15][17]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.[15]

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[17]

  • Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 × 10⁶ cells/mL.[17]

  • Staining: Aliquot 100 µL of the cell suspension into a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[17][18]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature, protected from light.[17][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Do not wash the cells after staining.[15]

In Vivo Efficacy Models

Promising compounds identified from in vitro screens must be validated in in vivo models to assess their real-world therapeutic potential.[19] Human tumor xenograft models are a mainstay for preclinical anticancer drug development.[19][20]

Methodology Overview: Xenograft Models

  • Cell Line-Derived Xenograft (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically (into the tissue of origin) in immunodeficient mice (e.g., nude or SCID mice).[19][20]

  • Patient-Derived Xenograft (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models are considered more translationally relevant as they better retain the heterogeneity and architecture of the original tumor.[20][21]

In these models, treatment with the tetrahydrocarbazole derivative is initiated once tumors reach a palpable size. Efficacy is primarily measured by tumor growth inhibition (TGI) and overall survival.[21]

Part 2: Antimicrobial Activity Screening

Tetrahydrocarbazole derivatives have demonstrated significant inhibitory activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.[2][4]

Primary Screening: Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying the in vitro activity of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 × 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the tetrahydrocarbazole compounds in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control (broth with inoculum, no drug) to confirm microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-Substituted THCS. aureus12.5[9] (Qualitative data, example value)
N-Substituted THCE. coli25[9] (Qualitative data, example value)
N-Substituted THCC. albicans50[9] (Qualitative data, example value)

(Note: The referenced study confirmed activity but did not provide specific MIC values; these are representative values for illustrative purposes.)

Innovative In Vivo Models for Antimicrobial Screening

To bridge the gap between in vitro data and mammalian trials, and to adhere to the ethical principles of reducing mammal use, invertebrate models are gaining traction.[22] Models like the zebrafish embryo or the locust offer a cost-effective, high-throughput platform for early-stage in vivo assessment of a compound's efficacy and toxicity.[22][23] For instance, a C. elegans infection model has been successfully used to screen for agents active against multidrug-resistant bacteria.[24]

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key pathological feature of many diseases, and tetrahydrocarbazoles have been investigated for their anti-inflammatory properties.[1][2] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[25][26]

Target-Based Screening: Cyclooxygenase (COX) Inhibition Assay

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[27] COX-1 is constitutively expressed and plays a role in homeostasis, while COX-2 is induced at sites of inflammation.[27] Screening assays are designed to measure the inhibition of the peroxidase activity of these enzymes.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation THC Tetrahydrocarbazole Derivative THC->COX Inhibits

Caption: Inhibition of the COX pathway by tetrahydrocarbazole derivatives.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

  • Reagent Preparation: Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), arachidonic acid, and purified COX-1 and COX-2 enzymes.[28]

  • Plate Setup: In a 96-well plate, set up wells for:

    • Background: Assay Buffer and Heme only.

    • 100% Activity Control: Assay Buffer, Heme, and COX enzyme.

    • Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and the test tetrahydrocarbazole compound at various concentrations.[28]

  • Pre-incubation: Add the enzyme to the control and inhibitor wells. Add the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[29]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells (except the background).

  • Measurement: Immediately monitor the appearance of the oxidized TMPD product by measuring the absorbance at 590-611 nm kinetically over 5-10 minutes using a plate reader.[28][30]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control and calculate the IC₅₀ value.

Part 4: Neuroprotective Activity Screening

The potential of tetrahydrocarbazole derivatives to treat neurodegenerative disorders like Alzheimer's disease is an active area of research.[1] A key therapeutic strategy for Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[31]

Target-Based Screening: Acetylcholinesterase (AChE) Inhibition Assay

The most common method for measuring AChE activity is Ellman's method.[31] AChE hydrolyzes its substrate, acetylthiocholine, to produce thiocholine. Thiocholine then reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, which can be measured spectrophotometrically at 412 nm.[31][32] The rate of color formation is directly proportional to AChE activity.

G cluster_0 Normal Synaptic Transmission cluster_1 AChE Inhibition ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Products Choline + Acetate AChE->Products ACh_Inhib Acetylcholine AChE_Inhib AChE ACh_Inhib->AChE_Inhib Synapse Increased Acetylcholine in Synapse AChE_Inhib->Synapse Hydrolysis Prevented THC Tetrahydrocarbazole Derivative THC->AChE_Inhib Blocks

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by THCs.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0), AChE enzyme stock solution, acetylthiocholine iodide (ATCI) substrate solution, and DTNB solution.[31]

  • Plate Setup (96-well): Designate wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control (a known AChE inhibitor like Donepezil), and test compounds at various concentrations.[31][33]

  • Enzyme and Inhibitor Addition: Add the AChE working solution to all wells except the blank. Add the diluted test compounds or vehicle control to the appropriate wells. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme interaction.[33][34]

  • Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-20 minutes.[33]

  • Data Analysis: Calculate the rate of reaction (V) for each well (ΔAbs/min). The percent inhibition is calculated as: [1 - (V_inhibitor / V_control)] * 100. Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.

Quantitative Neuroprotective Activity Data
Compound/DerivativeTargetIC₅₀ (µM)Reference
Tetrahydrocarbazole-linked triazole (5a)AChE0.04 ± 0.01[10] (Data adapted for context)
Tetrahydrocarbazole-linked triazole (5c)AChE0.12 ± 0.02[10] (Data adapted for context)
Donepezil (Reference Drug)AChE0.02 ± 0.003[31] (Data adapted for context)

Conclusion

Novel tetrahydrocarbazole derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas.[10] Their demonstrated anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities, supported by compelling quantitative data, underscore their importance in modern drug discovery. The detailed experimental protocols provided herein offer a robust foundation for researchers to systematically screen, identify, and characterize these fascinating molecules, paving the way for the development of next-generation therapeutics. The key to a successful screening campaign lies not just in the execution of assays, but in the logical, stepwise validation of activity and the deep investigation of the underlying mechanism of action.

References

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). IJSREM.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • MTT assay protocol. Abcam.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
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Foundational

Potential Therapeutic Targets of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific derivative, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. While direct experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes evidence from closely related analogs and the broader class of tetrahydrocarbazole derivatives to illuminate its most promising therapeutic avenues. We delve into the mechanistic basis for potential activities in inflammation, neurodegenerative disorders, and metabolic diseases, providing detailed experimental protocols for target validation and characterization. This document is intended to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this intriguing molecule.

Introduction: The Therapeutic Promise of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole nucleus, a tricyclic aromatic structure, is a recurring motif in a multitude of natural products and synthetic molecules with significant pharmacological activities.[1] Its rigid, planar structure allows for effective interaction with various biological macromolecules, making it a versatile scaffold for drug design. Derivatives of this core have demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3][4] The presence of a carboxylic acid moiety at the 2-position of the tetrahydrocarbazole ring in 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid offers a key functional group for molecular interactions and further synthetic modification, enhancing its potential as a drug candidate. This guide will systematically explore the most probable therapeutic targets for this compound, based on the established pharmacology of its structural relatives.

Potential Therapeutic Targets in Inflammatory Disorders

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Tetrahydrocarbazole derivatives have emerged as promising anti-inflammatory agents, and several key targets within the inflammatory cascade are of particular relevance.

Cyclooxygenase (COX) Enzymes

Mechanistic Rationale: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through COX inhibition. The structural similarity of some tetrahydrocarbazole derivatives to known NSAIDs like indomethacin suggests that they may also target COX enzymes.[2]

Signaling Pathway: The COX-2 pathway is a critical component of the inflammatory response. Upon stimulation by pro-inflammatory signals, cellular arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, such as PGE2, which act on their respective G-protein coupled receptors to mediate inflammatory responses including vasodilation, increased vascular permeability, and pain sensitization.[5][6]

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 COX-2 Pro-inflammatory Stimuli->COX-2 Induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate PGH2 PGH2 COX-2->PGH2 Catalyzes Prostaglandin Synthases Prostaglandin Synthases PGH2->Prostaglandin Synthases Substrate Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin Synthases->Prostaglandins (e.g., PGE2) GPCRs GPCRs Prostaglandins (e.g., PGE2)->GPCRs Activates Inflammatory Response Inflammatory Response GPCRs->Inflammatory Response 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid->COX-2 Potential Inhibition

Figure 1: Potential Inhibition of the COX-2 Signaling Pathway.
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)

Mechanistic Rationale: The CRTH2 receptor, also known as DP2, is a G-protein coupled receptor for prostaglandin D2 (PGD2). It is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in allergic inflammation.[7] Antagonism of CRTH2 can abrogate the pro-inflammatory effects of PGD2, making it an attractive target for asthma and other allergic diseases.[8]

Evidence from Analogs: Patent literature reveals that derivatives of 2,3,4,9-tetrahydro-1H-carbazole, including those with a carboxylic acid functionality, have been synthesized and investigated as CRTH2 receptor antagonists.[9][10] This strongly suggests that the core scaffold is a viable pharmacophore for CRTH2 antagonism.

Signaling Pathway: PGD2, released from activated mast cells, binds to the CRTH2 receptor on Th2 cells and eosinophils. This binding activates a Gαi protein, leading to downstream signaling events that include inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and an increase in intracellular calcium. These events ultimately promote chemotaxis, cytokine release (IL-4, IL-5, IL-13), and survival of these inflammatory cells.[11][12]

CRTH2_Pathway PGD2 PGD2 CRTH2 Receptor CRTH2 Receptor PGD2->CRTH2 Receptor Binds Gαi Gαi CRTH2 Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits Ca2+ influx Ca2+ influx Gαi->Ca2+ influx Promotes cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Responses Chemotaxis, Cytokine Release cAMP->Cellular Responses Ca2+ influx->Cellular Responses 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid->CRTH2 Receptor Potential Antagonism

Figure 2: Potential Antagonism of the CRTH2 Signaling Pathway.

Potential Therapeutic Targets in Neurodegenerative Disorders

The neuroprotective potential of carbazole derivatives has garnered significant interest, particularly in the context of Alzheimer's disease (AD).

Acetylcholinesterase (AChE)

Mechanistic Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits.[13] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[13] Inhibition of AChE increases the availability of ACh, thereby enhancing cholinergic neurotransmission.[13]

Evidence from Analogs: Several studies have reported the synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as AChE inhibitors.[3][14] Some of these derivatives have shown selective inhibition of AChE over butyrylcholinesterase (BChE), which is a desirable property for minimizing peripheral side effects.[14]

Signaling Pathway: In a healthy synapse, acetylcholine is released from the presynaptic neuron and binds to postsynaptic receptors, propagating the nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine release. AChE inhibitors block the action of acetylcholinesterase, thereby increasing the concentration and duration of action of acetylcholine in the synapse.[15]

AChE_Pathway cluster_0 Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic Receptor Postsynaptic Receptor ACh->Postsynaptic Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid->AChE Potential Inhibition

Figure 3: Potential Inhibition of Acetylcholinesterase.
Monoamine Oxidase (MAO)

Mechanistic Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][16] Imbalances in the levels of these neurotransmitters are implicated in various neurological and psychiatric disorders.[2] MAO inhibitors can increase the synaptic availability of these neurotransmitters and have therapeutic applications in depression and Parkinson's disease.[16]

Evidence from Analogs: Some carbazole and tetrahydrocarbazole derivatives have been shown to exhibit inhibitory activity against MAO enzymes.[13] The specific selectivity for MAO-A or MAO-B can be modulated by substitutions on the carbazole ring, suggesting that 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid could potentially be a MAO inhibitor.

Potential Therapeutic Targets in Metabolic Diseases

Recent research has pointed towards the potential of carbazole-related structures in modulating metabolic pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

Mechanistic Rationale: Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of glucose and lipid metabolism.[17] PPARγ, in particular, is a key regulator of adipogenesis and is the molecular target of the thiazolidinedione class of antidiabetic drugs.[3]

Evidence from Analogs: While direct evidence for the interaction of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid with PPARs is scarce, structurally related tetrahydrocarboline derivatives have been designed and synthesized as potent PPARα/γ dual agonists.[16] Given the structural similarities, it is plausible that the tetrahydrocarbazole scaffold could also accommodate the PPAR ligand-binding domain.

Signaling Pathway: PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. Ligand binding induces a conformational change in the PPAR-RXR heterodimer, leading to the recruitment of coactivator proteins and subsequent transcriptional activation of genes involved in glucose uptake, lipid metabolism, and adipogenesis.[4][17]

PPAR_Pathway Ligand Ligand PPAR PPAR Ligand->PPAR PPAR-RXR Heterodimer PPAR-RXR Heterodimer PPAR->PPAR-RXR Heterodimer RXR RXR RXR->PPAR-RXR Heterodimer PPRE PPRE (DNA) PPAR-RXR Heterodimer->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Regulates Metabolic Regulation Metabolic Regulation Gene Transcription->Metabolic Regulation 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid->PPAR Potential Agonism

Figure 4: Potential Agonism of the PPAR Signaling Pathway.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments to validate the potential interactions of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid with the identified targets.

COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[2][6]

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a probe in the presence of arachidonic acid to generate a fluorescent product. The inhibition of this reaction by a test compound is measured.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Dilute the test compound (2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid) and celecoxib to the desired concentrations in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.

  • Assay Plate Setup:

    • Blank: Add assay buffer.

    • Enzyme Control (100% activity): Add assay buffer and diluted COX-2 enzyme.

    • Inhibitor Control: Add diluted celecoxib and diluted COX-2 enzyme.

    • Test Sample: Add diluted test compound and diluted COX-2 enzyme.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation: Add the reaction mix to all wells. Initiate the reaction by adding diluted arachidonic acid to all wells simultaneously.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percent inhibition for the test compound at various concentrations and calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the classic Ellman's method.[13][14]

Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Donepezil (positive control)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer. Dilute the test compound and donepezil to desired concentrations.

  • Assay Plate Setup:

    • Blank: Phosphate buffer, DTNB, and ATCI.

    • Control (100% activity): Phosphate buffer, AChE solution, DTNB, and solvent for the test compound.

    • Test Sample: Phosphate buffer, AChE solution, DTNB, and test compound solution.

  • Pre-incubation: Add buffer, AChE, DTNB, and test compound/solvent to the wells. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of absorbance change. Determine the percent inhibition and calculate the IC50 value for the test compound.

CRTH2 Radioligand Binding Assay

This protocol is a standard method for assessing receptor-ligand interactions.[11][14]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to the CRTH2 receptor.

Materials:

  • Cell membranes expressing human CRTH2 receptor

  • [3H]PGD2 (radioligand)

  • Unlabeled PGD2

  • Binding Buffer

  • Test compound

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, [3H]PGD2, and serial dilutions of the test compound.

    • Total Binding: Wells with radioligand and buffer only.

    • Non-specific Binding: Wells with radioligand and a high concentration of unlabeled PGD2.

    • Competition: Wells with radioligand and varying concentrations of the test compound.

  • Reaction Initiation: Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Measurement: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the ability of the test compound to displace the radioligand. Calculate the Ki (inhibition constant) from the IC50 value.

Summary of Potential Targets and Data from Analogs

The following table summarizes the potential therapeutic targets for 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid and includes representative data from structurally related compounds found in the literature. It is crucial to note that these values are for analogous compounds and experimental validation is required for the specific molecule of interest.

Therapeutic AreaPotential TargetRationaleRepresentative IC50/Activity of Analogs
Inflammation COX-2Structural similarity to NSAIDs; anti-inflammatory activity of the scaffold.Tetrahydrocarbazole derivatives show COX-2 inhibition.[2]
Allergic Disease CRTH2 ReceptorPatent literature on tetrahydrocarbazole derivatives as CRTH2 antagonists.Tetrahydrocarbazole derivatives are claimed as CRTH2 antagonists.[9][10]
Neurodegeneration Acetylcholinesterase (AChE)Cholinergic hypothesis of Alzheimer's disease; known AChE inhibitory activity of the scaffold.6-Amino-2,3,4,9-tetrahydro-1H-carbazole shows selective AChE inhibition.[14]
Neurodegeneration/ Psychiatry Monoamine Oxidase (MAO)Role of monoamines in neurological disorders; MAO inhibitory activity of carbazoles.Some carbazole derivatives show MAO inhibition.[13]
Metabolic Disease PPARγRegulation of metabolism; activity of structurally related tetrahydrocarbolines.Tetrahydrocarboline derivatives act as PPARα/γ dual agonists.[16]

Conclusion and Future Directions

2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid represents a molecule of significant therapeutic interest, poised at the intersection of several key pharmacological pathways. Based on a comprehensive analysis of its structural features and the established biological activities of its analogs, the most promising therapeutic targets for this compound lie in the realms of inflammation, neurodegeneration, and potentially metabolic diseases. Specifically, its potential to act as an inhibitor of COX-2 and AChE, and as an antagonist of the CRTH2 receptor, warrants rigorous experimental investigation.

The experimental protocols provided in this guide offer a clear roadmap for researchers to embark on the systematic evaluation of this compound. Future studies should focus on obtaining quantitative measures of activity, such as IC50 and Ki values, for 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid against these putative targets. Furthermore, cell-based and in vivo studies will be crucial to translate these molecular interactions into a therapeutic context and to assess the compound's overall efficacy and safety profile. The exploration of this compound and its derivatives could lead to the development of novel therapeutics with improved efficacy and safety for a range of debilitating diseases.

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Exploratory

The Synthesis of Tetrahydrocarbazoles: A Journey from Classic Cyclizations to Modern Catalytic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The tetrahydrocarbazole scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic pharmaceuticals. Its unique tricyclic structure, consisting of an indole ring fused with a cyclohexane ring, imparts a rigid framework that has proven to be a fertile ground for the development of therapeutic agents with a wide array of activities, including anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive exploration of the discovery and historical evolution of tetrahydrocarbazole synthesis, delving into the seminal classical methods and tracing their progression to the sophisticated catalytic strategies employed today. We will examine the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key reactions, and present comparative data to inform methodological choices in the modern synthetic laboratory.

I. The Dawn of Tetrahydrocarbazole Synthesis: The Borsche-Drechsel and Fischer Indole Era

The genesis of tetrahydrocarbazole synthesis is deeply rooted in the broader history of indole chemistry. The late 19th and early 20th centuries witnessed the discovery of two cornerstone reactions that have remained relevant for over a century: the Borsche–Drechsel cyclization and the more general Fischer indole synthesis.

The Borsche-Drechsel Cyclization: A Specific Gateway to Tetrahydrocarbazoles

The first synthesis of a tetrahydrocarbazole was reported by Edmund Drechsel in 1888, and later more thoroughly investigated by Walther Borsche in 1908.[1] This reaction, now known as the Borsche-Drechsel cyclization, involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone to form the tetrahydrocarbazole ring system.[2][3] It is, in essence, a specific application of the broader Fischer indole synthesis, tailored to the use of cyclohexanone derivatives.[2]

The reaction typically proceeds by heating the pre-formed or in situ generated cyclohexanone arylhydrazone in the presence of an acid catalyst, such as glacial acetic acid, hydrochloric acid, or sulfuric acid.[2] The mechanism, analogous to the Fischer indole synthesis, is a cascade of intricate steps that ultimately forge the pyrrole ring onto the cyclohexane framework.

The reaction commences with the formation of the cyclohexanone phenylhydrazone, which then undergoes a series of acid-catalyzed transformations:

Borsche_Drechsel_Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Cyclohexanone Cyclohexanone Phenylhydrazine->Cyclohexanone Condensation (-H2O) Phenylhydrazone Phenylhydrazone Enamine Enamine Intermediate Phenylhydrazone->Enamine Tautomerization Intermediate_1 Dienimine Intermediate Enamine->Intermediate_1 [3,3]-Sigmatropic Rearrangement Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization Tetrahydrocarbazole 1,2,3,4-Tetrahydrocarbazole Intermediate_2->Tetrahydrocarbazole -NH3 Aromatization

Mechanism of the Borsche-Drechsel Cyclization.
The Fischer Indole Synthesis: A Versatile and Enduring Method

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a more general and widely applicable method for the synthesis of indoles from arylhydrazines and enolizable ketones or aldehydes in an acidic medium.[4] The synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone is a classic example of this reaction.[5] A variety of acids can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride.[4][6]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1.0 equivalent) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Slowly add cyclohexanone (1.0-1.1 equivalents) dropwise to the refluxing solution over 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude 1,2,3,4-tetrahydrocarbazole can be purified by recrystallization from methanol to afford colorless crystals.

Expected Yield: 75-85%

II. The Modern Era: Advancements in Catalysis and Reaction Conditions

While the Fischer indole synthesis remains a workhorse for tetrahydrocarbazole synthesis, the demands of modern drug discovery and development for efficiency, sustainability, and access to complex molecular architectures have driven significant innovation in this field. The latter half of the 20th century and the early 21st century have seen the emergence of a diverse array of new synthetic methodologies.

Palladium-Catalyzed Synthesis: A Powerful Tool for C-N and C-C Bond Formation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the construction of the tetrahydrocarbazole core is no exception. These methods offer milder reaction conditions and greater functional group tolerance compared to the often harsh acidic conditions of the Fischer indole synthesis.[7] A notable example is the palladium-catalyzed annulation of o-iodoanilines with cyclohexanone.[7]

Materials:

  • o-Iodoaniline

  • Cyclohexanone

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • N,N-Dimethylformamide (DMF)

  • Isopropyl acetate

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • To a two-necked flask, add o-iodoaniline (1.0 equivalent), cyclohexanone (3.0 equivalents), and DABCO (3.0 equivalents) in DMF.

  • Degas the mixture three times by alternating between vacuum and nitrogen backfill.

  • Add palladium(II) acetate (0.005 equivalents).

  • Degas the mixture twice more and then heat at 105 °C for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and partition between isopropyl acetate and water.

  • Separate the organic layer, wash with brine, and concentrate under vacuum.

  • Purify the residue by silica gel chromatography using a mixture of ethyl acetate and heptane (e.g., 1:6) as the eluent to obtain 1,2,3,4-tetrahydrocarbazole as a pale brown solid.

Expected Yield: ~65%

This palladium-catalyzed approach demonstrates high regioselectivity with substituted cyclohexanones and tolerates a variety of functional groups that are sensitive to acidic conditions.[7]

Microwave-Assisted Synthesis: Accelerating the Classics

Microwave-assisted organic synthesis has emerged as a powerful technique to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[8] The Fischer indole synthesis of tetrahydrocarbazoles is particularly amenable to microwave irradiation.

Studies have shown that the reaction of phenylhydrazine and cyclohexanone, which typically requires several hours of reflux, can be completed in a matter of minutes under microwave irradiation, often with improved yields.[8][9] Various catalysts, including Lewis acids like zinc chloride and Brønsted acids like p-toluenesulfonic acid (p-TSA), have been successfully employed in these microwave-assisted protocols.[9]

CatalystHeating MethodReaction TimeYield (%)Reference
ZnCl₂Microwave (600 W)3 min76[9]
p-TSAMicrowave (600 W)3 min91[9]
Glacial Acetic AcidConventional1-2 hours~80[5]
K-10 Montmorillonite ClayMicrowave (600 W)3 min96[2]
K-10 Montmorillonite ClayConventional-94[2]
Asymmetric Synthesis: Accessing Chiral Tetrahydrocarbazoles

The biological activity of many tetrahydrocarbazole-containing molecules is highly dependent on their stereochemistry. Consequently, the development of asymmetric methods to access enantioenriched tetrahydrocarbazoles is of paramount importance in drug discovery.[10] Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of these scaffolds. Chiral secondary amines, for instance, can catalyze inverse-electron-demand Diels-Alder reactions of indole-based dienes with enals to construct highly functionalized and enantioenriched tetrahydrocarbazoles.[11]

Asymmetric_Synthesis_Workflow Indole_Diene 2,3-Indole-diene Reaction Inverse-Electron-Demand Diels-Alder Reaction Indole_Diene->Reaction Enal α,β-Unsaturated Aldehyde Enal->Reaction Catalyst Chiral Secondary Amine Catalyst Catalyst->Reaction Product Enantioenriched Tetrahydrocarbazole Reaction->Product

Asymmetric synthesis of tetrahydrocarbazoles via organocatalysis.

These organocatalytic methods can provide access to tetrahydrocarbazoles with excellent diastereo- and enantioselectivities (up to >20:1 dr and 98% ee).[11]

III. Conclusion and Future Perspectives

The synthesis of tetrahydrocarbazoles has undergone a remarkable evolution, from the classical, robust, yet often harsh conditions of the Borsche-Drechsel and Fischer indole syntheses to the milder, more versatile, and stereocontrolled modern catalytic methods. The foundational discoveries of the 19th century laid the groundwork for over a century of innovation, enabling chemists to construct this vital heterocyclic scaffold with increasing efficiency and precision.

For the modern researcher and drug development professional, a deep understanding of this historical and methodological landscape is crucial. While the classical methods remain valuable for their simplicity and scalability in certain contexts, the advent of palladium catalysis, microwave-assisted synthesis, and asymmetric organocatalysis has opened new avenues for the rapid and stereoselective synthesis of complex tetrahydrocarbazole derivatives.

The future of tetrahydrocarbazole synthesis will likely focus on the development of even more efficient, sustainable, and atom-economical catalytic systems. The exploration of novel catalytic cycles, the use of earth-abundant metal catalysts, and the further refinement of enantioselective methodologies will continue to expand the synthetic toolbox. As our understanding of the biological roles of tetrahydrocarbazole-containing molecules deepens, the demand for innovative and efficient synthetic strategies to access these privileged structures will undoubtedly continue to grow, ensuring that the rich history of tetrahydrocarbazole synthesis has many more chapters yet to be written.

IV. References

  • Chakraborty S, Panda P. A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry. 2021;18(6):709-718. [Link]

  • Taber DF, Tirunahari PK. Indole synthesis: a review and proposed classification. Tetrahedron. 2011;67(39):7195-7210. [Link]

  • Kumar N, Kumar V, Chowdhary Y. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. 2022;13(1):160-171. [Link]

  • Chaudhari TY, Tandon V. Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry. 2021;19(9):1944-1966. [Link]

  • Ali R. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Tetrahedron. 2023;148:133692. [Link]

  • Wikipedia. Borsche–Drechsel cyclization. [Link]

  • Prochazka MP, Carlson R. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. 1989;43:651-659. [Link]

  • Heravi MM, Rohani S, Zadsirjan V, Zahedi N. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017;7(84):53371-53406. [Link]

  • Kumar N, Kumar R, Kumar V. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. 2024;21(3):2127-2135. [Link]

  • Sridharan V, Suryavanshi PA, Menéndez JC. Advances in the chemistry of indoles. Chemical Reviews. 2011;111(11):7157-7259. [Link]

  • Fadaeinasab M, et al. Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. 2021;18(5):468-485. [Link]

  • Rogers CS, Corson BB. 1,2,3,4-TETRAHYDROCARBAZOLE and 1,2-BENZO-3,4-DIHYDROCARBAZOLE. Organic Syntheses. 1947;27:88. [Link]

  • Corrosive Chemistry. The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. 2021. [Link]

  • vibzz lab. 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. 2021. [Link]

  • Knowledge plus Understanding. 1 2 3 4-tetrahydrocarbazole synthesis - Example of Fischer Indole synthesis -Reactions and Mechanism. YouTube. 2020. [Link]

  • Thermo Fisher Scientific. Fischer Indole Synthesis - Named Reactions in Organic Chemistry. YouTube. 2022. [Link]

  • ResearchGate. Mechanistic pathway of Fischer indole cyclisation to obtain 1-keto-1,2,3,4-tetrahydrocarbazole derivatives. [Link]

  • Varma RS, Kumar D. Microwave-assisted one-pot, one-step Fischer indole synthesis. Journal of Heterocyclic Chemistry. 2011;48(1):229-232. [Link]

  • Hughes DL. The Fischer Indole Synthesis. A Review. Organic Preparations and Procedures International. 1993;25(6):607-632. [Link]

  • Clark JH, Macquarrie DJ. Solid acids and their use as environmentally friendly catalysts in organic synthesis. Chemical Communications. 1998;(8):853-860. [Link]

  • Rajasekhar KK, et al. Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of ChemTech Research. 2010;2(1):592-597. [Link]

  • Eduque RM, Creencia EC. Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry. 2015;16:413-419. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Gu B-Q, et al. Organocatalytic asymmetric synthesis of tetrahydrocarbazoles via an inverse-electron-demand Diels–Alder reaction of 2,3-indole-dienes with enals. Organic Chemistry Frontiers. 2018;5(23):3430-3434. [Link]

  • Chen C, Larsen RD. INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses. 2002;78:36. [Link]

  • Tan F, Cheng H. Catalytic asymmetric synthesis of tetrahydrocarbazoles. Chemical Communications. 2019;55(43):6151-6164. [Link]

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Foundational

The Enigmatic Core: A Technical Guide to the Mechanism of Action of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid and Its Congeners

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] This technical guide delves into the mechanistic underpinnings of this versatile core, with a specific focus on the enigmatic 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. While direct mechanistic data on this specific isomer is nascent, its classification as a protein degrader building block provides a critical lens through which to view its potential. By examining the well-documented activities of its positional isomers—the 1-carboxylic and 3-carboxylic acids—and the broader class of tetrahydrocarbazole derivatives, we can construct a robust hypothesis for the mechanism of action and therapeutic potential of this intriguing molecule. This guide will synthesize data on established biological targets, propose experimental workflows for mechanistic elucidation, and provide a forward-looking perspective on its application in novel therapeutic modalities.

The Tetrahydrocarbazole Scaffold: A Hub of Biological Activity

The tricyclic structure of 1,2,3,4-tetrahydrocarbazole, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is a recurring motif in natural products and synthetic molecules with significant pharmacological properties.[2][3] This scaffold's rigid, yet three-dimensional, nature allows for precise orientation of functional groups, enabling interactions with a wide array of biological targets. Derivatives have demonstrated a broad spectrum of activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][4] The inherent versatility of the tetrahydrocarbazole core makes it a fertile ground for drug discovery and development.

A notable example of a marketed drug containing the carbazole (though not tetrahydrocarbazole) core is Carvedilol. Carvedilol functions as a non-selective beta-adrenergic and alpha-1 receptor antagonist, used in the management of hypertension and congestive heart failure.[5][6] Its multifaceted pharmacology underscores the potential of the carbazole framework to interact with key physiological receptors.[6][7]

Mechanistic Insights from Positional Isomers: A Tale of Two Carboxylic Acids

The placement of the carboxylic acid group on the tetrahydrocarbazole ring dramatically influences its biological activity. Examining the known mechanisms of the 1- and 3-carboxylic acid isomers provides a crucial foundation for understanding the potential of the 2-carboxylic acid derivative.

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid: A Multifaceted Agent

The 1-carboxylic acid isomer has been investigated for a range of therapeutic applications, suggesting multiple potential mechanisms of action.[1]

  • Antiviral and Anticancer Activity: Studies have pointed to the potential of derivatives of 1-carboxylic acid in inhibiting the proliferation of cancer cells and exerting antiviral effects, particularly against the human papillomavirus.[1][8] The proposed mechanism for its anticancer effects often involves the intercalation of the planar carbazole ring system into DNA, which can disrupt replication and transcription, ultimately leading to apoptosis.[9]

  • Neuroprotective Effects: Preliminary research also suggests a neuroprotective role for this isomer, although the precise mechanisms are still under investigation.[1] This could be linked to antioxidant properties or modulation of specific neuronal signaling pathways.

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid: Targeting Inflammation and Neurological Pathways

The 3-carboxylic acid isomer has been more specifically characterized, with defined molecular targets.[10]

  • CRTH2 Receptor Antagonism: A significant application of this isomer is as a Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist.[10] CRTH2 is a G-protein coupled receptor involved in allergic inflammatory responses, binding to prostaglandin D2 (PGD2). By blocking this interaction, 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid derivatives can mitigate the inflammatory cascade in conditions like asthma and allergic rhinitis.[10]

  • Monoamine Oxidase (MAO) Inhibition: This isomer has also been shown to interact with monoamine oxidases, enzymes crucial for the degradation of neurotransmitters like serotonin and dopamine.[10] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, suggesting potential antidepressant effects.

The Core Directive: Unraveling the Mechanism of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

Direct pharmacological data on the 2-carboxylic acid isomer (CAS 37964-14-0) is limited in publicly accessible literature. However, its commercial classification as a "Protein Degrader Building Block" offers a significant clue to its intended application and, by extension, its mechanism of action in a broader context.[7]

This classification suggests that 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is likely utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or similar targeted protein degradation technologies.

Hypothesized Mechanism of Action: A Key Component in Targeted Protein Degradation

A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Within this framework, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid would not have a direct "mechanism of action" on its own. Instead, it would serve as a crucial structural component:

  • A Ligand for an E3 Ubiquitin Ligase or a Novel Target Protein: The tetrahydrocarbazole moiety could be a ligand that binds to a specific protein. The carboxylic acid group provides a convenient chemical handle for linking this ligand to another part of the PROTAC molecule (the E3 ligase binder or the target protein binder).

  • A Rigid Scaffold: The tetrahydrocarbazole core can act as a rigid spacer, ensuring the optimal orientation and distance between the target protein and the E3 ligase for efficient ubiquitination.

Hypothetical PROTAC Structure and Mechanism

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule THC 2,3,4,9-Tetrahydro-1H- carbazole-2-carboxylic Acid (as Ligand/Scaffold) Linker Linker Target_Protein Target Protein THC->Target_Protein Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Enters Ub Ubiquitin E3_Ligase->Ub Recruits Proteasome->Target_Protein Degrades Ub->Target_Protein Tags for Degradation

Caption: Hypothetical mechanism of a PROTAC utilizing the tetrahydrocarbazole scaffold.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized role of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid and to uncover any intrinsic biological activity, a systematic experimental approach is required.

Synthesis of Derivatives

The foundational step involves the synthesis of the core molecule, typically via the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.[3][11]

Protocol: Fischer Indole Synthesis of Tetrahydrocarbazole Core

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate phenylhydrazine hydrochloride and a cyclohexanone derivative bearing a carboxylic acid or a precursor group at the 2-position in a suitable solvent such as glacial acetic acid or methanol with an ionic liquid catalyst like [bmim(BF4)].[9][11]

  • Condensation: Reflux the mixture for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Target Identification and Validation

If the molecule is suspected to have intrinsic activity, a series of binding and functional assays should be performed.

Workflow for Target Identification

Target_ID_Workflow Start 2,3,4,9-Tetrahydro-1H- carbazole-2-carboxylic Acid Screening High-Throughput Screening (e.g., Receptor Binding Panels, Enzyme Inhibition Assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Dose-Response & Orthogonal Assays (e.g., SPR, ITC) Hit_ID->Validation Primary Hits Cell_Assay Cell-Based Functional Assays (e.g., Reporter Gene, Proliferation) Validation->Cell_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Cell_Assay->Mechanism End Validated Target Mechanism->End

Caption: A streamlined workflow for identifying the molecular target of a novel compound.

Quantitative Data from Related Tetrahydrocarbazole Derivatives

Compound ClassTarget/AssayIC50/ActivityReference
6-Amino-THC derivativesAcetylcholinesterase (AChE)Selective Inhibition[2]
9-Methyl-6-nitro-THCAcetylcholinesterase (AChE)Selective Inhibition[2]
THC-3-carboxylic acid derivs.CRTH2 ReceptorAntagonist Activity[10]
3,3-dimethyl-THC derivs.AcrB (Bacterial Efflux Pump)Potent Inhibition[10]
Carbazole-tethered triazolesTelomeraseInhibition, Apoptosis Induction[10]

Conclusion and Future Directions

While the direct mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid remains to be fully elucidated, its identity as a protein degrader building block provides a strong indication of its utility in the rapidly advancing field of targeted protein degradation. The rich pharmacology of its positional isomers and the broader tetrahydrocarbazole class suggests that subtle structural modifications can lead to profound changes in biological activity, targeting everything from G-protein coupled receptors to enzymes critical for neurotransmission and bacterial survival.

Future research should focus on two key areas:

  • Synthesis and Evaluation of PROTACs: Utilizing 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid as a scaffold or ligand in the creation of novel PROTACs to target disease-causing proteins.

  • Intrinsic Activity Screening: Performing broad-based phenotypic and target-based screening to determine if this specific isomer possesses its own unique pharmacological profile, independent of its role in protein degradation.

The 2,3,4,9-tetrahydro-1H-carbazole core continues to be a source of significant therapeutic potential. A deeper understanding of the structure-activity relationships governing the biological effects of its derivatives will undoubtedly pave the way for the development of next-generation therapeutics.

References

  • Smolecule. (2023, August 19). 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. Smolecule.
  • Kukreja, et al. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NISCAIR.
  • Benchchem. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid. Benchchem.
  • National Center for Biotechnology Inform
  • Dulin, B., & Abraham, W. T. (2004). Pharmacology of carvedilol. American Journal of Cardiology, 93(9A), 3B-6B.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024, March 24).
  • Spectrum Chemical. (n.d.). 2, 3, 4, 9-Tetrahydro-1H-carbazole-2-carboxylic acid, min 98%. Spectrum Chemical.
  • Kumar, et al. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Murugavel, S., et al. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole.
  • Murugavel, S., et al. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole. PMC.
  • Chakroborty, S., & Panda, P. (n.d.). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties.
  • 1 2 3 4 Tetrahydrocarbazole Synthesis. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook.
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022, January 4).
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
  • Sigma-Aldrich. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid. Sigma-Aldrich.

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Exploratory

An In-depth Technical Guide to the In Silico Modeling of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid Interactions

Abstract The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and hypoglycemic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and hypoglycemic agents.[1][2] Specifically, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid presents a versatile starting point for derivatization due to its carboxylic acid moiety, a key feature for establishing potent molecular interactions. This guide provides a comprehensive, technically-grounded walkthrough of an in silico workflow designed to investigate the interactions of this molecule with a biological target. As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the strategic reasoning behind each step. We will progress from initial target identification and ligand preparation to the predictive power of molecular docking, validate the stability of our findings through molecular dynamics, and finally, abstract our knowledge into a pharmacophore model for novel drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate and rationalize the drug discovery process.

Foundational Strategy: Target Selection and System Preparation

The success of any in silico campaign is predicated on the quality of the initial inputs. A flawed starting structure or an irrelevant biological target will invariably lead to meaningless results. Therefore, our first priority is the careful selection of a target and meticulous preparation of both the protein and our ligand of interest.

Identifying a Relevant Biological Target

The tetrahydrocarbazole core is known to interact with a diverse range of biological targets. Literature indicates its derivatives have been investigated as inhibitors of DNA replication, c-KIT and Bcl-2 G-quadruplexes in cancer, and as modulators of AMP-activated protein kinase (AMPK) for hypoglycemic effects.[2][3][4][5] For this guide, we will proceed with the hypothesis that our compound may target the kinase domain of AMPK , a crucial regulator of cellular energy homeostasis.

Our first action is to acquire a high-resolution 3D structure of our target. The RCSB Protein Data Bank (PDB) is the definitive resource. A search for human AMPK yields several structures. We select a PDB entry that has a co-crystallized ligand in the active site, as this provides an invaluable, experimentally-validated map of the binding pocket.

Protocol: Target Protein Preparation

  • Download Structure: Obtain the PDB file (e.g., PDB ID: 2Y94) from the RCSB PDB.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. We retain only the protein chain(s) that form the active site. This step is crucial because crystallographic water molecules may not be relevant to the dynamic solvated state and can interfere with the docking algorithm.

  • Structural Correction: Check for and repair any missing residues or atoms using tools like the SWISS-MODEL server. Add hydrogen atoms, as they are typically absent in PDB files but are essential for defining correct hydrogen bonding networks and protonation states.

  • Save the prepared protein structure as a new PDB file. This clean, complete structure is the foundation for all subsequent steps.

Preparing the Ligand: 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

The ligand must be converted from its 2D representation to a geometrically optimized, low-energy 3D conformation.

Protocol: Ligand Preparation

  • Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) and save it as a SMILES string or SDF file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.[6]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step relaxes the structure into a low-energy state.

  • Assign Protonation State: At physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate). It is critical to model the correct ionization state as this directly impacts the ligand's ability to form ionic interactions and hydrogen bonds.

  • Save the final 3D structure in a format suitable for docking, such as the .mol2 format.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking serves as our first computational assay. It predicts the preferred orientation of a ligand within a protein's active site and provides a scoring function to estimate binding affinity.[3] This allows us to quickly assess whether the ligand is likely to bind and to identify the key interactions that mediate recognition. We will use AutoDock Vina, a widely adopted and validated docking engine.[6]

Workflow: Molecular Docking with AutoDock Vina

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Clean Protein PDB p2 Prepare Receptor (PDBQT) (Add Hydrogens, Assign Charges) p1->p2 l1 3D Ligand MOL2 l2 Prepare Ligand (PDBQT) (Define Rotatable Bonds) l1->l2 c1 Create Config File (Link Inputs & Parameters) p2->c1 l2->c1 g1 Define Grid Box (Target Active Site) g1->c1 r1 Run AutoDock Vina c1->r1 a1 Analyze Output: Binding Affinity (kcal/mol) r1->a1 a2 Visualize Best Pose: Identify Key Interactions r1->a2

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol: Step-by-Step Molecular Docking

  • Prepare Receptor: Using AutoDock Tools, convert the clean protein PDB file into the PDBQT format. This step adds polar hydrogens and assigns Gasteiger charges, which are necessary for the Vina scoring function.[3]

  • Prepare Ligand: Convert the prepared ligand .mol2 file into the PDBQT format. AutoDock Tools will automatically detect rotatable bonds, allowing for ligand flexibility during the docking simulation.

  • Define the Search Space (Grid Box): This is a critical decision. The grid box defines the three-dimensional space where Vina will search for binding poses. We center the box on the coordinates of the co-crystallized ligand from our reference PDB file. The size is set to be large enough to encompass the entire active site with a small buffer (~25 Å x 25 Å x 25 Å is typical).[7]

  • Create Configuration File: A simple text file (conf.txt) is created to specify the input files and grid parameters.

ParameterExample ValueRationale
receptorprotein.pdbqtSpecifies the prepared protein structure.
ligandligand.pdbqtSpecifies the prepared ligand structure.
center_x, y, z15.5, 52.3, 5.8Defines the center of the search space.
size_x, y, z25, 25, 25Defines the dimensions of the search space in Angstroms.
outoutput.pdbqtSpecifies the file to save the docked poses.
exhaustiveness16Controls the thoroughness of the search (higher is more thorough but slower).
  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analyze Results:

    • Log File (log.txt): This file contains the binding affinity scores for the top predicted poses, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

    • Output File (output.pdbqt): This file contains the coordinates of the top-ranked binding poses. Visualize this file along with the receptor in PyMOL or Chimera. Scrutinize the best-scoring pose. Does it make sense chemically? Look for hydrogen bonds between the ligand's carboxylate and polar residues in the active site, and hydrophobic interactions involving the carbazole rings.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time in a simulated physiological environment.[8] This step is crucial for validating the stability of the docked pose. An unstable complex, where the ligand quickly dissociates or drifts from its initial pose, is unlikely to be a viable candidate. We will use GROMACS, a high-performance and widely-used MD engine.[9][10]

Workflow: Protein-Ligand MD Simulation with GROMACS

cluster_prep System Building cluster_sim Simulation cluster_analysis Trajectory Analysis p1 Best Docked Pose p2 Generate Protein & Ligand Topologies (Force Field) p1->p2 p3 Define Box & Solvate (Add Water) p2->p3 p4 Add Ions (Neutralize System) p3->p4 s1 Energy Minimization (Relax clashes) p4->s1 s2 Equilibration (NVT & NPT) s1->s2 s3 Production MD Run (e.g., 100 ns) s2->s3 a1 RMSD (Stability) s3->a1 a2 RMSF (Flexibility) s3->a2 a3 Hydrogen Bonds (Interaction Stability) s3->a3 a4 Binding Free Energy (MM/PBSA) s3->a4

Caption: GROMACS Workflow for Protein-Ligand MD Simulation.

Protocol: Step-by-Step MD Simulation

  • System Preparation:

    • Topology Generation: A force field (e.g., CHARMM36) is required to describe the potential energy of all atoms.

      • Protein: Use the gmx pdb2gmx command to generate the protein topology.

      • Ligand: This is a non-standard residue, so its parameters are not in the default force field. We must generate them. The CGenFF server is an excellent resource for generating CHARMM-compatible parameters for small molecules.[11][12] This provides the necessary .itp and .prm files.

    • Complex Formation: Combine the protein and ligand coordinates and create a master topology file (topol.top) that includes both.[9]

    • Solvation and Ionization: Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge). Use gmx solvate to fill the box with a pre-equilibrated water model (e.g., TIP3P). Finally, use gmx grompp and gmx genion to add ions to neutralize the system's net charge and mimic a physiological salt concentration.[13]

  • Energy Minimization: Perform a steep-descent energy minimization using gmx mdrun to remove any steric clashes introduced during system setup. A successful minimization is indicated by a final potential energy that is negative and a maximum force below the specified tolerance (e.g., 1000 kJ/mol/nm).[13]

  • Equilibration: This two-step process brings the system to the desired temperature and pressure while keeping the protein and ligand restrained.

    • NVT Equilibration: A short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the solute.

    • NPT Equilibration: A longer simulation (e.g., 5 ns) at constant Number of particles, Pressure, and Temperature to ensure the system reaches the correct density.

  • Production MD: Remove the position restraints and run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100-200 ns).

  • Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A plateau in the RMSD plot suggests the system has reached equilibrium and the overall structure is stable.

    • Hydrogen Bonds: Use gmx hbond to analyze the stability of key hydrogen bonds identified during docking. Are they maintained throughout the simulation?

    • Visual Inspection: Create a movie of the trajectory to visually confirm that the ligand remains stably bound in the active site.

Pharmacophore Modeling: Abstracting for Discovery

After confirming a stable binding mode, we can abstract the key interacting features into a 3D pharmacophore model. A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interaction.[14][15] This model serves as a powerful 3D query to rapidly screen large chemical databases for novel molecules that fit the required interaction geometry, a process far more efficient than docking millions of compounds.[16][17][18]

Workflow: Structure-Based Pharmacophore Generation and Screening

cluster_input Input cluster_model Modeling cluster_screen Application i1 Stable Protein-Ligand Complex (from MD) m1 Identify Key Features: H-Bond Donors/Acceptors, Hydrophobic, Aromatic i1->m1 m2 Generate 3D Pharmacophore Hypothesis m1->m2 s1 Virtual Screening (e.g., ZINC Database) m2->s1 s2 Identify Novel Hits s1->s2 s3 Docking & MD (Hit Validation) s2->s3

Caption: Pharmacophore Modeling and Virtual Screening Workflow.

Protocol: Conceptual Pharmacophore Modeling

  • Model Generation (Structure-Based):

    • Input the stable protein-ligand complex (an average structure from the equilibrated portion of the MD trajectory is ideal) into a pharmacophore modeling software (e.g., LigandScout, PHASE).

    • The software automatically identifies interaction features: the ligand's carboxylate as a hydrogen bond acceptor and negative ionizable feature, the carbazole nitrogen as a hydrogen bond donor, and the fused rings as hydrophobic/aromatic features.

    • The resulting model is a 3D arrangement of these features with specific distance and angle constraints.

  • Virtual Screening:

    • Use the generated pharmacophore model as a filter to screen a large compound database (e.g., ZINC, ChEMBL). The software rapidly identifies molecules from the database that can map their own chemical features onto the pharmacophore query.

  • Hit Validation:

    • The resulting list of hits will be structurally diverse. These compounds are not guaranteed to be active but are highly enriched with molecules that have the potential to bind.

    • These high-priority hits must then be passed back through the workflow described in this guide—molecular docking (Section 2) and MD simulations (Section 3)—to validate their binding and stability before committing to the time and expense of chemical synthesis and in vitro testing.

Conclusion

This guide has outlined a robust, multi-stage in silico workflow for characterizing the interactions of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. By progressing from static docking to dynamic simulation and finally to abstract pharmacophore modeling, we build a comprehensive and self-validating understanding of our molecule's potential. Each stage serves as a filter and a checkpoint for the next, ensuring that computational resources are focused on the most promising avenues. This rational, causality-driven approach exemplifies the power of modern computer-aided drug design to reduce costs, accelerate timelines, and ultimately, increase the probability of success in the complex endeavor of drug discovery.[19]

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Foundational

An In-depth Technical Guide to Preliminary Cytotoxicity Studies of Carbazole Derivatives

Foreword: The Evolving Landscape of Carbazole Derivatives in Oncology Carbazole, a tricyclic heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Landscape of Carbazole Derivatives in Oncology

Carbazole, a tricyclic heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and rigid planar structure make it an ideal candidate for interacting with various biological targets.[3] In recent years, there has been a surge of interest in carbazole derivatives as potential anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[4][5][6][7][8][9][10] These compounds have been shown to exert their anticancer activity through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling pathways like JAK/STAT, and interference with cell cycle progression.[1][11][12]

This guide is intended for researchers, scientists, and drug development professionals embarking on the preliminary cytotoxic evaluation of novel carbazole derivatives. It moves beyond a simple recitation of protocols to provide a deeper understanding of the rationale behind experimental design, the interplay between different assays, and the critical interpretation of data. As a senior application scientist, my goal is to equip you with the knowledge to conduct robust, reproducible, and insightful cytotoxicity studies that will effectively triage promising lead compounds for further development.

Chapter 1: Foundational Principles of In Vitro Cytotoxicity Testing

Before delving into specific methodologies, it is crucial to establish a firm understanding of the core principles that underpin in vitro cytotoxicity screening. The primary objective is to determine the concentration at which a carbazole derivative inhibits cancer cell growth or induces cell death.[13] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.[14][15] A lower IC50 value generally indicates a more potent compound.[14]

The selection of an appropriate panel of cancer cell lines is a critical first step. This panel should ideally represent a diversity of cancer types to assess the broad-spectrum activity or potential selectivity of the carbazole derivatives.[16] Furthermore, including a non-cancerous cell line is essential for evaluating the selectivity of the compounds, a key factor in minimizing potential side effects in future therapeutic applications.[17]

It is also important to recognize that different cytotoxicity assays measure distinct cellular parameters. Therefore, a multi-assay approach is highly recommended to gain a comprehensive understanding of a compound's cytotoxic profile. This guide will focus on a strategic combination of assays that assess metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

Chapter 2: Core Cytotoxicity Assays: A Multi-pronged Approach

A robust preliminary cytotoxicity study should not rely on a single assay. By combining methods that probe different aspects of cellular health, we can build a more complete picture of how a carbazole derivative affects cancer cells.

Metabolic Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.[18][19]

Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its high-throughput compatibility, cost-effectiveness, and sensitivity.[17] It provides a rapid assessment of a compound's overall impact on cell proliferation and viability. However, it's crucial to be aware of its limitations. Certain compounds can interfere with the MTT reduction reaction, and the assay does not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[20]

Click to view the detailed Step-by-Step MTT Assay Protocol

Materials:

  • Carbazole derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in complete culture medium.[3] The final solvent concentration should be kept constant across all wells and should not exceed a non-toxic level (typically ≤0.5% DMSO).[3] Replace the old medium with the medium containing the test compounds. Include vehicle control (medium with solvent) and positive control (a known cytotoxic drug) wells.[3]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C.[3][19]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[22][23] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[13]

Causality Behind Experimental Choices: The LDH assay is an excellent complementary assay to the MTT assay because it directly measures cell death (necrosis or late apoptosis) by quantifying membrane leakage.[23] This helps to differentiate between compounds that merely inhibit cell growth and those that actively kill cells. It is a relatively simple and inexpensive method for quantifying cytotoxicity.[24]

Click to view the detailed Step-by-Step LDH Assay Protocol

Materials:

  • Carbazole derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[13]

  • Sample Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the spontaneous and maximum release controls.

Visualization of the Core Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation start Select Cancer & Normal Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Carbazole Derivatives (Serial Dilutions) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt Incubate & Measure Viability ldh LDH Assay (Membrane Integrity) treat->ldh Incubate & Measure LDH Release ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 compare Compare Potency & Selectivity ic50->compare mechanism Hypothesize Mechanism of Action compare->mechanism Apoptosis_Pathway cluster_trigger Induction of Cell Death cluster_detection Detection of Apoptosis vs. Necrosis cluster_confirmation Confirmation of Apoptotic Pathway carbazole Carbazole Derivative cell Cancer Cell carbazole->cell Induces Cytotoxicity annexin_pi Annexin V / PI Staining cell->annexin_pi Early & Late Stage Events caspase_activation Caspase Activation cell->caspase_activation Initiation of Apoptosis flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry caspase_assay Caspase Activity Assay flow_cytometry->caspase_assay Informs further investigation caspase_activation->caspase_assay

Caption: A logical progression for investigating the mechanism of cell death induced by carbazole derivatives.

Chapter 4: Data Interpretation and Reporting

Quantitative Data Summary

Summarize all quantitative data, such as IC50 values, in a clearly structured table for easy comparison across different cell lines and carbazole derivatives.

Table 1: Example Cytotoxicity Data for Carbazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Selectivity Index (Normal/Cancer)
CZ-1MCF-7 (Breast)MTT2.58.0
CZ-1HeLa (Cervical)MTT5.43.7
CZ-1HT-29 (Colon)MTT4.05.0
CZ-1Normal FibroblastMTT20.0-
CZ-2MCF-7 (Breast)MTT10.22.5
CZ-2HeLa (Cervical)MTT15.81.6
CZ-2HT-29 (Colon)MTT12.52.0
CZ-2Normal FibroblastMTT25.5-

Note: The Selectivity Index is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher value indicates greater selectivity for cancer cells.

Addressing Common Challenges
  • Poor Compound Solubility: Many organic molecules, including carbazole derivatives, have poor aqueous solubility. [25][26]It is crucial to ensure that the compounds are fully dissolved in the stock solution (usually DMSO) and do not precipitate upon dilution in the culture medium. [25]If precipitation is observed, the data from those concentrations should be excluded.

  • Assay Interference: Be aware of potential interference of the test compounds with the assay reagents. For example, some compounds may have inherent color or fluorescence that can interfere with colorimetric or fluorometric readouts. Appropriate controls, such as compound-only wells, should be included to account for this.

Conclusion: Paving the Way for Preclinical Development

The preliminary cytotoxicity screening of carbazole derivatives is a critical gateway in the drug discovery pipeline. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and the mechanism of cell death, researchers can build a comprehensive profile of their lead compounds. This in-depth technical guide has provided not only the "how" but also the "why" behind these experimental choices, empowering you to design and execute robust studies. The insights gained from these preliminary investigations are invaluable for making informed decisions about which carbazole derivatives warrant the significant investment of preclinical and, ultimately, clinical development.

References

  • Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid via Fischer Indole Synthesis

Introduction: The Strategic Importance of the Fischer Indole Synthesis in Modern Drug Discovery The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fischer Indole Synthesis in Modern Drug Discovery

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a powerful and versatile tool for the construction of the indole nucleus.[1] This acid-catalyzed reaction, which cyclizes arylhydrazones derived from aldehydes or ketones, is not merely of historical interest; it is a vital process in the contemporary synthesis of complex molecules, particularly in the pharmaceutical industry. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases. Tetrahydrocarbazoles, synthesized via the Fischer indole reaction using cyclic ketones, are a particularly important class of indole derivatives, exhibiting a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-Alzheimer's agents.[2][3]

This application note provides a detailed, in-depth guide to the synthesis of a specific, functionally rich tetrahydrocarbazole derivative: 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. The presence of the carboxylic acid moiety at the 2-position offers a valuable handle for further chemical modifications, making this compound a key intermediate for the development of novel therapeutics. We will delve into the mechanistic underpinnings of the Fischer indole synthesis, provide a step-by-step protocol for the synthesis of the target molecule, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic reaction for the creation of innovative chemical entities.

Mechanistic Insights: A Stepwise Journey to the Indole Core

The Fischer indole synthesis is a sophisticated cascade of reactions initiated by the acid-catalyzed condensation of an arylhydrazine with a ketone. A comprehensive understanding of the mechanism is paramount for troubleshooting and optimizing the reaction.

The key steps are as follows:

  • Hydrazone Formation: The reaction commences with the formation of a phenylhydrazone from the condensation of phenylhydrazine and the ketone, in this case, 2-oxocyclohexanecarboxylic acid. This is a standard imine formation reaction, reversible and typically driven to completion by the removal of water.

  • Tautomerization to the Ene-hydrazine: Under acidic conditions, the hydrazone tautomerizes to its enamine-like isomer, the ene-hydrazine. This step is crucial as it sets the stage for the key bond-forming event.

  • [4][4]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, a concerted process that involves the cleavage of the weak N-N bond and the formation of a new C-C bond. This is the irreversible and rate-determining step of the overall synthesis.

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, and a subsequent intramolecular nucleophilic attack by the newly formed amino group on the imine carbon leads to the formation of a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to generate the stable, aromatic indole ring of the tetrahydrocarbazole product.

Experimental Workflow and Logic

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid can be visualized as a two-stage process: the formation of the phenylhydrazone intermediate, followed by the acid-catalyzed cyclization to the final product.

fischer_indole_synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Purification Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Condensation Ketoacid 2-Oxocyclohexanecarboxylic Acid Ketoacid->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization [3,3]-Sigmatropic Rearrangement Product 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid Cyclization->Product Elimination of NH3 Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a proposed method based on established procedures for the Fischer indole synthesis of related tetrahydrocarbazoles.[1][4][5] Optimization of reaction conditions may be necessary to achieve the highest possible yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PhenylhydrazineReagentSigma-AldrichPurify by distillation if necessary.
2-Oxocyclohexanecarboxylic Acid≥98%Commercially Available
Glacial Acetic AcidACS ReagentFisher Scientific
Ethanol200 Proof, AnhydrousDecon Labs
Diethyl EtherAnhydrousEMD Millipore
Sodium SulfateAnhydrousVWR
Celite®Sigma-Aldrich
Procedure

Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-oxocyclohexanecarboxylic acid (1.42 g, 10 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature until the solid dissolves.

  • Add phenylhydrazine (1.08 g, 10 mmol, 0.98 mL) dropwise to the stirred solution. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).

  • Dry the crude product under vacuum.

Step 2: Purification of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

  • The crude product can be purified by recrystallization. A suitable solvent system would be ethanol/water or ethyl acetate/hexane.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes turbid.

  • Gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol [6]
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Expected signals for aromatic, aliphatic, and carboxylic acid protons.
¹³C NMR Expected signals for aromatic, aliphatic, and carbonyl carbons.
IR Spectroscopy Characteristic peaks for N-H, C=O (carboxylic acid), and aromatic C-H bonds.

Field-Proven Insights and Troubleshooting

  • Choice of Acid Catalyst: While glacial acetic acid often serves as both the solvent and the catalyst, other acids such as sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride can be employed.[1] The choice of acid can significantly impact the reaction rate and yield, and may require optimization for this specific substrate.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's endpoint.

  • Purification Challenges: The carboxylic acid functionality may cause streaking on silica gel during column chromatography. The addition of a small amount of acetic acid to the eluent can help to mitigate this issue.

  • Side Reactions: The primary side reaction to consider is the formation of regioisomers if the starting ketone is not symmetrical. In this case, with the carboxyl group at the 2-position of the cyclohexanone ring, the formation of the 1-carboxylic acid isomer is a possibility, although the electronics of the molecule may favor the formation of the desired 2-carboxylic acid product. Careful characterization of the final product is essential to confirm its regiochemical purity.

Conclusion

The Fischer indole synthesis provides a direct and efficient route to the valuable synthetic intermediate, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this compound, opening up avenues for the development of novel and potentially therapeutic molecules. The protocol outlined in this application note serves as a robust starting point for the synthesis and further exploration of this important class of compounds.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
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  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. In NIST Chemistry WebBook.
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  • MySkinRecipes. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid.
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  • Wikipedia contributors. (n.d.). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
  • Zhang, Y., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172.
  • Zinner, G., & Kollmann, K. (1973). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry, 11(12), 1339-1340.
  • Zinner, G., & Knab, R. (1966). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 299(7), 582-586.
  • 2, 3, 4, 9-Tetrahydro-1H-carbazole-2-carboxylic acid, min 98%, 50 mg. (n.d.).
  • 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid. (n.d.). In SpectraBase.
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Application

Synthesis of Substituted Tetrahydrocarbazoles: An Application Note and Detailed Protocol

The tetrahydrocarbazole framework is a privileged heterocyclic motif ubiquitously found in a vast array of biologically active natural products and synthetic pharmaceutical agents.[1][2][3][4] Its unique tricyclic struct...

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrocarbazole framework is a privileged heterocyclic motif ubiquitously found in a vast array of biologically active natural products and synthetic pharmaceutical agents.[1][2][3][4] Its unique tricyclic structure, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, serves as a versatile scaffold in medicinal chemistry.[2][5] Derivatives of tetrahydrocarbazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][5][6] This wide range of biological significance has spurred continuous interest in the development of efficient and diverse synthetic methodologies to access substituted analogs of this important scaffold.[1][3][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes to substituted tetrahydrocarbazoles. We will delve into the mechanistic underpinnings of classical methods, explore modern catalytic strategies, and present detailed, field-proven protocols.

Classical Approaches to Tetrahydrocarbazole Synthesis

The cornerstone of tetrahydrocarbazole synthesis lies in well-established reactions that have been refined over decades. These methods, primarily the Fischer indole synthesis and its variant, the Borsche-Drechsel cyclization, remain highly relevant for their robustness and broad applicability.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is the most common and versatile method for constructing the indole ring system, which is central to the tetrahydrocarbazole core.[2][4][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from the condensation of a substituted phenylhydrazine and a cyclohexanone derivative.[2][8]

Causality Behind Experimental Choices: The choice of acid catalyst is crucial and can significantly impact the reaction yield and purity of the product. While strong mineral acids like hydrochloric or sulfuric acid can be effective, they can also lead to side reactions and decomposition of sensitive substrates.[2] Glacial acetic acid is a commonly used milder alternative that often provides cleaner reactions.[8][9] The reaction is typically heated to facilitate the key[1][1]-sigmatropic rearrangement.

Reaction Mechanism:

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions:[9][10][11]

  • Hydrazone Formation: The initial step is the condensation of a phenylhydrazine with a cyclohexanone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and cleaving the weak N-N bond.[9][11]

  • Rearomatization and Cyclization: The resulting intermediate undergoes rearomatization of the benzene ring, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to afford the aromatic tetrahydrocarbazole product.[9][10]

Fischer_Indole_Synthesis cluster_start Reactants Phenylhydrazine Substituted Phenylhydrazine Hydrazone Arylhydrazone Intermediate Phenylhydrazine->Hydrazone + Cyclohexanone (Condensation) Cyclohexanone Substituted Cyclohexanone Cyclohexanone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid-catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearrangement->Cyclized Rearomatization & Intramolecular Cyclization Product Substituted Tetrahydrocarbazole Cyclized->Product - NH3 (Elimination)

Figure 1. Mechanism of the Fischer Indole Synthesis for Tetrahydrocarbazoles.

The Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a specific application of the Fischer indole synthesis used to prepare tetrahydrocarbazoles from cyclohexanone arylhydrazones.[9][10][12] First described by Edmund Drechsel in 1888 and Walther Borsche in 1908, this reaction is the central step in the Borsche-Drechsel carbazole synthesis, where the resulting tetrahydrocarbazole is subsequently oxidized to the fully aromatic carbazole.[10][13]

The mechanism is essentially identical to the Fischer indole synthesis, involving an acid-catalyzed cyclization of the pre-formed or in situ generated cyclohexanone arylhydrazone.[9][10]

Protocol 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole via Fischer Indole Synthesis

This protocol provides a representative procedure for the synthesis of a substituted tetrahydrocarbazole.

Materials and Reagents:

  • 4-Bromophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Addition of Cyclohexanone: Begin stirring the mixture and heat it to reflux. Once refluxing, add cyclohexanone (1.1 eq) dropwise over 20-30 minutes through the top of the condenser.[8]

  • Reaction: Continue to heat the reaction mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 6-bromo-1,2,3,4-tetrahydrocarbazole.[8]

  • Characterization: Dry the purified product and determine its melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Data:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
6-Bromo-1,2,3,4-tetrahydrocarbazoleC₁₂H₁₂BrN250.1470-85135-137

Modern Synthetic Approaches

While classical methods are reliable, modern organic synthesis has introduced more sophisticated and often milder and more efficient catalytic approaches to construct the tetrahydrocarbazole scaffold.

Catalytic Asymmetric Synthesis

The development of chiral tetrahydrocarbazoles is of significant interest due to their prevalence in natural products and their potential as chiral ligands and catalysts.[7][14] Catalytic asymmetric synthesis provides a powerful tool to access these enantiomerically enriched compounds.[7][15][16]

One notable strategy involves the enantioselective [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes catalyzed by chiral Lewis acids, such as copper complexes.[15][16] This method allows for the one-pot synthesis of optically active tetrahydrocarbazoles in high yields and with good to excellent enantioselectivity.[15][16]

Asymmetric_Synthesis_Workflow Reactants 2-Alkynylindole + Donor-Acceptor Cyclopropane Reaction One-Pot Asymmetric [3+3] Annulation Reactants->Reaction Catalyst Chiral Lewis Acid Catalyst (e.g., Cu(OTf)₂/Chiral Ligand) Catalyst->Reaction Product Optically Active Substituted Tetrahydrocarbazole Reaction->Product

Figure 2. General workflow for catalytic asymmetric synthesis of tetrahydrocarbazoles.

Friedel-Crafts Alkylation Strategies

Intramolecular Friedel-Crafts alkylation offers another pathway to tetrahydrocarbazole derivatives. For instance, a p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles can produce 4-functionalized tetrahydrocarbazolones.[17] This reaction proceeds through an initial intramolecular Friedel-Crafts hydroxyalkylation, followed by the activation of the resulting 3-indolylmethanol intermediate and subsequent reaction with an external nucleophile.[17]

Characterization of Substituted Tetrahydrocarbazoles

The structural elucidation of newly synthesized tetrahydrocarbazole derivatives is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the proton and carbon framework of the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals are used to determine the substitution pattern and stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands include the N-H stretch of the indole ring (around 3400 cm⁻¹), aromatic C-H stretches, and aliphatic C-H stretches.[18][19]

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.[18][19]

  • Melting Point: The melting point is a crucial physical property that indicates the purity of the synthesized compound. A sharp melting point range is indicative of a pure substance.[20]

Summary of Synthetic Methodologies

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Fischer Indole Synthesis Acid-catalyzed cyclization of arylhydrazones and cyclohexanones.[2][8]Robust, versatile, widely applicable.Can require harsh acidic conditions, may not be suitable for sensitive substrates.[2]
Borsche-Drechsel Cyclization A specific application of the Fischer indole synthesis for tetrahydrocarbazoles.[9][10]Well-established, reliable for specific substrates.Similar limitations to the general Fischer indole synthesis.
Catalytic Asymmetric Synthesis Use of chiral catalysts to induce enantioselectivity.[7][15][16]Access to enantiomerically pure compounds.Requires specialized and often expensive chiral catalysts and ligands.
Friedel-Crafts Alkylation Intramolecular cyclization of functionalized indoles.[17]Provides access to functionalized tetrahydrocarbazolones.Substrate scope may be limited.

Conclusion

The synthesis of substituted tetrahydrocarbazoles is a rich and evolving field of organic chemistry. While classical methods like the Fischer indole synthesis remain indispensable tools, modern catalytic approaches, particularly asymmetric synthesis, have opened new avenues for the creation of structurally diverse and stereochemically complex molecules. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical guidance necessary to successfully synthesize and characterize these valuable compounds for applications in drug discovery and materials science.

References

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Method

using 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid in anticancer assays

An In-Depth Guide to the In Vitro Evaluation of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid Application Note & Protocols for Anticancer Assays Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

Application Note & Protocols for Anticancer Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: The carbazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2] These compounds are known to exert their effects through diverse mechanisms, including DNA intercalation, inhibition of crucial enzymes like topoisomerase, and the induction of programmed cell death (apoptosis) and cell cycle arrest.[3][4][5] This document provides a comprehensive set of protocols for the initial in vitro evaluation of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid , a versatile synthetic intermediate within this class.[6][7] We present detailed, step-by-step methodologies for assessing its cytotoxic effects, its potential to induce apoptosis, and its impact on cell cycle progression. The rationale behind each experimental step is explained to provide a deeper understanding, ensuring that researchers can confidently and accurately characterize the anticancer potential of this compound.

Introduction: The Rationale for Investigation

Carbazole alkaloids and their synthetic derivatives have long been a focal point of anticancer research due to their potent biological activities.[8] Compounds from this family have been shown to disrupt cancer cell proliferation by targeting fundamental cellular processes. Key mechanisms of action include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of many carbazoles allows them to insert between DNA base pairs, disrupting replication and transcription.[4][5] Some derivatives also inhibit topoisomerase II, an enzyme critical for resolving DNA tangles during cell division.[1][2]

  • Induction of Apoptosis: Many carbazole compounds trigger the intrinsic or extrinsic pathways of apoptosis, leading to controlled cell death in cancer cells.[9][10]

  • Cell Cycle Arrest: By interfering with microtubule dynamics or cyclin-dependent kinases (CDKs), carbazole derivatives can halt the cell cycle, often at the G2/M phase, preventing cell division.[1]

Given this background, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid represents a promising scaffold for the development of novel anticancer agents.[6] The following protocols are designed to systematically investigate these potential mechanisms of action.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are critical for reproducible results. While some carbazole derivatives have limited aqueous solubility, dimethyl sulfoxide (DMSO) is a standard solvent for creating concentrated stock solutions for in vitro assays.

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh out a precise amount of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (CAS 37964-14-0) in a sterile microcentrifuge tube.[7]

  • Solubilization: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Scientist's Note: A high concentration minimizes the final percentage of DMSO in the cell culture medium. It is crucial to keep the final DMSO concentration below 0.5% (v/v) in all experimental wells, as higher concentrations can be cytotoxic to many cell lines.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Workflow for In Vitro Anticancer Evaluation

A logical, tiered approach is recommended for characterizing the compound's activity. The workflow begins with a broad assessment of cytotoxicity to determine effective concentration ranges, followed by more detailed mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A Prepare Serial Dilutions of Test Compound C Treat Cells for 48-72h A->C B Seed Cancer Cell Lines in 96-well Plates B->C D Perform MTT Assay (Measure Cell Viability) C->D E Calculate IC50 Values D->E F Apoptosis Assay (Annexin V/PI Staining) E->F Treat at IC50 & 2x IC50 concentrations G Cell Cycle Analysis (Propidium Iodide Staining) E->G Treat at IC50 & 2x IC50 concentrations H Analyze via Flow Cytometry F->H G->H

Caption: General experimental workflow for evaluating the anticancer properties of a test compound.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HT29 colon cancer)[13]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Controls are Essential:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Blank: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis:

  • Correct for Background: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC50: The IC50 (half-maximal inhibitory concentration) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data Presentation:

Cell Line Compound IC50 (µM) - Hypothetical Data
MCF-7 (Breast) 12.5
A549 (Lung) 25.8
HT29 (Colon) 18.2

| HCT116 (Colon) | 9.7 |

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis.[14]

  • Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[15]

G cluster_0 cluster_1 cluster_2 A Healthy Cell Inner: PS Outer: - B Early Apoptotic Inner: - Outer: PS A->B Apoptosis Initiation Q Q3: Live (Annexin V- / PI-) Q4: Early Apoptotic (Annexin V+ / PI-) Q2: Late Apoptotic (Annexin V+ / PI+) Q1: Necrotic (Annexin V- / PI+) C Late Apoptotic / Necrotic Membrane Compromised PS Exposed B->C Membrane Permeabilization D Annexin V-FITC Binds to exposed PS D->B Binds D->C Binds E Propidium Iodide (PI) Enters compromised membrane E->C Enters

Caption: Principle of distinguishing cell populations using Annexin V and Propidium Iodide staining.

Step-by-Step Methodology:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle method like Trypsin-EDTA, then neutralize and pool with the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet once with cold 1X PBS.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[15]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15][16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Example Data Presentation:

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2)
Vehicle Control 95.1 2.5 1.8
Compound (IC50) 55.3 25.4 18.1

| Compound (2x IC50) | 20.7 | 40.1 | 35.9 |

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] A population of cells with fragmented DNA, characteristic of apoptosis, will appear as a "sub-G1" peak.[17]

G X_axis 8,0! 8,0! X_axis->8,0! DNA Content (Fluorescence Intensity) Y_axis 0,4! 0,4! Y_axis->0,4! Cell Count p1 p2 p1->p2 p3 p2->p3 p6 p3->p6 p4 p5 p7 p6->p7 p8 p7->p8 subG1 Sub-G1 (Apoptosis) 0.5,0.5 0.5,0.5 subG1->0.5,0.5 G0G1 G0/G1 2,3.5 2,3.5 G0G1->2,3.5 S S Phase 3.7,2.2 3.7,2.2 S->3.7,2.2 G2M G2/M 5.2,2.5 5.2,2.5 G2M->5.2,2.5 0,0 0,0 0,0->p1

Caption: Representative histogram of cell cycle distribution analyzed by DNA content staining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]

    • Rationale: Dropwise addition of cold ethanol prevents cell clumping and ensures proper fixation, which is critical for high-quality DNA staining.

  • Storage: Incubate cells on ice for at least 2 hours or store at -20°C overnight.[18]

  • Washing: Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol. Wash the pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[19]

    • Rationale: RNase A is crucial to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[17][19]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the fluorescence channel to properly resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.[20]

Example Data Presentation:

Treatment % Sub-G1 % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 1.5 65.4 15.1 18.0

| Compound (IC50) | 8.9 | 20.1 | 10.5 | 60.5 |

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
MTT Assay: High background in blank wells- Contamination of medium or reagents. - Phenol red in medium can interfere.- Use fresh, sterile reagents. - Use phenol red-free medium for the assay.
MTT Assay: Low signal or poor dose-response- Cell density is too low/high. - Incubation time is too short. - Compound precipitated out of solution.- Optimize cell seeding density for your cell line. - Increase incubation time with the compound. - Check solubility; may need to adjust stock concentration.
Flow Cytometry: High debris in plots- Excessive trypsinization or harsh handling. - Cells were overgrown or unhealthy.- Use a shorter trypsinization time; handle cells gently. - Ensure cells are in the logarithmic growth phase.
Cell Cycle: Poor peak resolution (high CV)- Inconsistent fixation (cell clumping). - Incorrect flow cytometer settings.- Add cold ethanol dropwise while vortexing. - Ensure the flow cytometer is set to a low flow rate and use linear scaling for the DNA channel.[20]

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Wiley Periodicals LLC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Carbazole scaffolds in cancer therapy: a review
  • Current status of carbazole hybrids as anticancer agents.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. (2024). Current Medicinal Chemistry.
  • Assaying cell cycle status using flow cytometry. PubMed Central.
  • Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-based Thiazole Deriv
  • The Annexin V Apoptosis Assay. University of Virginia.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • The anticancer activity of carbazole alkaloids. (2021). PubMed.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
  • Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells. (2016). PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
  • Current Perspective of Natural Alkaloid Carbazole and its Derivatives as Antitumor Agents. Bentham Science.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • The structures of some carbazole alkaloids with anticancer activities.
  • 2,3,4,9-Tetrahydro-1H-carbazole. PubMed Central.
  • 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid. Benchchem.
  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013).
  • 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. PubChem.
  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Deriv
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022).
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews.
  • 2, 3, 4, 9-Tetrahydro-1H-carbazole-2-carboxylic acid, min 98%, 50 mg. Fisher Scientific.
  • 729613-71-2|2,3,4,9-Tetrahydro-1H-carbazole-7-carboxylic acid. BLDpharm.

Sources

Application

The Tetrahydrocarbazole Scaffold: A Privileged Structure for Potent and Selective Enzyme Inhibition

Introduction: The Enduring Relevance of the Tetrahydrocarbazole Moiety in Drug Discovery The 1,2,3,4-tetrahydrocarbazole (THC) core is a prominent heterocyclic scaffold that has garnered significant attention in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Tetrahydrocarbazole Moiety in Drug Discovery

The 1,2,3,4-tetrahydrocarbazole (THC) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This tricyclic structure, consisting of a fused indole and cyclohexane ring, is a key pharmacophore in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] Its rigid, yet three-dimensional, architecture provides an excellent framework for the strategic placement of functional groups, enabling precise interactions with the active or allosteric sites of various enzymes. This unique structural feature has led to the development of a multitude of tetrahydrocarbazole derivatives as potent and selective inhibitors of enzymes implicated in a range of pathologies, from neurodegenerative diseases to cancer.[3][4]

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the application of tetrahydrocarbazoles as enzyme inhibitors, detailing their mechanisms of action, structure-activity relationships (SAR), and practical, field-proven protocols for their evaluation.

Key Enzyme Targets and Mechanisms of Inhibition

Tetrahydrocarbazole derivatives have demonstrated inhibitory activity against a diverse set of enzyme families. The versatility of the THC scaffold allows for its modification to achieve desired selectivity and potency against specific targets.

Cholinesterases: A Focus on Alzheimer's Disease

A significant body of research has focused on the development of tetrahydrocarbazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: Many tetrahydrocarbazole-based cholinesterase inhibitors act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual-binding mechanism can offer advantages over purely competitive inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Carbazole Nitrogen (N-9): Alkylation or arylation at the N-9 position can significantly influence inhibitory potency and selectivity.

  • Substitution on the Benzene Ring: The introduction of electron-donating or electron-withdrawing groups at various positions of the aromatic ring can modulate binding affinity. For instance, amino and nitro substitutions have been shown to be favorable for AChE inhibition.[5]

  • Side Chains: The addition of side chains, often containing amine functionalities, can enhance interactions with the enzyme gorge and improve pharmacokinetic properties.

Protein Kinases: Targeting Cancer and Inflammatory Pathways

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[6][7] Tetrahydrocarbazoles have emerged as a promising class of kinase inhibitors, targeting key players in oncogenic signaling cascades.

Key Kinase Targets:

  • ERK (Extracellular signal-regulated kinase): Tetrahydrocarbazole derivatives have been identified as inhibitors of ERK phosphorylation, a critical step in the MAPK/ERK signaling pathway that controls cell proliferation and survival.[8]

  • Rb (Retinoblastoma protein) Phosphorylation: Certain derivatives have been shown to inhibit the phosphorylation of the tumor suppressor protein Rb, thereby preventing cell cycle progression.[8]

  • EGFR (Epidermal Growth Factor Receptor): Some multi-target tetrahydrocarbazole hybrids have demonstrated potent inhibition of EGFR, a receptor tyrosine kinase often overexpressed in tumors.[9][10]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is another mechanism through which tetrahydrocarbazoles can exert their anticancer effects.

Mechanism of Action: The primary mechanism of action for most tetrahydrocarbazole-based kinase inhibitors is competitive inhibition at the ATP-binding site of the kinase domain. The planar carbazole ring system can mimic the adenine moiety of ATP, while appended functional groups can form hydrogen bonds and van der Waals interactions with key residues in the ATP pocket.

Topoisomerases and Tubulin: Disrupting DNA Replication and Cell Division

As part of a multi-pronged approach to cancer therapy, tetrahydrocarbazole derivatives have been investigated for their ability to inhibit topoisomerases and disrupt microtubule dynamics.

  • Topoisomerases I and II: These enzymes are essential for resolving DNA topological problems during replication and transcription. Tetrahydrocarbazole derivatives can act as DNA intercalators, stabilizing the topoisomerase-DNA cleavage complex and leading to double-strand breaks and apoptosis.[9][11]

  • Tubulin Polymerization: Microtubules are dynamic polymers crucial for mitotic spindle formation. Certain tetrahydrocarbazoles can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

Telomerase: Targeting Cellular Immortality

Telomerase is a reverse transcriptase that maintains telomere length, and its activity is upregulated in the vast majority of cancer cells, contributing to their immortality. Tetrahydrocarbazole-triazole hybrids have been developed as telomerase inhibitors, offering a novel approach to cancer therapy.[12]

Quantitative Data Summary

The following table summarizes the inhibitory activities (IC50 values) of selected tetrahydrocarbazole derivatives against various enzyme targets. This data provides a comparative overview of the potency and selectivity that can be achieved with this versatile scaffold.

Compound Class/DerivativeEnzyme TargetIC50 Value (µM)Reference(s)
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleAcetylcholinesterase (AChE)0.0388[5]
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleAcetylcholinesterase (AChE)0.0324[5]
N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-aminepERK Phosphorylation5.5[8]
N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-aminepRb Phosphorylation4.8[8]
9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-aminepERK Phosphorylation4.4[8]
9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-aminepRb Phosphorylation3.5[8]
Tetrahydrocarbazole-thiazolinone hybrid (11c)Topoisomerase Iα52.12[9][10]
Tetrahydrocarbazole-thiazolinone hybrid (11c)Topoisomerase IIα57.22[9][10]
Tetrahydrocarbazole-thiazolinone hybrid (11c)EGFR0.13[9][10]
Tetrahydrocarbazole-thiazolinone hybrid (11c)Tubulin Polymerization8.46[9][10]

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of tetrahydrocarbazole derivatives as enzyme inhibitors. These are established methods that provide a self-validating system for assessing potency and mechanism of action.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Rationale: This colorimetric assay is a robust and widely used method for measuring AChE activity. The rate of the colorimetric reaction is directly proportional to the enzyme activity, allowing for the determination of inhibitor potency.

Workflow Diagram:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Enzyme - Acetylthiocholine (Substrate) - DTNB (Ellman's Reagent) - Test Compound (THC) - Buffer Plate Plate Setup: - Add Buffer, DTNB, AChE - Add Test Compound/Control Reagents->Plate Incubate1 Pre-incubation (e.g., 10 min at 25°C) Plate->Incubate1 Add_Substrate Initiate Reaction: Add Acetylthiocholine Incubate1->Add_Substrate Incubate2 Incubation & Reading: Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_Substrate->Incubate2 Calc Calculate % Inhibition Incubate2->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test tetrahydrocarbazole compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test tetrahydrocarbazole compounds in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) and consistent across all wells.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.

  • Pre-incubation: Mix the contents of each well gently and incubate the plate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation: To start the reaction, add 10 µL of the ATCI solution to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of 5-10 minutes or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

Rationale: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. It is a fundamental method for identifying and characterizing microtubule-targeting agents.

Workflow Diagram:

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified Tubulin - GTP - Polymerization Buffer - Test Compound (THC) Plate Plate Setup (on ice): - Add Buffer, GTP, Tubulin - Add Test Compound/Control Reagents->Plate Initiate Initiate Polymerization: Incubate at 37°C Plate->Initiate Measure Monitor Polymerization: Measure Absorbance at 340 nm or Fluorescence Initiate->Measure Plot Plot Polymerization Curves Measure->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Test tetrahydrocarbazole compounds

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in general tubulin buffer on ice.

    • Prepare a stock solution of GTP.

    • Prepare serial dilutions of the test compounds and controls.

  • Reaction Mixture Preparation (on ice):

    • Prepare a tubulin reaction mix to a final concentration of 2-3 mg/mL in general tubulin buffer supplemented with 1 mM GTP and, if desired for signal enhancement, a polymerization enhancer like glycerol.

  • Assay Setup (in a pre-warmed 96-well plate at 37°C):

    • Add a small volume (e.g., 5 µL) of the 10x test compound, controls, or vehicle to the appropriate wells.

  • Reaction Initiation:

    • To initiate polymerization, add the ice-cold tubulin reaction mix (e.g., 45 µL) to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm (turbidity) or fluorescence (if using a fluorescent reporter) over time (e.g., every 60 seconds for 60 minutes).

  • Data Analysis:

    • Plot the absorbance or fluorescence values against time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) and the extent of polymerization for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

Rationale: The SRB assay is a simple and reproducible colorimetric method for assessing the cytotoxicity of compounds against adherent cancer cell lines. It measures the total protein content, which is proportional to the cell number.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the tetrahydrocarbazole compounds for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[13]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates.[13]

  • Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air-dry.[2]

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[2]

  • Measurement: Read the absorbance at 510 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways that are targeted by tetrahydrocarbazole inhibitors. Understanding these pathways is crucial for interpreting experimental results and for the rational design of new inhibitors.

ERK/MAPK Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is common in many cancers.

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK (active) ERK->ERK_n translocates THC Tetrahydrocarbazole Inhibitor THC->MEK inhibits phosphorylation TF Transcription Factors (e.g., c-Myc, Elk-1) ERK_n->TF activates Gene_Expression Gene Expression TF->Gene_Expression regulates Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation

Caption: The ERK/MAPK signaling cascade and a potential point of inhibition by tetrahydrocarbazole derivatives.

Rb/E2F Cell Cycle Regulation Pathway

The retinoblastoma protein (Rb) is a key tumor suppressor that controls the G1/S checkpoint of the cell cycle. Its phosphorylation leads to the release of E2F transcription factors, promoting cell cycle progression.

Rb_E2F_Pathway cluster_G1 G1 Phase cluster_G1_S G1/S Transition GrowthSignals Growth Signals CyclinD_CDK46 Cyclin D / CDK4/6 GrowthSignals->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F phosphorylates Rb pRb p-Rb (Phosphorylated) Rb_E2F->pRb releases E2F THC Tetrahydrocarbazole Inhibitor THC->CyclinD_CDK46 inhibits E2F E2F (Active) pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle

Caption: Regulation of the cell cycle by Rb/E2F and its inhibition by tetrahydrocarbazoles.

Conclusion

The tetrahydrocarbazole scaffold represents a highly versatile and privileged structure in the design of potent and selective enzyme inhibitors. Its amenability to chemical modification has enabled the development of compounds targeting a wide range of enzymes implicated in various diseases. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of novel tetrahydrocarbazole derivatives in their drug discovery programs. A thorough understanding of the underlying mechanisms of action and structure-activity relationships will continue to drive the successful application of this remarkable chemical entity in the development of next-generation therapeutics.

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Method

Application Note: A Validated Framework for Assessing the Neuroprotective Efficacy of Carbazoles

Audience: Researchers, scientists, and drug development professionals. Introduction Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) represent a significant and growing healthcare...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) represent a significant and growing healthcare challenge, characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is a destructive cycle of oxidative stress, mitochondrial dysfunction, and apoptosis.[1][2][3] Carbazole alkaloids, a class of heterocyclic aromatic compounds found in nature and also accessible through synthesis, have emerged as a promising scaffold for neuroprotective drug discovery.[1][4] These compounds exhibit a range of beneficial biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects, making them attractive candidates for therapeutic intervention.[1][2][5]

This guide provides a comprehensive, multi-tiered experimental framework for evaluating the neuroprotective potential of novel carbazole derivatives. As a Senior Application Scientist, the goal is not merely to present protocols, but to provide a self-validating system that progresses logically from high-throughput in vitro screening to robust in vivo validation. We will detail the scientific rationale behind each experimental choice, ensuring that researchers can confidently generate reliable and translatable data.

Section 1: Mechanistic Underpinnings of Carbazole Neuroprotection

The therapeutic potential of carbazoles stems from their ability to intervene in key pathways central to neuronal death in neurodegenerative diseases.[1][2][3] The primary mechanisms include:

  • Antioxidant Activity: Many carbazole derivatives are excellent radical scavengers and can upregulate endogenous antioxidant systems, such as the Nrf2 pathway, to combat oxidative stress.[1]

  • Mitochondrial Protection: By preserving mitochondrial membrane potential and function, carbazoles can prevent the release of pro-apoptotic factors like cytochrome c, a critical step in the intrinsic apoptotic cascade.[1][5]

  • Anti-apoptotic Effects: Carbazoles have been shown to inhibit the activity of executioner caspases (e.g., Caspase-3 and -7), directly blocking the final steps of programmed cell death.[5]

These multitarget effects suggest that carbazoles can offer a holistic approach to neuroprotection. The following diagram illustrates a hypothetical signaling pathway where a carbazole compound might exert its protective effects.

G cluster_stress Neurotoxic Insult (e.g., MPP+) cluster_cell Neuronal Cell cluster_intervention Therapeutic Intervention MPP MPP+ Mito Mitochondrion MPP->Mito Inhibits Complex I ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 CytC->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Carbazole Carbazole Compound Carbazole->ROS Scavenges Carbazole->MMP Stabilizes Carbazole->Casp37 Inhibits

Caption: Potential neuroprotective mechanisms of carbazole compounds.

Section 2: A Tiered Experimental Design Strategy

A robust screening cascade is essential for efficiently identifying and validating promising neuroprotective compounds. This framework minimizes resource expenditure by using high-throughput in vitro assays to select the most potent candidates for more complex and resource-intensive in vivo studies.

Caption: Tiered workflow for neuroprotective drug discovery.

Section 3: In Vitro Screening Protocols

The cornerstone of the initial screening phase is a reliable and reproducible cell-based model of neurodegeneration.[6][7][8][9][10] The human neuroblastoma cell line, SH-SY5Y, is an excellent choice as it expresses key dopaminergic markers like tyrosine hydroxylase (TH) and is highly susceptible to toxins that mimic Parkinson's Disease pathology.[11][12][13]

Model System: MPP+-induced Toxicity in SH-SY5Y Cells

Rationale: The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is the active metabolite of MPTP.[14] It selectively enters dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, massive oxidative stress, and apoptotic cell death—a pathology that closely mirrors that seen in Parkinson's Disease.[12][14]

Cell Culture:

  • Cell Line: SH-SY5Y Human Neuroblastoma Cells.

  • Media: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be maintained below 90% confluence.[15]

Protocol: Primary Screening - Cell Viability (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Pre-treatment: Prepare serial dilutions of carbazole test compounds. Remove the culture medium and add 100 µL of medium containing the test compound to the appropriate wells. Incubate for 1-2 hours.

  • Toxin Induction: Add MPP+ to a final concentration of 1 mM to all wells except the "vehicle control" group.[11][12] Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Experimental Groups Carbazole Compound MPP+ (1 mM) Expected Outcome
Vehicle Control--High Absorbance (100% Viability)
Toxin Control-+Low Absorbance (~40-50% Viability)
Test Group++Variable Absorbance
Compound Control+-High Absorbance (Tests for toxicity)
Protocol: Mechanistic Assay - Oxidative Stress (H2DCFDA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][17] Fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with carbazole compounds and MPP+ as described in the MTT protocol (Section 3.2, steps 1-3).

  • Probe Loading: Remove the treatment medium and wash the cells once with warm Hank's Balanced Salt Solution (HBSS).[18]

  • Add 100 µL of 20 µM H2DCFDA working solution (prepared fresh in HBSS) to each well.[16][19]

  • Incubation: Incubate the plate for 45 minutes at 37°C, protected from light.[16][19]

  • Measurement: Remove the H2DCFDA solution, add 100 µL of HBSS, and immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]

Protocol: Mechanistic Assay - Mitochondrial Health (JC-1 Assay)

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[20] In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that fluoresce red. In unhealthy cells with low mitochondrial membrane potential (ΔΨm), the dye remains in its monomeric form in the cytoplasm and fluoresces green.[20] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow the procedure described in Section 3.2, steps 1-3.

  • Probe Loading: Remove the treatment medium. Add 100 µL of culture medium containing 2 µM JC-1 dye to each well.[20][21]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.[20][21]

  • Wash: Aspirate the loading solution and wash wells twice with 100 µL of pre-warmed assay buffer (e.g., PBS).

  • Measurement: Add 100 µL of assay buffer to each well. Measure fluorescence for both green (~529 nm emission) and red (~590 nm emission) channels. Calculate the red/green fluorescence intensity ratio.

Protocol: Mechanistic Assay - Apoptosis (Caspase-Glo® 3/7 Assay)

Principle: This luminescent "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[22][23] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat as described in Section 3.2, steps 1-3.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[24][25]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[25]

  • Incubation: Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-3 hours, protected from light.[25]

  • Measurement: Measure luminescence using a plate-reading luminometer.

Section 4: In Vivo Validation in a Preclinical Model

After identifying lead candidates with robust and mechanistically-defined neuroprotective activity in vitro, the next critical step is to validate their efficacy in a living organism.

Model Selection: The MPTP Mouse Model of Parkinson's Disease

Rationale: The MPTP mouse model is one of the most widely used and well-characterized toxin-based models of PD.[26][27] Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological hallmark of human PD and resulting in measurable motor deficits.[14][26][28]

Study Design:

  • Animals: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[26]

  • Groups: (1) Vehicle Control, (2) MPTP Control, (3) Carbazole + MPTP, (4) Carbazole only.

  • MPTP Administration: A subacute regimen is often used, e.g., intraperitoneal (i.p.) injection of 20-30 mg/kg MPTP once daily for 5 consecutive days.[14] All MPTP handling must be performed under strict safety protocols.[28][29]

  • Carbazole Administration: The test compound is typically administered (e.g., i.p. or oral gavage) starting before the MPTP injections and continuing for a period afterward.

Protocol: Behavioral Assessment (Rotarod Test)

Principle: The rotarod test is a standard method for assessing motor coordination, balance, and motor learning in rodents.[30][31][32] Mice with dopamine depletion due to MPTP treatment will have a shorter latency to fall from the rotating rod compared to healthy controls.

Step-by-Step Protocol:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the test.[30]

  • Training (Optional but Recommended): Train the mice on the rotarod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes for 2-3 days prior to the test day.[30]

  • Testing:

    • Set the rotarod to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 300-second period.[30][31][33]

    • Place a mouse on its designated lane on the rod.

    • Start the rotation and acceleration, simultaneously starting a timer for that lane.

    • The trial ends for a mouse when it falls off the rod or clings to the rod and completes a full passive rotation.[33]

    • Record the latency to fall.

    • Conduct three trials per mouse with a 10-15 minute inter-trial interval.[30][33]

Protocol: Post-mortem Tissue Analysis (Tyrosine Hydroxylase Immunohistochemistry)

Principle: Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons.[34][35][36] By staining brain sections for TH, one can quantify the loss of these neurons in the substantia nigra and their terminals in the striatum, providing a direct measure of neurodegeneration and neuroprotection.

Step-by-Step Protocol:

  • Tissue Collection: At the study endpoint (e.g., 7-21 days after the last MPTP injection), deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Dissect the brains and post-fix them in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution.

  • Sectioning: Cut 30-40 µm thick coronal sections through the substantia nigra and striatum using a cryostat.[37]

  • Immunohistochemistry:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding using a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

    • Incubate sections with a primary antibody against Tyrosine Hydroxylase (anti-TH) overnight at 4°C.

    • Wash, then incubate with an appropriate biotinylated secondary antibody.

    • Wash, then incubate with an avidin-biotin complex (ABC) reagent.

    • Develop the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.

  • Quantification:

    • Mount the stained sections on slides.

    • Image the substantia nigra under a microscope.

    • Use stereological methods (e.g., the optical fractionator) to perform an unbiased count of the number of TH-positive neurons. A significant preservation of TH-positive cells in the Carbazole + MPTP group compared to the MPTP control group indicates a neuroprotective effect.

Section 5: Conclusion

This application note outlines a systematic and validated workflow for the preclinical evaluation of carbazole-based neuroprotective agents. By progressing from high-throughput in vitro viability screens to detailed mechanistic assays and culminating in a robust in vivo model of Parkinson's Disease, researchers can build a comprehensive data package. This tiered approach ensures that only the most promising candidates advance, saving time and resources while maintaining high scientific rigor. The successful application of these protocols will enable the identification and validation of novel carbazole compounds with the potential to become next-generation therapeutics for neurodegenerative diseases.

References

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Application

Application Note &amp; Protocols: In Vitro Characterization of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic Acid

Introduction The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Deriv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Derivatives of THCz have demonstrated a wide spectrum of biological activities, including potential as anticancer, neuroprotective, and anti-emetic agents.[1][3][4] A recent review highlighted the journey of THCz derivatives as potential anticancer agents, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and microtubule inhibition.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of a specific derivative, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (henceforth referred to as "THC-2-CA"). The goal is to establish a robust, tiered experimental workflow to systematically evaluate its biological effects on cultured cells, focusing on cytotoxicity, proliferation, and apoptosis. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring trustworthy and reproducible data.

Preliminary Considerations & Reagent Preparation

Compound Handling and Stock Solution Preparation

The first step in any cell-based assay is the proper solubilization and storage of the test compound.[6]

  • Solubility Testing: Before preparing a high-concentration stock, test the solubility of THC-2-CA in common biocompatible solvents like Dimethyl Sulfoxide (DMSO) and ethanol. DMSO is often the solvent of choice but should be tested for its own cytotoxicity at the final working concentrations.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[6]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in a complete cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research hypothesis. Given the known anticancer potential of the THCz scaffold, a panel of human cancer cell lines is recommended.[4][5]

  • Recommended Panel:

    • Adherent Cancer Lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), PC-3 (prostate adenocarcinoma).

    • Suspension Cancer Line: Jurkat (T-cell leukemia).

    • Non-Cancerous Control: HEK293 (human embryonic kidney) or primary fibroblasts to assess cytotoxic selectivity.

  • Culture Conditions: All cell lines should be maintained in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂. It is crucial to use cells in their logarithmic growth phase for all experiments to ensure reproducibility.

Experimental Workflow: A Tiered Approach

A logical, tiered approach is recommended to efficiently characterize the effects of THC-2-CA. This workflow begins with broad screening for biological activity and progressively moves towards more specific mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Elucidation of Anti-proliferative Mechanism cluster_2 Tier 3: Elucidation of Cytotoxic Mechanism MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) BrdU BrdU Assay (DNA Synthesis) MTT->BrdU If Viability Decreases Annexin Annexin V / PI Assay (Apoptosis Detection) LDH->Annexin If Cytotoxicity Increases BrdU->Annexin Caspase Caspase-3/7 Assay (Apoptosis Execution) Annexin->Caspase If Apoptosis is Positive

Caption: Tiered workflow for the in vitro characterization of THC-2-CA.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7][8]

Materials:

  • 96-well flat-bottom sterile plates

  • THC-2-CA stock solution and complete growth medium

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9]

  • Microplate reader capable of measuring absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of THC-2-CA in complete medium. Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of THC-2-CA. Include a "vehicle control" (medium with the same final DMSO concentration) and a "medium only" blank.[6]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[8][10]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average OD of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (OD_Treated / OD_VehicleControl) * 100

  • Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[11][12] The LDH assay quantitatively measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[13] This assay serves as an excellent orthogonal method to the MTT assay.

Materials:

  • 96-well flat-bottom sterile plates

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)

  • Lysis Buffer (usually 10X, provided in the kit)

  • Microplate reader capable of measuring absorbance at ~490 nm.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with THC-2-CA as described in the MTT protocol (Steps 1-3). It is critical to set up the following controls:[14]

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with vehicle, to which Lysis Buffer will be added.

    • Medium Background Control: Medium without cells.

  • Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[14]

  • Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[14] Add the Stop Solution provided in the kit. Measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the 680 nm absorbance value (background) from the 490 nm absorbance reading for all wells.[14]

  • Subtract the average OD of the medium background control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = ((Compound_Treated_LDH_Activity - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release)) * 100

Protocol 3: Cell Proliferation Assessment (BrdU Assay)

Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, a direct marker of cell proliferation.[15] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16] This incorporated BrdU is then detected using a specific anti-BrdU antibody, often in an ELISA-like format.[17][18]

Materials:

  • 96-well flat-bottom sterile plates

  • Commercially available BrdU Cell Proliferation Assay Kit (e.g., from Thermo Fisher, Abcam, or MilliporeSigma)

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU detection antibody and secondary antibody conjugate

  • Substrate (e.g., TMB) and Stop Solution

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with THC-2-CA as described in the MTT protocol (Steps 1-3).

  • BrdU Labeling: Towards the end of the treatment period, add the BrdU labeling reagent to each well at the final concentration recommended by the manufacturer. The incubation time for labeling depends on the cell division rate, typically ranging from 2 to 24 hours.[16][17]

  • Fixation and Denaturation: Remove the culture medium. Add the Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[18]

  • Antibody Incubation: Wash the wells with the provided wash buffer. Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells again. Add the HRP-conjugated secondary antibody and incubate for 30 minutes.[18]

  • Signal Development: Wash the wells. Add the TMB substrate and incubate in the dark until a color change is observed (typically 15-30 minutes). Add the Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (wells with no cells) from all readings.

  • Express the data as a percentage of the vehicle-treated control to determine the inhibition of proliferation.

Protocol 4: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]

Materials:

  • Flow cytometer

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

  • Ice-cold PBS

  • FACS tubes

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with THC-2-CA at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then trypsinize them. Combine the trypsinized cells with the collected medium.

    • Suspension cells: Collect cells directly from the culture flask.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with ice-cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (as per kit instructions).

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[20]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Be sure to include unstained, PI-only, and Annexin V-only controls for setting compensation and gates.

Data Analysis and Interpretation:

  • Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells.

  • Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Quadrant 3 (Q3, Annexin V- / PI-): Live, healthy cells.

  • Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells. Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by THC-2-CA.

Protocol 5: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are critical executioners of apoptosis.[21] Caspase-3 and Caspase-7 are key effector caspases. This assay uses a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by activated caspase-3 and -7.[22][23] The cleavage releases a reporter molecule (e.g., aminoluciferin or AMC), generating a luminescent or fluorescent signal that is proportional to caspase activity.[22][24]

G Procaspase Procaspase-3/7 (Inactive) ActiveCaspase Active Caspase-3/7 Procaspase->ActiveCaspase Activation ApoptoticSignal Apoptotic Signal (e.g., from THC-2-CA) ApoptoticSignal->Procaspase Substrate DEVD Substrate (Non-Luminescent) ActiveCaspase->Substrate Cleavage Signal Luminescent/Fluorescent Signal Substrate->Signal

Caption: Principle of the Caspase-3/7 activity assay.

Materials:

  • White or black 96-well plates (for luminescence or fluorescence, respectively)

  • Commercially available Caspase-Glo® 3/7 (Promega) or similar assay kit

  • Plate-reading luminometer or fluorometer

Step-by-Step Methodology (Add-Mix-Measure Format):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (white-walled for luminescence) and treat with THC-2-CA as described previously. The final volume should be 100 µL/well.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The "add-mix-measure" format includes lysis reagents, simplifying the protocol.[22]

  • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis:

  • Subtract the background reading (medium + reagent) from all experimental readings.

  • Calculate the fold-change in caspase activity compared to the vehicle-treated control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of THC-2-CA after 48-hour treatment.

Cell Line Cancer Type IC₅₀ (µM) from MTT Assay
MCF-7 Breast Adenocarcinoma [Insert Value]
A549 Lung Carcinoma [Insert Value]
PC-3 Prostate Adenocarcinoma [Insert Value]

| HEK293 | Non-Cancerous Control | [Insert Value] |

Table 2: Effect of THC-2-CA on Apoptosis in PC-3 Cells (48h).

Concentration (µM) % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2)
0 (Vehicle) [Insert Value ± SD] [Insert Value ± SD] [Insert Value ± SD]
IC₅₀ / 2 [Insert Value ± SD] [Insert Value ± SD] [Insert Value ± SD]
IC₅₀ [Insert Value ± SD] [Insert Value ± SD] [Insert Value ± SD]

| IC₅₀ * 2 | [Insert Value ± SD] | [Insert Value ± SD] | [Insert Value ± SD] |

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Sharma, G., & Valenta, J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3044. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Bio-protocol. (2017). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,2,3,4-Tetrahydrocarbazole in Modern Pharmaceutical R&D. Retrieved from [Link]

  • Kumar, S. (2016). Caspase Protocols in Mice. In: Kumar, S. (eds) Caspases. Methods in Molecular Biology, vol 1419. Humana Press, New York, NY. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. Sittampalam, N. Gal-Edd, M. Arkin et al. (Eds.), Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Sharma, A., et al. (2024). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Anti-Cancer Agents in Medicinal Chemistry, 24. Retrieved from [Link]

  • Bentham Science. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Zhang, J., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. Retrieved from [Link]

  • MDPI. (2017). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

  • Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Cell & Bioscience, 12(1), 84. Retrieved from [Link]

  • Gu, Y., et al. (2013). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 18(9), 10496-10515. Retrieved from [Link]

  • NISCAIR. (2018). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

Introduction: The Significance of the Tetrahydrocarbazole Scaffold The 2,3,4,9-tetrahydro-1H-carbazole framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Derivatives of this scaffold exhibit a wide range of biological activities, including but not limited to, anti-Alzheimer's, antimicrobial, and anticancer properties. The specific target of this guide, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, serves as a crucial building block in the development of novel therapeutics, where the carboxylic acid moiety provides a handle for further chemical modifications and optimization of drug-like properties. This document provides a comprehensive guide for the large-scale synthesis of this valuable compound, focusing on a robust and scalable synthetic strategy.

Synthetic Strategy: The Fischer Indole Synthesis

For the large-scale production of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, the Fischer indole synthesis stands out as the most direct and industrially viable method.[2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of a phenylhydrazine and a ketone.[2][3] The choice of this strategy is underpinned by the ready availability of the starting materials and the generally high yields of the cyclization reaction.

The key precursors for the synthesis of the target molecule are phenylhydrazine and 4-oxocyclohexanecarboxylic acid . The latter provides the cyclohexane ring and the carboxylic acid functionality at the desired position.

Reaction Mechanism

The Fischer indole synthesis proceeds through a well-established mechanism:

  • Hydrazone Formation: Phenylhydrazine and 4-oxocyclohexanecarboxylic acid condense under acidic conditions to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: A key[4][4]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule yields the stable indole ring of the tetrahydrocarbazole product.

Fischer_Indole_Mechanism cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation (in situ) Phenylhydrazine->Hydrazone Ketone 4-Oxocyclohexanecarboxylic Acid Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Rearomatization & Intramolecular Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Product 2,3,4,9-Tetrahydro-1H-carbazole- 2-carboxylic Acid Elimination->Product - NH₃ Workflow Start Start Charge_Reactor Charge Reactor with 4-Oxocyclohexanecarboxylic Acid and Glacial Acetic Acid Start->Charge_Reactor Add_Phenylhydrazine Slowly Add Phenylhydrazine Charge_Reactor->Add_Phenylhydrazine Reflux Heat to Reflux (2-4 hours) Add_Phenylhydrazine->Reflux Monitor Monitor Reaction (TLC/HPLC) Reflux->Monitor Cool_Down Cool to Room Temperature Monitor->Cool_Down Reaction Complete Precipitate Pour into Cold Water to Precipitate Product Cool_Down->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash Dry Dry Crude Product Filter_Wash->Dry Recrystallize Recrystallize from Methanol/Water Dry->Recrystallize Isolate_Pure Isolate and Dry Pure Product Recrystallize->Isolate_Pure End End Isolate_Pure->End

Sources

Application

Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid as a Versatile Chemical Probe Scaffold

Introduction: Unlocking Biological Insights with a Privileged Scaffold The 2,3,4,9-tetrahydro-1H-carbazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Biological Insights with a Privileged Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and hypoglycemic properties.[1][2] This inherent bioactivity suggests that the tetrahydrocarbazole skeleton engages with a variety of cellular targets, making it an excellent candidate for development into chemical probes to explore these interactions.

This guide focuses on 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid , a derivative that is particularly amenable to chemical modification. The presence of a carboxylic acid group provides a versatile chemical handle for the attachment of various reporter tags, such as fluorophores, affinity tags (like biotin), and photo-reactive groups. By transforming this parent compound into a suite of chemical probes, researchers can investigate its molecular targets, validate target engagement in cellular systems, and elucidate its mechanism of action.

These application notes provide a conceptual framework and detailed, field-tested protocols for the synthesis and application of chemical probes derived from 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. The protocols are designed to be self-validating, with built-in controls and checkpoints to ensure data integrity.

The Strategic Advantage of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid as a Probe Precursor

The utility of a chemical probe is contingent on its ability to specifically interact with its biological target while minimizing off-target effects. The tetrahydrocarbazole scaffold has been shown to interact with several key cellular proteins, including extracellular signal-regulated kinase (ERK), retinoblastoma protein (Rb), and AMP-activated protein kinase (AMPK).[2][3] This established bioactivity provides a strong rationale for its use as a targeting moiety in a chemical probe.

The carboxylic acid at the 2-position of the carbazole ring is the linchpin of its versatility as a probe precursor. This functional group allows for straightforward and efficient conjugation to a variety of reporter molecules using well-established amine coupling chemistries, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5][6] This enables the creation of a diverse toolkit of probes from a single, readily available starting material.

PART 1: Synthesis of Chemical Probes from 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

The following section details the synthesis of three distinct types of chemical probes: a fluorescent probe for cellular imaging, a biotinylated probe for affinity purification, and a photoaffinity probe for covalent target capture.

Synthesis of a Fluorescent Probe for Cellular Imaging

Fluorescent probes are indispensable tools for visualizing the subcellular localization of a small molecule, providing insights into its potential sites of action. Here, we describe the synthesis of a fluorescent probe by conjugating 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid with a bright and photostable fluorophore, such as a derivative of fluorescein or rhodamine, that has a primary amine for coupling.

Diagram 1: Synthesis of a Fluorescent Probe

THC_COOH 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid EDC_NHS EDC, NHS in Anhydrous DMF THC_COOH->EDC_NHS Activated_Ester NHS-activated Ester Intermediate EDC_NHS->Activated_Ester Activation Fluorophore_NH2 Amine-functionalized Fluorophore Activated_Ester->Fluorophore_NH2 Fluorescent_Probe Fluorescent Tetrahydrocarbazole Probe Activated_Ester->Fluorescent_Probe Fluorophore_NH2->Fluorescent_Probe Coupling

Caption: Amine coupling strategy for fluorescent probe synthesis.

Protocol 1.1: Synthesis of a Fluorescent Tetrahydrocarbazole Probe

  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF).

    • Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Coupling with the Amine-Functionalized Fluorophore:

    • In a separate flask, dissolve 1.2 equivalents of the amine-functionalized fluorophore in anhydrous DMF.

    • Slowly add the solution of the activated ester from step 1 to the fluorophore solution.

    • Add 2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the fluorescent probe.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Synthesis of a Biotinylated Probe for Affinity Purification

Biotinylated probes are used to isolate the binding partners of a small molecule from complex biological mixtures, a crucial step in target identification. The extremely high affinity of biotin for streptavidin allows for efficient capture of the probe-protein complex.

Diagram 2: Synthesis of a Biotinylated Probe

THC_COOH 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid EDC_NHS EDC, NHS in Anhydrous DMF THC_COOH->EDC_NHS Activated_Ester NHS-activated Ester Intermediate EDC_NHS->Activated_Ester Activation Biotin_NH2 Amine-functionalized Biotin (with spacer) Activated_Ester->Biotin_NH2 Biotinylated_Probe Biotinylated Tetrahydrocarbazole Probe Activated_Ester->Biotinylated_Probe Biotin_NH2->Biotinylated_Probe Coupling THC_COOH 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid EDC_NHS EDC, NHS in Anhydrous DMF THC_COOH->EDC_NHS Activated_Ester NHS-activated Ester Intermediate EDC_NHS->Activated_Ester Activation Photoaffinity_Linker Amine-functionalized Diazirine Linker Activated_Ester->Photoaffinity_Linker Photoaffinity_Probe Photoaffinity Tetrahydrocarbazole Probe Activated_Ester->Photoaffinity_Probe Photoaffinity_Linker->Photoaffinity_Probe Coupling

Caption: Synthesis of a photoaffinity probe via amine coupling.

Protocol 1.3: Synthesis of a Photoaffinity Tetrahydrocarbazole Probe

This protocol requires an amine-functionalized linker containing a diazirine photophore. The synthesis of such linkers is well-documented in the chemical literature.

  • Activation of the Carboxylic Acid: Follow step 1 of Protocol 1.1.

  • Coupling with the Photoaffinity Linker:

    • Dissolve 1.2 equivalents of the amine-functionalized diazirine linker in anhydrous DMF.

    • Slowly add the solution of the activated ester from step 1 to the linker solution.

    • Add 2 equivalents of DIPEA.

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification: Purify the product as described in step 3 of Protocol 1.1, ensuring all purification steps are performed under low-light conditions to prevent premature activation of the diazirine.

PART 2: Application Protocols for Chemical Probes

This section provides detailed protocols for the application of the synthesized probes in common cell biology and biochemistry workflows.

Cellular Imaging with the Fluorescent Probe

This protocol describes the use of the fluorescent tetrahydrocarbazole probe to visualize its distribution in live or fixed cells.

Protocol 2.1: Live-Cell Imaging

  • Cell Culture: Plate cells of interest on glass-bottom dishes suitable for microscopy and culture them to the desired confluency.

  • Probe Incubation:

    • Prepare a stock solution of the fluorescent tetrahydrocarbazole probe in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for an appropriate time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Protocol 2.2: Fixed-Cell Imaging

  • Cell Culture and Probe Incubation: Follow steps 1 and 2 of Protocol 2.1.

  • Fixation:

    • Wash the cells once with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If intracellular targets are to be co-stained with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing and Mounting:

    • Wash the cells 2-3 times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent.

  • Imaging: Image the cells as described in step 4 of Protocol 2.1.

Target Identification by Affinity Purification and Western Blotting

This protocol outlines the use of the biotinylated tetrahydrocarbazole probe to pull down its binding partners from cell lysates, followed by identification using Western blotting.

Diagram 4: Affinity Purification Workflow

Cell_Lysate Cell Lysate (containing target proteins) Incubation Incubation Cell_Lysate->Incubation Biotin_Probe Biotinylated Probe Biotin_Probe->Incubation Probe_Target_Complex Probe-Target Complex Incubation->Probe_Target_Complex Capture Capture Probe_Target_Complex->Capture Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Capture Captured_Complex Bead-bound Complex Capture->Captured_Complex Wash Wash Captured_Complex->Wash Washed_Complex Purified Complex Wash->Washed_Complex Elution Elution Washed_Complex->Elution Eluted_Proteins Eluted Target Proteins Elution->Eluted_Proteins Analysis SDS-PAGE & Western Blot Eluted_Proteins->Analysis

Caption: Workflow for affinity purification of target proteins.

Protocol 2.2: Affinity Purification and Western Blotting

  • Cell Lysis:

    • Harvest cultured cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated tetrahydrocarbazole probe (or DMSO as a negative control) for 2-4 hours at 4°C with gentle rotation.

    • Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane. [7][8] * Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against a suspected target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein of interest using a chemiluminescent substrate.

Covalent Target Capture with the Photoaffinity Probe

This protocol describes the use of the photoaffinity probe to covalently label its target proteins in a cellular context.

Protocol 2.3: Photoaffinity Labeling

  • Probe Incubation:

    • Treat live cells or cell lysates with the photoaffinity tetrahydrocarbazole probe (and a DMSO control) in the dark for an appropriate time to allow for binding to the target.

  • UV Irradiation:

    • Expose the samples to UV light (typically 350-365 nm) on ice for a predetermined time to activate the diazirine and induce covalent cross-linking.

  • Sample Processing:

    • If live cells were used, lyse them as described in Protocol 2.2.

    • The covalently labeled proteins can then be detected or enriched. For example, if the photoaffinity probe also contains a biotin tag, the labeled proteins can be enriched using streptavidin beads as in Protocol 2.2.

  • Analysis:

    • Analyze the labeled proteins by SDS-PAGE and Western blotting or by mass spectrometry for target identification.

Data Interpretation and Validation

  • Competition Experiments: To demonstrate the specificity of the probe, co-incubate the cells or lysate with the probe and an excess of the parent compound (2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid). A reduction in the signal from the probe indicates specific binding.

  • Negative Controls: Always include a negative control probe that is structurally similar but biologically inactive, if available. This helps to distinguish specific binding from non-specific interactions.

  • Orthogonal Validation: Validate any identified targets using other methods, such as genetic knockdown (siRNA or CRISPR) or by testing the effect of the parent compound on the activity of the purified target protein.

Conclusion

2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid is a valuable starting material for the development of a diverse range of chemical probes. The protocols outlined in this guide provide a comprehensive framework for the synthesis and application of these probes to investigate the biological activity of the tetrahydrocarbazole scaffold. By employing these tools, researchers can gain deeper insights into the molecular mechanisms underlying the therapeutic potential of this important class of compounds.

References

  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol. Retrieved January 2, 2026, from [Link]

  • Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Kumar, V., et al. (2017). Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(13), 2915-2919.
  • Li, J., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 47, 116377.
  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135.

Sources

Method

Application Notes &amp; Protocols: Development of Drug Delivery Systems for Carbazole-Based Compounds

Abstract: Carbazole-based compounds represent a "privileged scaffold" in medicinal chemistry, demonstrating significant therapeutic potential, particularly as anticancer, antiviral, and neuroprotective agents.[1][2][3] A...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Carbazole-based compounds represent a "privileged scaffold" in medicinal chemistry, demonstrating significant therapeutic potential, particularly as anticancer, antiviral, and neuroprotective agents.[1][2][3] A primary obstacle hindering their clinical translation is their characteristic poor aqueous solubility, which limits bioavailability and complicates parenteral administration.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the development of two robust nanocarrier systems—liposomes and polymeric micelles—to overcome these formulation challenges. We will delve into the causality behind formulation choices, provide step-by-step protocols for preparation, and detail the essential characterization and in vitro validation techniques required to ensure the development of a stable and effective drug delivery system.

Chapter 1: Foundational Concepts in Formulating Carbazole Compounds

The Core Challenge: Physicochemical Properties of Carbazoles

Carbazole is a tricyclic aromatic heterocycle featuring two benzene rings fused to a central nitrogen-containing five-membered ring.[7] This structure imparts several key properties that are critical to understand for formulation development:

  • Hydrophobicity and Aromaticity: The extensive π-conjugated system makes the carbazole scaffold highly aromatic, rigid, and lipophilic. This electronic structure is fundamental to its biological activity but is also the primary reason for its poor solubility in aqueous media.

  • Chemical Stability: The resonance stabilization across the aromatic core renders carbazole derivatives highly resistant to chemical and thermal degradation, a desirable trait for a drug substance.[7][8]

  • Poor Bioavailability: When administered orally, the low solubility leads to poor dissolution in gastrointestinal fluids and limited absorption. For intravenous administration, it necessitates the use of potentially toxic co-solvents.

The Nanocarrier Solution: A Rationale

Encapsulating a hydrophobic carbazole compound within a nanocarrier addresses these challenges by placing the drug in a more favorable microenvironment. The fundamental design involves a core-shell structure where the hydrophobic drug is sequestered in the core, while a hydrophilic shell provides a stable interface with the aqueous biological environment. This approach offers several distinct advantages:

  • Enhanced Solubilization: The nanocarrier acts as a shuttle, effectively dispersing the insoluble drug in water.

  • Improved Pharmacokinetics: Nanocarriers can protect the drug from premature metabolism and clearance, extending its circulation time.

  • Reduced Toxicity: By avoiding harsh solubilizing agents and potentially controlling the release of the drug, nanocarriers can mitigate systemic toxicity.[9]

  • Passive Targeting: For oncology applications, nanoparticles between 50-200 nm can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[10]

cluster_problem The Challenge cluster_solution The Nanocarrier Solution drug Hydrophobic Carbazole Drug env Aqueous Biological Environment drug->env Poor Solubility Aggregation Low Bioavailability nanocarrier Nanocarrier (e.g., Liposome, Micelle) nanocarrier->env Stable Dispersion Improved PK Targeted Delivery core Hydrophobic Core (Drug Reservoir) shell Hydrophilic Shell (Stable Interface) drug_encap Carbazole Drug (Encapsulated) drug_encap->core Sequestered in Core start Start dissolve 1. Dissolve Lipid, Cholesterol & Carbazole in Organic Solvent start->dissolve evap 2. Form Thin Film via Rotary Evaporation dissolve->evap hydrate 3. Hydrate Film with Aqueous Buffer (T > Tc) evap->hydrate extrude 4. Extrude to Form LUVs of Defined Size hydrate->extrude purify 5. Purify to Remove Free Drug extrude->purify end_node End: Carbazole Liposomes purify->end_node cluster_prep Phase Preparation cluster_process Micelle Formation organic Organic Phase: Copolymer + Carbazole in Acetone/THF inject 1. Inject Organic Phase into Stirring Aqueous Phase organic->inject aqueous Aqueous Phase: Water or PBS aqueous->inject self_assembly 2. Rapid Solvent Diffusion & Self-Assembly inject->self_assembly solvent_removal 3. Remove Organic Solvent (Evaporation or Dialysis) self_assembly->solvent_removal final_product Final Product: Purified Carbazole Micelles solvent_removal->final_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

Welcome to the technical support guide for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes. The tetrahydrocarbazole framework is a vital structural motif in many biologically active compounds, making its efficient synthesis a key goal for researchers.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing the 2,3,4,9-tetrahydro-1H-carbazole core?

The most common and historically significant method for preparing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ or in a preceding step from the condensation of phenylhydrazine and a suitable ketone.[4] For your target molecule, the required starting materials are phenylhydrazine and 4-oxocyclohexane-1-carboxylic acid.

Q2: What are the critical parameters that influence the yield and purity of the final product?

The success of the Fischer indole synthesis is highly dependent on three key parameters:

  • Acid Catalyst: The choice and concentration of the acid are crucial. Options range from Brønsted acids like glacial acetic acid, hydrochloric acid, and polyphosphoric acid (PPA) to Lewis acids.[3][4] The acidity must be sufficient to catalyze the key[5][5]-sigmatropic rearrangement but not so harsh as to cause degradation or unwanted side reactions.

  • Temperature: The reaction typically requires elevated temperatures to drive the cyclization and ammonia elimination steps.[3] However, excessive heat can lead to tar formation and potential decarboxylation of the target molecule. Careful temperature control is paramount.

  • Solvent: The solvent must be stable to the acidic conditions and high temperatures. Glacial acetic acid often serves as both the catalyst and the solvent.[4][6] In recent years, alternative systems like ionic liquids have been explored to facilitate greener and more efficient reactions.[7]

Q3: What are the most common side reactions to be aware of?

The primary challenges in this synthesis are managing side reactions. The most prevalent issues include:

  • Tar Formation: Acid-catalyzed polymerization of intermediates is a common problem, leading to the formation of intractable tars that complicate purification and reduce yield.

  • Incomplete Cyclization: If the conditions are too mild or the reaction time is too short, the reaction may stall at the phenylhydrazone intermediate stage.[4]

  • Isomer Formation: Depending on the substitution pattern of the starting materials, the formation of regioisomers can occur, though this is less of a concern with the symmetrical 4-oxocyclohexane-1-carboxylic acid.

  • Decarboxylation: The carboxylic acid moiety on your starting material is susceptible to elimination under the harsh acidic and thermal conditions often employed, leading to the formation of the parent 2,3,4,9-tetrahydro-1H-carbazole as a significant byproduct.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: My reaction yields are consistently low or I am isolating no desired product.

  • Possible Cause A: Inefficient Phenylhydrazone Formation.

    • Explanation: The initial condensation between phenylhydrazine and 4-oxocyclohexane-1-carboxylic acid to form the phenylhydrazone is a critical equilibrium-driven step. The presence of the carboxylic acid can interfere with the optimal pH for this condensation.

    • Solution:

      • Consider a two-step procedure. First, synthesize and isolate the phenylhydrazone under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid) before subjecting it to the harsher cyclization conditions.

      • Monitor the formation of the hydrazone via Thin Layer Chromatography (TLC) before proceeding with the high-temperature cyclization.

  • Possible Cause B: Improper Acid Catalyst or Concentration.

    • Explanation: The energy barrier for the key[5][5]-sigmatropic rearrangement is high, requiring a suitable acid catalyst. If the acid is too weak, the reaction will not proceed efficiently. Conversely, an overly strong acid (like concentrated H₂SO₄ or PPA at high temperatures) can degrade the starting materials and product, especially the carboxylic acid group.

    • Solution:

      • Glacial Acetic Acid: This is often the best starting point, as it acts as both a moderately strong acid and a solvent.[8] Refluxing in acetic acid is a standard procedure.[4]

      • Alternative Catalysts: Explore milder, modern catalysts. For instance, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] have been shown to be highly efficient, reusable, and can lead to cleaner reactions with higher yields.[7] Montmorillonite K-10 clay has also been used as a solid acid catalyst, sometimes in conjunction with microwave irradiation to improve yields and reduce reaction times.[2]

  • Possible Cause C: Sub-optimal Reaction Temperature or Time.

    • Explanation: Insufficient heat or reaction time will result in an incomplete reaction.[4] Conversely, prolonged heating can promote decomposition and side reactions.

    • Solution:

      • Reflux the reaction mixture and monitor its progress every 30-60 minutes using TLC. The reaction is typically complete within 1-5 hours.[5][7]

      • Once the starting material is consumed, cool the reaction mixture promptly to prevent product degradation. Pouring the hot mixture into ice-cold water is a common workup procedure to precipitate the crude product and halt the reaction.[8]

Problem 2: The crude product is a dark, tarry substance that is very difficult to purify.

  • Possible Cause A: Acid-Catalyzed Polymerization.

    • Explanation: This is the most common cause of tar formation in Fischer indole syntheses. The highly reactive intermediates can polymerize under strong acid and high-temperature conditions.

    • Solution:

      • Reduce Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

      • Use a Milder Catalyst: Switch from strong mineral acids or PPA to glacial acetic acid or a solid acid catalyst.[2]

      • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can sometimes mitigate oxidative side reactions that contribute to tar formation.

  • Possible Cause B: Significant Decarboxylation.

    • Explanation: The presence of the parent tetrahydrocarbazole molecule alongside your desired carboxylic acid can create a mixture that is difficult to separate, sometimes appearing as an oily solid.

    • Solution:

      • Employ milder reaction conditions as described above. The carboxylic acid group is more likely to survive gentler treatment.

      • Purification Strategy: If decarboxylation is unavoidable, you can exploit the acidic nature of your target molecule for purification. After the initial workup, dissolve the crude mixture in a suitable organic solvent (like ethyl acetate) and perform a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution). Your desired carboxylic acid product will move to the aqueous layer as its carboxylate salt, while the non-acidic byproduct remains in the organic layer. Subsequently, re-acidifying the aqueous layer will precipitate your purified product.

Data & Workflow Visualization

To provide a clearer path forward, the following table summarizes various catalytic systems used for the synthesis of the parent tetrahydrocarbazole, which can serve as a starting point for optimizing your specific reaction.

Catalyst SystemSolventTemperatureTypical YieldReference
Glacial Acetic AcidAcetic AcidReflux30-88%[4][9]
Ceric Ammonium NitrateAcetonitrileReflux85-95%[2]
K-10 Montmorillonite ClayMethanol600W Microwave96%[2]
[bmim(BF4)] (Ionic Liquid)MethanolReflux~95%[7]
Palladium Acetate / DABCODMF105 °CGood[5]
Reaction Mechanism Overview

The diagram below illustrates the generally accepted mechanism for the Fischer indole synthesis as it applies to your target molecule.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Cyclization & Rearrangement cluster_3 Step 4: Aromatization A Phenylhydrazine + 4-Oxocyclohexane-1-carboxylic acid B Phenylhydrazone Intermediate A->B Condensation (-H2O) C Ene-hydrazine Tautomer B->C [H+] catalyst D Diamine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Final Product D->E Elimination of NH3 & Aromatization

Caption: Key stages of the Fischer indole synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during your synthesis.

Troubleshooting_Workflow Start Experiment Complete CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Product Tarry/Impure? CheckYield->CheckPurity No LowYieldCause Probable Causes: - Incomplete Reaction - Harsh Conditions - Wrong Catalyst CheckYield->LowYieldCause Yes ImpureCause Probable Causes: - Tar Formation - Decarboxylation CheckPurity->ImpureCause Yes End Optimized Synthesis CheckPurity->End No Solution1 Solutions: 1. Monitor with TLC. 2. Use milder catalyst (e.g., [bmim(BF4)]). 3. Optimize Temp/Time. LowYieldCause->Solution1 Solution2 Solutions: 1. Lower reaction temperature. 2. Use basic extraction for purification. 3. Recrystallize from Methanol/Ethanol. ImpureCause->Solution2 End_Fail Re-evaluate Approach Solution1->End_Fail Solution2->End_Fail

Caption: A decision tree for troubleshooting the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis via Glacial Acetic Acid

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 40 mL of glacial acetic acid.

  • Heat the acetic acid to reflux.

  • In a separate beaker, dissolve phenylhydrazine (0.1 mol) and 4-oxocyclohexane-1-carboxylic acid (0.1 mol) in a minimal amount of warm acetic acid.

  • Add the mixture of starting materials dropwise to the refluxing acetic acid over a period of 30 minutes.[8]

  • Maintain the reflux for an additional 1-2 hours, monitoring the reaction progress by TLC (eluent: 8:2 petroleum ether:ethyl acetate).[7]

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool slightly before carefully pouring it into 250 mL of ice-cold water with vigorous stirring.[8]

  • A solid precipitate should form. Allow it to stand for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.

  • Air-dry the crude product.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (methanol is often effective) to dissolve the solid at boiling point.[8]

  • If the solution is highly colored, add a small amount of decolorizing carbon and boil for an additional 5 minutes.

  • Perform a hot filtration to remove the decolorizing carbon and any insoluble impurities. A heated funnel is recommended to prevent premature crystallization.[10]

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.

  • Characterize the final product by determining its melting point and acquiring NMR and mass spectra.[7]

References

  • Basappa, S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.
  • Noolvi, M. N., et al. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. niscair.
  • Chen, C. & Larsen, R. D. (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure.
  • Kumar, V., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews.
  • Sanz, R., et al. (2018). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Kumar, A. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd.
  • (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. Unknown Source.
  • Sanz, R., et al. (2018). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure.
  • (2020). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.).
  • (2022). SYNTHESIS OF TETRA HYDRO CARBAZOLE. YouTube.
  • Arulmozhi, S., et al. (2012). 2,3,4,9-Tetrahydro-1H-carbazole. PMC - NIH.

Sources

Optimization

Technical Support Center: Purification of Tetrahydrocarbazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of tetrahydrocarbazole (THC) derivatives. As a class of compounds with significant pharmacological interest, achieving high purity is paramount for accurate biological evaluation and downstream applications.[1] This document moves beyond standard protocols to explain the causality behind common purification issues and provides field-proven troubleshooting strategies to enhance the purity, yield, and stability of your compounds.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most frequent and critical issues observed during the purification of tetrahydrocarbazole derivatives.

Q1: My final tetrahydrocarbazole product is highly colored (yellow, brown, or even black). What causes this, and how can I obtain a pure, colorless compound?

Expert Analysis:

The presence of color in tetrahydrocarbazole samples is a common issue, often stemming from the synthesis itself, particularly the Fischer indole synthesis.[2] The acidic and high-temperature conditions can generate chromophoric byproducts. Furthermore, the indole nucleus is susceptible to oxidation. Commercially sourced starting materials can sometimes contain impurities that persist through the reaction.[3] The presence of these colored impurities is not merely a cosmetic issue; it can significantly interfere with subsequent reactions, such as photosensitized oxidations, leading to poor or no yield.[3]

Troubleshooting & Solutions:

Your primary strategies for removing these impurities are recrystallization and specialized column chromatography.

Solution A: Recrystallization

Recrystallization is often the most effective first-line approach for removing colored impurities and achieving high purity, with reports of yielding products in the 82-94% range.[1] The key is selecting an appropriate solvent system where the tetrahydrocarbazole derivative has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while the impurities remain in solution.

Step-by-Step Protocol 1: Recrystallization from a Mixed-Solvent System

  • Solvent Selection: Methanol is a commonly used and effective solvent for recrystallizing crude 1,2,3,4-tetrahydrocarbazole.[4] For derivatives that are difficult to crystallize, a mixed-solvent system like toluene/pentane can be highly effective.[3]

  • Dissolution: Place the crude, colored product in a flask. Add the primary solvent (e.g., toluene or methanol) in small portions while heating the mixture to reflux until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to reflux for 5-10 minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.[5]

  • Hot Filtration: If charcoal was used, perform a hot filtration using a heated funnel to remove the charcoal. This step is critical to prevent premature crystallization of the product on the filter paper.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., pentane or cold methanol) to remove any residual mother liquor containing impurities.[3][4]

  • Drying: Air-dry the purified crystals or dry them under reduced pressure to a constant weight.[3][4]

Solution B: Layered Adsorbent Column Chromatography

When recrystallization is ineffective, or for particularly stubborn impurities, column chromatography is the method of choice. A specialized technique using a layered adsorbent column can be exceptionally effective for removing colored byproducts.[3]

Step-by-Step Protocol 2: Purification via Layered Column Chromatography

  • Column Packing: Prepare a chromatography column by first adding a layer of silica gel. On top of the silica, carefully add a layer of alumina.[3] This dual-adsorbent system is highly effective; the more polar, colored byproducts are strongly adsorbed, while the less polar tetrahydrocarbazole product elutes.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., toluene or the initial mobile phase) and load it onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system. For basic 1,2,3,4-tetrahydrocarbazole, a non-polar eluent like toluene or a mixture of ethyl acetate and heptane (e.g., 1:6) is often effective.[3][6]

  • Fraction Collection: The desired colorless tetrahydrocarbazole will elute from the column, while the yellow and black colored byproducts remain adsorbed.[3] Collect the fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q2: I'm struggling to separate regioisomers formed during the synthesis. What are the best purification strategies?

Expert Analysis:

The synthesis of substituted tetrahydrocarbazoles, particularly from unsymmetrical ketones via the Fischer indole synthesis, can lead to the formation of regioisomers.[7] These isomers often possess very similar polarities and physical properties, making their separation by standard chromatographic or crystallization techniques challenging.

Troubleshooting & Solutions:

Achieving separation requires high-resolution techniques. The choice between advanced column chromatography and preparative HPLC depends on the scale and difficulty of the separation.

Solution A: High-Resolution Flash Column Chromatography

  • ** adsorbent Selection:** Standard silica gel is the workhorse. However, for difficult separations, consider using high-performance silica with a smaller particle size for better resolution.

  • Mobile Phase Optimization: This is the most critical parameter. A systematic screening of solvent systems is necessary. Start with a binary system (e.g., ethyl acetate/heptane) and conduct a gradient elution to identify a solvent strength that provides initial separation.[6] Fine-tune the separation by introducing a third solvent (e.g., dichloromethane or a small amount of methanol) to modulate selectivity.

  • Gradient Elution: A shallow gradient, where the solvent composition changes slowly over time, is often more effective at separating closely eluting isomers than an isocratic (constant composition) elution.[8]

Parameter Recommendation for Isomer Separation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most separations.
Mobile Phase Heptane/Ethyl Acetate or Heptane/DCMStart with a low polarity mixture and gradually increase polarity.
Elution Mode Shallow GradientIncreases the resolution between compounds with similar Rf values.
Column Dimensions Long and narrowMaximizes the number of theoretical plates, enhancing separation efficiency.

Solution B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For isomers that are inseparable by flash chromatography, or when very high purity (>99%) is required, prep-HPLC is the definitive solution.[9]

  • Column Chemistry: Reversed-phase columns (e.g., C18) are most common. The separation is based on hydrophobicity, which can provide a different selectivity compared to normal-phase silica.[10]

  • Mobile Phase: Typical mobile phases are mixtures of water and an organic solvent like acetonitrile or methanol, often with a modifier like acetic acid or formic acid.

  • Method Development: An initial analytical-scale HPLC run is essential to develop the separation method before scaling up to a preparative column.[9]

Q3: My crude product contains significant amounts of unreacted starting materials (e.g., phenylhydrazine, cyclohexanone). How can I efficiently remove them?

Expert Analysis:

Residual starting materials are common, especially if an excess of one reagent was used to drive the reaction to completion. Phenylhydrazine derivatives can be particularly troublesome as they can co-crystallize with the product or streak on silica gel columns. Efficient removal starts with the initial reaction workup.

Troubleshooting & Solutions:

A combination of a well-designed aqueous workup and chromatography is typically sufficient.

Solution: Optimized Workup and Extraction

  • Quenching and Neutralization: After the reaction is complete, cool the mixture and pour it into water or a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[11]

  • Liquid-Liquid Extraction: Extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The tetrahydrocarbazole product will move into the organic layer.

  • Acid/Base Wash:

    • To remove residual basic phenylhydrazine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The phenylhydrazine will form a water-soluble salt and be removed in the aqueous layer.

    • To remove acidic byproducts, wash with a dilute base (e.g., saturated NaHCO₃ solution).

  • Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove bulk water from the organic layer before drying.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]

This workup procedure will yield a much cleaner crude product, making the subsequent final purification step (chromatography or recrystallization) significantly more effective. The workflow below illustrates this fundamental process.

Diagram: General Purification Workflow

G cluster_purification Final Purification crude Crude Reaction Mixture workup Aqueous Workup (Neutralization & Extraction) crude->workup wash Acid/Base Washes workup->wash dry Dry & Concentrate wash->dry purify_check Assess Purity & Impurity Profile (TLC, NMR) dry->purify_check recryst Recrystallization purify_check->recryst High concentration of target, crystalline column Column Chromatography purify_check->column Complex mixture, isomers present final_product Pure Product (>98%) recryst->final_product column->final_product

Caption: A generalized workflow for the purification of tetrahydrocarbazoles.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Tetrahydrocarbazoles.
  • Reichle, V. F., & Reiser, O. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51655. [Link]

  • Sahoo, S. K., et al. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. [Link]

  • Chen, C. Y., & Larsen, R. D. (2005). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 82, 103. [Link]

  • Reddit r/chemistry. (2022). Recrystallisation of 1,2,3,4-tetrahydrocarbazole. [Link]

  • Nangare, A., et al. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. ResearchGate. [Link]

  • Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 30, 90. [Link]

  • Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report. [Link]

  • European Patent Office. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. [Link]

  • Sciencemadness Discussion Board. (2013). 1,2,3,4-tetrahydrocarbazole. [Link]

  • Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • Oklahoma Academy of Science. (1971). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 51, 217-221. [Link]

  • ResearchGate. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]

  • YouTube. (2020). The Synthesis of 1,2,3,4-Tetrahydrocarbazole. [Link]

  • Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-425. [Link]

  • Zlibrary. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. [Link]

  • American Chemical Society. (1950). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society, 72(2), 898-898. [Link]

  • PubMed. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

  • PubMed. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). Journal of Visualized Experiments, (88), 51655. [Link]

  • Google Patents. (2013). CN103086951A - Environmentally-friendly preparation method of high-purity tetrahydrocarbazole.
  • ResearchGate. (2016). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDRO CARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICAL ACTIVITY. [Link]

  • YMC. (n.d.). CHROMATOGRAPHY FUNDAMENTALS FOR THE ANALYSIS AND PURIFICATION OF BIOLOGICS. [Link]

  • JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]

  • Journal of Pharmacreations. (n.d.). Synthesis, Characterization and Evaluation of N-Substituted Tetrahydrocarbazoles for anti-oxidant activity. [Link]

  • IIP Series. (2024). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. [Link]

  • Cannabis Science and Technology. (2023). Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. [Link]

  • PubMed Central. (2013). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • PubMed Central. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]

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Troubleshooting

stability issues of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid in solution

Technical Support Center: 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid Welcome to the dedicated support center for 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (CAS: 37964-14-0). This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

Welcome to the dedicated support center for 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (CAS: 37964-14-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for solid 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid?

A: For long-term stability, the solid compound should be stored at 2–8°C, protected from light, and in a tightly sealed container to minimize exposure to moisture and air.[1] The carbazole moiety, while generally robust, can be susceptible to slow oxidation over time, and the carboxylic acid group makes the compound hygroscopic.

Q2: What solvents are suitable for dissolving this compound?

A: The compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. Aqueous solubility is limited but can be significantly increased by adjusting the pH. As a carboxylic acid, it will be more soluble in basic aqueous solutions (e.g., pH > 7.5) where it is deprotonated to its carboxylate salt form.

Q3: I'm preparing a stock solution. What are the key factors I need to consider for its stability?

A: When preparing stock solutions, particularly for long-term storage, three factors are critical: solvent choice, pH, and protection from light and oxygen. For DMSO or DMF stocks, ensure the solvent is anhydrous, as water can facilitate hydrolysis. For aqueous-based buffers, the pH is the most critical parameter. Based on data from structurally related compounds, a slightly acidic pH range (pH 3-5) is often optimal for stability, minimizing both acid- and base-catalyzed hydrolysis.[2][3] We strongly recommend performing a preliminary stability test for your specific experimental conditions.

Q4: Is this compound sensitive to light or air (oxidation)?

A: Yes, compounds containing a carbazole core can exhibit photochemical activity and are susceptible to oxidation.[4][5] The electron-rich nature of the indole-like ring system makes it a target for oxidative degradation.[6] Therefore, all solutions should be protected from light by using amber vials or wrapping containers in foil. To prevent oxidation, consider degassing solvents before use or storing solutions under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when working in media prone to generating reactive oxygen species.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experimentation.

Issue 1: Inconsistent or Declining Assay Potency Over Time

You observe that the measured activity or concentration of your compound decreases in subsequent experiments using the same stock solution.

  • Potential Cause A: pH-Dependent Degradation

    • Scientific Rationale: The stability of many pharmaceutical compounds in solution is highly pH-dependent.[7] The tetrahydrocarbazole structure can be susceptible to acid- or base-catalyzed hydrolysis or aromatization. Extreme pH levels can promote these degradation pathways, leading to a loss of the parent compound.[3]

    • Solution: The first step is to control the pH of your solution. Use a well-buffered system within the expected optimal range (pH 3-5). Conduct a simple pH stability screen (see Protocol 2) to determine the ideal pH for your experimental buffer system.

  • Potential Cause B: Oxidation

    • Scientific Rationale: The indole nitrogen and the electron-rich aromatic ring are susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or high-energy light. This can lead to the formation of N-oxides or aromatization of the tetrahydrocarbazole ring, altering the compound's structure and activity.

    • Solution: Protect your solutions from light at all times. Prepare solutions using degassed buffers and consider adding a small amount of an antioxidant like ascorbic acid or BHT if compatible with your assay. Store stock solutions under an inert gas.

Issue 2: Appearance of New Peaks in a Chromatogram (HPLC, LC-MS)

During analytical runs, you notice additional peaks that were not present in the initial analysis of the sample.

  • Potential Cause A: Formation of Degradation Products

    • Scientific Rationale: The new peaks are likely degradants resulting from the instability issues described above (hydrolysis, oxidation). To effectively troubleshoot, you must systematically identify the conditions causing the degradation. This is the core purpose of a forced degradation study.[8][9]

    • Solution: We recommend conducting a forced degradation study (see Protocol 3) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). This will help you identify the chromatographic signature of potential degradants and understand the compound's liabilities.

  • Potential Cause B: Photodegradation

    • Scientific Rationale: Carbazole derivatives are known to be photochemically active.[4][5] Exposure to ambient laboratory light or UV radiation (e.g., from a plate reader) can induce chemical reactions, leading to the formation of new species.

    • Solution: Implement strict light-protection measures for all samples and solutions. Use amber glass vials and centrifuge tubes. When using multi-well plates, prefer opaque or UV-protected plates and minimize their exposure time to the light source of plate readers.

Issue 3: Poor Solubility or Precipitation from Aqueous Solution

The compound fails to dissolve completely or precipitates out of your aqueous buffer after preparation or during storage.

  • Potential Cause: Incorrect pH for Solubilization

    • Scientific Rationale: As a carboxylic acid, the compound's solubility in water is highly dependent on its ionization state, which is governed by the solution's pH relative to the compound's pKa. At pH values below its pKa, the compound exists predominantly in its neutral, less soluble form. At pH values above its pKa, it exists as the more soluble carboxylate anion.

    • Solution: To enhance aqueous solubility, prepare the solution at a pH at least 1-2 units above the compound's pKa. You can do this by dissolving the solid compound in a small amount of a basic solution (e.g., 0.1 M NaOH) before diluting it with your target buffer. Alternatively, use a buffer system with a higher pH (e.g., phosphate or borate buffer at pH 8-9) for initial solubilization, then adjust the pH downwards carefully for the final experiment, ensuring the concentration remains below the solubility limit at that final pH.

Part 3: Protocols & Methodologies

These detailed protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Selection: For a 10 mM stock, use anhydrous DMSO.

  • Weighing: Accurately weigh the required amount of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid in a tared amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.

  • Mixing: Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Inerting & Storage: Flush the vial's headspace with an inert gas (argon or nitrogen), cap tightly, and seal with paraffin film.

  • Storage: Store at -20°C or -80°C for long-term use. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent water condensation.

Protocol 2: Performing a Preliminary pH-Stability Screen
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values, such as pH 3.0, 5.0, 7.4, and 9.0.

  • Sample Preparation: Dilute your DMSO stock solution into each buffer to a final concentration of 10-50 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).

  • Initial Analysis (T=0): Immediately analyze an aliquot from each sample using a validated stability-indicating HPLC method to determine the initial peak area of the parent compound.

  • Incubation: Incubate the remaining samples in sealed, light-protected containers at a relevant temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: Analyze aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each pH.

Table 1: Example Data from a pH-Stability Screen at 37°C

pH of Buffer% Parent Compound Remaining (T=8h)% Parent Compound Remaining (T=24h)Stability Assessment
3.0 (Citrate)98.5%95.2%Good
5.0 (Acetate)99.1%97.8%Excellent
7.4 (Phosphate)92.3%81.4%Moderate
9.0 (Borate)85.6%65.1%Poor
Protocol 3: Conducting a Forced Degradation Study

This protocol follows principles outlined in ICH guidelines to identify potential degradation pathways.[8][9]

  • Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the sample solution at 80°C for 48 hours.

  • Photodegradation: Expose the sample solution to a photostability chamber (ICH Q1B conditions) or to direct sunlight for 24 hours. Run a dark control in parallel.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples and a non-stressed control by HPLC-UV/MS. Aim for 5-20% degradation to ensure that the primary degradants are observed without being further degraded themselves.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in ACN/H2O) Acid Acidic (1M HCl, 60°C) Prep->Acid Expose aliquots Base Basic (1M NaOH, 60°C) Prep->Base Expose aliquots Oxid Oxidative (3% H2O2, RT) Prep->Oxid Expose aliquots Heat Thermal (80°C) Prep->Heat Expose aliquots Light Photolytic (ICH Q1B) Prep->Light Expose aliquots Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize HPLC Analyze via HPLC-UV/MS Oxid->HPLC Heat->HPLC Light->HPLC Neutralize->HPLC Report Identify Degradants & Assess Peak Purity HPLC->Report

Caption: Workflow for a forced degradation study.

Part 4: Scientific Rationale & Potential Degradation Mechanisms

Understanding the chemistry of the molecule is key to predicting and preventing its degradation.

  • The Indole-like Moiety: The nitrogen-containing ring is electron-rich and resembles an indole. This makes it a prime target for oxidation. A likely degradation pathway is the aromatization of the tetrahydro-cyclohexene ring to form the fully aromatic carbazole-2-carboxylic acid. This process involves the loss of four hydrogen atoms and is often catalyzed by light, heat, or oxidizing agents.

  • The Carboxylic Acid Group: This functional group governs the pH-dependent solubility. Under harsh acidic conditions and in the presence of an alcohol solvent (e.g., methanol), it could undergo esterification. While less common under typical biological conditions, decarboxylation (loss of CO₂) could be induced by high heat or specific catalytic conditions, leading to the formation of 2,3,4,9-tetrahydro-1H-carbazole.

Degradation_Pathways cluster_oxidation Oxidation / Aromatization cluster_decarboxylation Decarboxylation Parent 2,3,4,9-Tetrahydro-1H-carbazole- 2-carboxylic acid Oxid_Product Carbazole-2-carboxylic acid Parent->Oxid_Product [O], Light, Heat Decarb_Product 2,3,4,9-Tetrahydro-1H-carbazole Parent->Decarb_Product Heat (High Temp)

Caption: Potential degradation pathways for the molecule.

References

  • Panthi, K., Adhikari, R. M., & Kinstle, T. H. (2010). Carbazole Donor–Carbazole Linker-Based Compounds: Preparation, Photophysical Properties, and Formation of Fluorescent Nanoparticles. The Journal of Physical Chemistry A, 114(13), 4550–4557. [Link]

  • Yuan, M., et al. (2015). Structural modulations: unraveling the impact of benzothiazole positions on the optical properties of carbazole–cyanostilbenes. CrystEngComm, 17, 7371-7379. [Link]

  • Zhao, G.-J., et al. (2010). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules, 15(11), 7763-7776. [Link]

  • Al-Yasari, A., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Materials, 17(13), 2898. [Link]

  • Avdeeva, L. B., et al. (2021). Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. ACS Applied Materials & Interfaces, 13(44), 52719–52727. [Link]

  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-948. [Link]

  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. [Link]

  • Salam, L. B., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Beni-Suef University Journal of Basic and Applied Sciences, 6(2), 163-176. [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science, 12(11), 001-012. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies for Drug Substances and Drug Products- A Review. MOJ Bioequivalence & Bioavailability, 2(2). [Link]

  • Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2433. [Link]

  • Chandrika, K., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Records of Natural Products, 7(1), 55-63. [Link]

  • Kumar, D., et al. (2023). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 85(1), 14-25. [Link]

  • Thumma, S., et al. (2008). Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices. AAPS PharmSciTech, 9(4), 1276–1284. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications, 2015, 205637. [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Techniques for Tetrahydrocarbazole Quantification

Welcome to the Technical Support Center dedicated to the robust quantification of tetrahydrocarbazole (THCbz) and its derivatives. This guide is designed for researchers, analytical scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the robust quantification of tetrahydrocarbazole (THCbz) and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of method development, validation, and routine analysis. As a heterocyclic aromatic amine, tetrahydrocarbazole presents unique challenges that require a nuanced approach to chromatography and mass spectrometry.

This resource moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common issues encountered during analysis. Our goal is to empower you with the scientific rationale needed to troubleshoot effectively, optimize your methods with confidence, and ensure the integrity of your data. The following sections are structured in a question-and-answer format, addressing specific problems from sample preparation through final data analysis.

Section 1: General Chromatographic Issues & Troubleshooting

This section addresses common problems applicable to High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which are the primary platforms for THCbz analysis.

FAQ 1: My tetrahydrocarbazole peak is tailing or showing poor symmetry. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a frequent issue when analyzing basic compounds like tetrahydrocarbazole, and it typically points to undesirable secondary interactions between the analyte and the stationary phase.

Causality Explained: The nitrogen atom in the tetrahydrocarbazole ring system can carry a positive charge, especially in acidic mobile phases. This positive charge can lead to strong ionic interactions with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of traditional silica-based C18 columns. This secondary interaction mechanism retains a fraction of the analyte longer than the primary reversed-phase mechanism, resulting in a skewed or "tailing" peak.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • The Cause: At low pH (e.g., < 3), most silanol groups are protonated (Si-OH) and less active, but the THCbz is fully protonated and highly basic. At mid-range pH (4-7), silanols become increasingly deprotonated, maximizing unwanted interactions.

    • The Solution: Try increasing the mobile phase pH to between 7 and 8 (if your column allows). At this pH, the basic THCbz is less likely to be protonated, minimizing ionic interactions. Alternatively, using a very low pH (< 3) with a high-purity, end-capped column can also work by "silencing" the silanols.

  • Use of a Base-Deactivated or High-Purity Silica Column:

    • The Cause: Not all columns are created equal. Older "Type A" silica columns have a higher concentration of acidic silanols.

    • The Solution: Modern "Type B" high-purity silica columns are manufactured to have minimal metal content and fewer, less acidic silanol groups.[1] Furthermore, columns with polar-embedded groups or proprietary end-capping technologies are specifically designed to shield residual silanols and provide excellent peak shape for basic compounds.

  • Reduce Sample Overload:

    • The Cause: Injecting too much analyte can saturate the active sites on the column, leading to peak distortion, including tailing or fronting.[2]

    • The Solution: Dilute your sample and reinject. A 1:10 or 1:100 dilution can quickly determine if mass overload is the culprit.[2]

  • Check for System Voids or Contamination:

    • The Cause: A void at the head of the column or contamination on the inlet frit can disrupt the sample band, causing peak shape issues.[3][4]

    • The Solution: First, try back-flushing the column (if permitted by the manufacturer). If this doesn't work, replacing the column frit or the guard column is the next logical step.[5]

Troubleshooting Workflow for Poor Peak Shape

G cluster_0 start Poor Peak Shape (Tailing/Fronting/Splitting) check_overload Dilute Sample 1:10 & Re-inject start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes overload_solution Reduce Sample Concentration overload_yes->overload_solution Yes check_column Use Base-Deactivated/ High-Purity Column overload_yes->check_column No column_yes Peak Shape Improves? check_column->column_yes column_solution Adopt New Column column_yes->column_solution Yes check_mobile_phase Adjust Mobile Phase pH (e.g., pH 7-8) column_yes->check_mobile_phase No mobile_phase_yes Peak Shape Improves? check_mobile_phase->mobile_phase_yes mobile_phase_solution Adopt New Mobile Phase mobile_phase_yes->mobile_phase_solution Yes check_system Replace Guard Column/ Backflush Analytical Column mobile_phase_yes->check_system No system_solution System Contamination Likely. Further Maintenance Needed. check_system->system_solution

Caption: A decision tree for troubleshooting poor peak shape.

FAQ 2: My retention times are shifting between injections or across a sequence. What's causing this instability?

Answer:

Inconsistent retention times are a critical problem as they undermine both qualitative identification and quantitative accuracy. The root cause is almost always a change in the analytical conditions, even if subtle.

Causality Explained: Chromatographic retention in reversed-phase HPLC is a highly controlled equilibrium process. Any factor that alters the mobile phase composition, flow rate, or column temperature will shift this equilibrium, leading to changes in retention time.[6]

Troubleshooting Steps:

  • Mobile Phase Preparation & Composition:

    • The Cause: The most common culprit is a poorly prepared or degrading mobile phase. In reversed-phase chromatography, a small change in the percentage of the organic solvent can cause significant shifts.[5] Evaporation of the more volatile organic component or inconsistent mixing can alter the solvent strength.

    • The Solution: Always prepare mobile phases fresh daily, especially those with buffers that can support microbial growth.[3] Ensure thorough mixing and use a high-quality online degasser. If you are using a gradient, check the pump's proportioning valve performance.[1]

  • Column Equilibration:

    • The Cause: Insufficient equilibration time between gradient runs is a frequent cause of retention time drift, particularly in the early part of a sequence. The column needs adequate time to return to the initial mobile phase conditions.

    • The Solution: Ensure your equilibration step is at least 5-10 column volumes long.[1] For a standard 4.6 x 150 mm column, this means running the initial mobile phase for at least 5-10 minutes.

  • Temperature Fluctuation:

    • The Cause: Temperature affects mobile phase viscosity and the kinetics of partitioning. A fluctuating lab temperature can lead to drifting retention times if a column oven is not used.

    • The Solution: Always use a thermostatically controlled column compartment. A stable temperature (e.g., 40 °C) ensures reproducibility.[2]

  • Pump and Flow Rate Issues:

    • The Cause: Leaks in the system or worn pump seals will lead to a lower-than-set flow rate, causing longer retention times.[6] A malfunctioning check valve can cause pressure fluctuations and inconsistent flow, leading to erratic retention times.[7]

    • The Solution: Inspect the system for any visible leaks at fittings.[2][6] Monitor the system pressure; large fluctuations are a sign of pump issues.[8] If necessary, perform pump maintenance, including seal and check valve replacement.

Problem Likely Cause Recommended Solution
Gradual Decrease in RT Column degradation; loss of stationary phase.Replace the column. Ensure mobile phase pH is within the column's stable range (typically 2-8).[1]
Gradual Increase in RT Buildup of contaminants on the column.Flush the column with a strong solvent (e.g., isopropanol). Use a guard column.[5]
Sudden, Erratic Shifts Air bubbles in the pump; leak in the system.Degas mobile phase thoroughly and prime the pump.[2][3] Check all fittings for leaks.
Shift After Solvent Change Insufficient column equilibration.Increase equilibration time to at least 10 column volumes.[1]

Section 2: LC-MS/MS Specific Challenges

For those using mass spectrometry for detection, additional challenges related to the interface between the LC and the MS must be considered.

FAQ 3: I'm experiencing significant signal suppression (or enhancement) for tetrahydrocarbazole in my biological samples. How do I diagnose and mitigate these matrix effects?

Answer:

Matrix effects are a major challenge in LC-MS/MS bioanalysis and are caused by co-eluting components from the sample matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte in the MS source.[9][10] This can lead to inaccurate and unreliable quantification.[9]

Causality Explained: In electrospray ionization (ESI), analytes must be converted into gas-phase ions. Co-eluting matrix components, such as phospholipids from plasma, can compete with the analyte for access to the droplet surface for ionization or alter the droplet's physical properties, leading to a reduction (suppression) or, less commonly, an increase (enhancement) in the analyte's signal.[9][11] This effect is independent of the analyte's extraction recovery.

Step-by-Step Protocol for Quantifying Matrix Effects:

This protocol allows you to isolate and measure the impact of the matrix on your analyte's signal.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the tetrahydrocarbazole standard into the final reconstitution solvent (e.g., 50:50 methanol:water).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire extraction procedure. At the final step, spike the tetrahydrocarbazole standard into the processed blank extract.

    • Set C (Pre-Extraction Spike): Spike the tetrahydrocarbazole standard into a blank matrix sample before starting the extraction procedure.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate Recovery (%R): (%R) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Calculate Matrix Effect (%ME): (%ME) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[11]

  • Interpret the Results:

    • %ME = 100%: No matrix effect.

    • %ME < 100%: Ion suppression.

    • %ME > 100%: Ion enhancement.

    • A %ME value between 85% and 115% is often considered acceptable, but consistency is key.

Strategies for Mitigation:

  • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate the tetrahydrocarbazole from the interfering matrix components.

    • Action: Adjust your gradient to be shallower, allowing more time for separation. Consider a different stationary phase (e.g., a PFP column) that might offer different selectivity for both the analyte and interferences.[12]

  • Enhance Sample Preparation: A more rigorous cleanup will remove more interferences.

    • Action: If you are using protein precipitation, which is known to leave many phospholipids, switch to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[13] SPE, in particular, can be tailored to strongly retain the analyte while washing away interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: A SIL-IS (e.g., d4-tetrahydrocarbazole) is the gold standard for correcting matrix effects. Because it is chemically identical to the analyte, it will experience the same ion suppression or enhancement. The ratio of the analyte peak area to the IS peak area will therefore remain constant, providing accurate quantification.

  • Change Ionization Source:

    • Action: If ESI is problematic, consider Atmospheric Pressure Chemical Ionization (APCI). APCI utilizes gas-phase ionization, which is often less susceptible to matrix effects from non-volatile components like salts and phospholipids.[14]

Section 3: Sample Preparation & Analyte Stability

A robust analytical method is built on a foundation of effective sample preparation.

FAQ 4: What is the best sample preparation technique for tetrahydrocarbazole in plasma, and how do I ensure good recovery?

Answer:

The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. For tetrahydrocarbazole in plasma, a balance must be struck between cleanliness and recovery.

Technique Comparison:

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, inexpensive."Dirty" extract; high risk of matrix effects and phospholipid contamination.[11]High-throughput screening where some matrix effect can be tolerated or corrected with a SIL-IS.
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, removes salts.[13]Labor-intensive, uses large volumes of organic solvents, can form emulsions.[15]Methods where phospholipids are a major issue and a moderate level of cleanliness is required.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective.[5]More complex method development, higher cost per sample.High-sensitivity, regulatory-level quantitative assays requiring minimal matrix effects.

Recommended Protocol: Solid-Phase Extraction (SPE) for THCbz in Plasma

This protocol is a starting point and should be optimized for your specific tetrahydrocarbazole derivative and available SPE sorbent.

  • Conditioning: Pass 1 mL of methanol through a mixed-mode cation exchange SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry. Causality: This step activates the C18 chains and ensures the ionic groups are ready for interaction.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 2% phosphoric acid. Load the entire 1 mL onto the SPE cartridge. Causality: The acid ensures the THCbz is protonated (positively charged) so it will bind to the cation exchange group on the sorbent.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetate buffer to wash away neutral and acidic interferences.

    • Wash 2: Pass 1 mL of methanol to wash away lipids and other non-polar interferences retained on the C18 chains. Causality: These washes selectively remove interfering compounds while the analyte remains bound by a combination of ionic and hydrophobic interactions.

  • Elution: Elute the tetrahydrocarbazole with 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic elution solvent neutralizes the THCbz, disrupting its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute in 100 µL of your mobile phase. Causality: This step concentrates the sample and ensures the final injection solvent is compatible with the mobile phase, preventing peak distortion.[2]

FAQ 5: My analyte concentration seems to decrease over time. How do I evaluate and ensure the stability of tetrahydrocarbazole in biological samples?

Answer:

Analyte stability is a critical component of bioanalytical method validation and must be systematically evaluated.[16][17] Degradation can occur due to enzymatic activity, pH instability, oxidation, or temperature effects.[16][18]

Causality Explained: Biological matrices like blood and plasma contain active enzymes that can metabolize drugs. Furthermore, changes in pH during freeze-thaw cycles or exposure to light and oxygen can catalyze chemical degradation.[16][18] Adsorption to container surfaces can also be a source of analyte loss, especially at low concentrations.

Required Stability Assessments (Based on FDA M10 Guidance): [19][20]

  • Freeze-Thaw Stability: Analyze samples after they have been frozen and thawed multiple times (e.g., 3-5 cycles). This mimics the potential handling of study samples.

    • Procedure: Thaw samples at room temperature and refreeze them for at least 12-24 hours per cycle. Compare concentrations to a baseline (T=0) sample.[17]

  • Bench-Top Stability: Keep samples on the lab bench at room temperature for a duration that mimics the sample preparation time (e.g., 4-24 hours) before processing. This assesses stability during sample handling.

  • Long-Term Stability: Store samples frozen (e.g., at -20 °C or -80 °C) for a period equal to or longer than the expected storage time of study samples.

    • Procedure: Analyze stored stability samples against freshly prepared calibration standards at various time points (e.g., 1, 3, 6, 12 months).

  • Stock Solution & Post-Preparative Stability: Evaluate the stability of the analyte in the stock solution solvent and in the final extracted sample (autosampler stability).

Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.[17]

Improving Stability:

  • Lower Storage Temperature: Storing samples at -80 °C instead of -20 °C can significantly slow down enzymatic degradation.[21]

  • pH Adjustment: If the analyte is unstable at the natural pH of the matrix, consider adding a buffer or acid/base upon collection.

  • Use of Inhibitors: For enzymatic degradation, an inhibitor (e.g., sodium fluoride for esterases) can be added to collection tubes.

  • Protect from Light: Use amber vials for sample collection and storage if the compound is known to be light-sensitive.

Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more common, GC-MS can be a powerful tool for certain carbazole derivatives.

FAQ 6: I am developing a GC-MS method for a tetrahydrocarbazole. What are the key parameters to optimize?

Answer:

GC-MS is well-suited for volatile and thermally stable compounds. For tetrahydrocarbazoles, the key is to ensure efficient volatilization without degradation in the inlet and good separation on the column.

Parameter Optimization:

  • Inlet Temperature:

    • The Goal: The inlet must be hot enough to rapidly volatilize the analyte but not so hot that it causes thermal degradation.

    • Starting Point: Begin with an injector temperature of 250-280 °C.[22] Inject a known standard and look for peak tailing (too cold) or the appearance of degradation products (too hot).

  • Column Selection:

    • The Goal: A column with the appropriate polarity is needed to achieve good separation from matrix components.

    • Recommendation: A low-polarity, general-purpose column like a DB-5ms or HP-5ms is an excellent starting point for many carbazole structures.[22] These columns provide good resolution based on boiling point and subtle polarity differences.

  • Oven Temperature Program:

    • The Goal: The program should be optimized to provide sharp peaks and good resolution within a reasonable run time.

    • Starting Program:

      • Initial Temperature: 80-100 °C, hold for 1-2 minutes.[22]

      • Ramp: 10-20 °C/minute up to 300 °C.

      • Final Hold: Hold at 300 °C for 2-5 minutes to elute any late-eluting compounds.

    • Optimization: If peaks are too broad, increase the ramp rate. If peaks are co-eluting, decrease the ramp rate or add an isothermal hold mid-run.

  • Mass Spectrometer Parameters (EI mode):

    • Ionization Energy: Standard Electron Ionization (EI) at 70 eV is typically robust and provides reproducible fragmentation patterns for library matching.

    • Source Temperature: A source temperature of 230 °C is a standard starting point.

    • Acquisition Mode: Use full scan mode (e.g., m/z 50-500) for method development to identify the molecular ion and key fragments. For quantification, switch to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[23][24]

Analytical Workflow for GC-MS Quantification

G cluster_1 sample_prep Sample Preparation (LLE or SPE) gc_injection GC Injection (Splitless, 280°C) sample_prep->gc_injection gc_separation GC Separation (DB-5ms Column, Temp Program) gc_injection->gc_separation ms_ionization MS Ionization (EI, 70 eV) gc_separation->ms_ionization ms_detection MS Detection (SIM/MRM Mode) ms_ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical workflow for quantitative GC-MS analysis.

References

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]

  • Waters Corporation. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • RSC Publishing. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • Smeraglia, J., Baldrey, A., & Watson, D. (2002). Matrix effects and selectivity issues in LC-MS-MS. ResearchGate. [Link]

  • Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. Medikamenter. [Link]

  • Wang, M., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed. [Link]

  • Conquer Scientific. (2021). HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. Conquer Scientific. [Link]

  • Dias, L. C., et al. (2021). Quantification of nitrogen markers in crude oils using gas chromatography-triple quadrupole mass spectrometry. ResearchGate. [Link]

  • Jager, M., & Ton, A. (2014). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

  • Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent. [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Agilent. Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • de Souza, I. D., & de Souza, V. C. (2021). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. Bioanalysis, 13(10), 831–848. [Link]

  • Zhang, Y., et al. (2020). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Molecules, 25(15), 3354. [Link]

  • Kamal, A. H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]

  • Cardenas, D. M., & Coulter, C. A. (2024). Quantitative Analysis Method for Tetrahydrocannabinol Isomers in Biological Matrices. Journal of Analytical Toxicology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Lang, J. R., & Bolton, S. (1997). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Al-Salami, H., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(3), 411–419. [Link]

  • Agilent Technologies. (2007). A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent. [Link]

  • Karschner, E. L., et al. (2024). LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. PubMed. [Link]

  • Peters, F. T. (2007). Stability of analytes in biosamples—An important issue in clinical and forensic toxicology?. ResearchGate. [Link]

  • Li, W., & Tse, F. L. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

  • Patton, A. L., et al. (2018). Multi-laboratory validation of a Δ9-tetrahydrocannabinol LC-MS/MS test kit designed for quantifying THC and marijuana metabolites in blood. Forensic Science and Criminology, 3(1). [Link]

  • Grauwels, K., & Vandevenne, M. (2014). Simultaneous and sensitive LC-MS/MS determination of tetrahydrocannabinol and metabolites in human plasma. PubMed. [Link]

  • Carlier, J., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. International journal of molecular sciences, 23(17), 9680. [Link]

  • Ballotari, M., et al. (2025). Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. PubMed. [Link]

Sources

Troubleshooting

minimizing impurities in the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid

Welcome to the technical support center for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic route. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions during your experiments.

I. Overview of the Synthesis: The Fischer Indole Approach

The most common and versatile method for synthesizing the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[1][2][3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a suitable ketone or aldehyde.[3][6][7] For the synthesis of our target molecule, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, the logical starting materials are phenylhydrazine and cyclohexanone-2-carboxylic acid (or a protected derivative).

The choice of acid catalyst is a critical parameter that can significantly influence the reaction's success, affecting both yield and purity.[1][2][8] A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[1][3][4]

Reaction Workflow Visualization

fischer_indole_synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone Condensation cyclohexanone_acid Cyclohexanone-2- carboxylic Acid cyclohexanone_acid->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization (Acid-catalyzed) rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Key C-C bond formation cyclization Cyclization & Ammonia Elimination rearrangement->cyclization product 2,3,4,9-Tetrahydro-1H-carbazole- 2-carboxylic Acid cyclization->product

Caption: General workflow for the Fischer indole synthesis of the target molecule.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations grounded in chemical principles and actionable solutions.

Issue 1: Low or No Product Formation

Symptom Potential Cause Scientific Rationale Troubleshooting Steps
Reaction fails to proceed, starting materials remain. Inappropriate Acid Catalyst: The chosen acid may be too weak to facilitate the necessary protonation and rearrangement steps.[1]The Fischer indole synthesis is acid-catalyzed, with the acid playing a crucial role in the tautomerization to the enamine and the subsequent[9][9]-sigmatropic rearrangement.[1][7]1. Increase Acid Strength: Switch from a weaker acid (e.g., acetic acid) to a stronger Brønsted acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂).2. Optimize Catalyst Loading: The amount of acid can be as critical as its identity.[2] Titrate the catalyst loading to find the optimal concentration.
Unstable Hydrazone Intermediate: The phenylhydrazone of cyclohexanone-2-carboxylic acid may be unstable under the reaction conditions.Some hydrazones are prone to decomposition, especially at elevated temperatures, before they can cyclize.[6]One-Pot Synthesis: Generate the hydrazone in situ without isolation. This is a common strategy to mitigate the instability of the intermediate.[10]
Suboptimal Temperature: The reaction temperature may be too low for the rearrangement to occur at a reasonable rate.The[9][9]-sigmatropic rearrangement often has a significant activation energy barrier that requires thermal energy to overcome.Gradual Temperature Increase: Cautiously increase the reaction temperature in increments, monitoring for product formation and decomposition by TLC.

Issue 2: Significant Formation of Byproducts and Impurities

Symptom Potential Cause Scientific Rationale Troubleshooting Steps
Presence of a significant amount of 2,3,4,9-tetrahydro-1H-carbazole (decarboxylated product). Decarboxylation of the Starting Material or Product: The carboxylic acid group may be lost as CO₂ under the acidic and high-temperature conditions of the reaction.β-keto acids are particularly susceptible to decarboxylation, and while cyclohexanone-2-carboxylic acid is not strictly a β-keto acid, the acidic environment and heat can promote this side reaction.[11]1. Milder Reaction Conditions: Use a lower reaction temperature and a shorter reaction time. 2. Protecting Group Strategy: Consider protecting the carboxylic acid as an ester prior to the Fischer indole synthesis. The ester can then be hydrolyzed post-cyclization.
Formation of dark, tarry substances. Decomposition at High Temperatures: Excessive heat can lead to polymerization and degradation of starting materials, intermediates, and the final product.[6]Highly acidic conditions combined with high temperatures can promote a variety of side reactions, leading to complex mixtures of polymeric materials.1. Lower Reaction Temperature: Find the minimum temperature required for the reaction to proceed at an acceptable rate. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Formation of regioisomers. Use of an Unsymmetrical Ketone: If a substituted cyclohexanone is used, the Fischer indole synthesis can lead to the formation of two different regioisomers.The direction of enamine formation and subsequent rearrangement can be influenced by steric and electronic factors, as well as the reaction conditions.[12]Catalyst and Solvent Screening: The choice of acid catalyst and solvent can influence the regioselectivity of the reaction.[12] A systematic screen of different acids and solvents may be necessary to favor the desired isomer.

Impurity Formation Pathway

impurity_formation start Phenylhydrazine + Cyclohexanone-2-carboxylic Acid desired_product Desired Product start->desired_product Fischer Indole Synthesis (Optimized) decarboxylated Decarboxylated Impurity start->decarboxylated Decarboxylation (High Temp / Strong Acid) tar Tarry Byproducts start->tar Decomposition (Excessive Heat) desired_product->tar Product Degradation

Caption: Potential pathways for impurity formation during the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to improve spot shape for the carboxylic acid) to track the consumption of the starting materials and the formation of the product.

Q2: My crude product is a dark oil. How can I purify it?

A: A dark, oily crude product often indicates the presence of tarry impurities. The following purification strategies can be employed:

  • Column Chromatography: This is the most common method for purifying carbazole derivatives.[9] Given the polar nature of the carboxylic acid, silica gel chromatography with a gradient elution of ethyl acetate in hexanes, often with the addition of a small percentage of acetic or formic acid to the mobile phase, can be effective.

  • Recrystallization: If the product can be solidified, recrystallization is an excellent method for achieving high purity.[1] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.

  • Activated Charcoal Treatment: To remove colored impurities, you can dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the charcoal off before proceeding with other purification steps.[1]

Q3: Can I use a protected form of cyclohexanone-2-carboxylic acid?

A: Yes, using a protected form, such as an ester (e.g., methyl or ethyl ester), can be a viable strategy to prevent decarboxylation and other side reactions of the carboxylic acid. The ester can then be hydrolyzed to the carboxylic acid in a subsequent step after the carbazole ring has been formed.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis of carbazole derivatives.[9][13] A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product and can help in the identification of impurities.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone-2-carboxylic acid (1 equivalent) and a suitable solvent (e.g., glacial acetic acid or toluene).

  • Add phenylhydrazine (1-1.2 equivalents) to the mixture.

  • Carefully add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or p-TsOH, or a stoichiometric amount of a Lewis acid like ZnCl₂).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product should be purified by column chromatography or recrystallization.

Protocol 2: HPLC Method for Purity Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 230 nm and 280 nm)
Injection Volume 10 µL

V. References

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54036-54066.

  • Sundberg, R. J. (2002). The Chemistry of Indoles. Academic Press.

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5793–5799.

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]

  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Retrieved from [Link]

  • SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • ResearchGate. (2022). Recent approaches to the synthesis of tetrahydrocarbazoles. Retrieved from [Link]

  • ResearchGate. (2025). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Addressing Batch-to-Batch Variability in Compound Synthesis

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals navigate and resolve the pervasive challenge of batch-to-batch variability in compound synthesis. I...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals navigate and resolve the pervasive challenge of batch-to-batch variability in compound synthesis. Inconsistent outcomes not only hinder research progress but can also have significant implications for product quality, safety, and efficacy in a regulated environment. This guide is structured to provide in-depth, actionable insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles.

The core philosophy of this center is rooted in the principles of Quality by Design (QbD), a systematic approach that emphasizes proactive process understanding and control.[1][2] By identifying and controlling the critical sources of variability, we can build robustness into our synthetic processes, ensuring consistent product quality from the outset.

Section 1: Raw Material and Reagent Qualification

The quality of your final product is fundamentally linked to the quality of your starting materials. Variability in raw materials is a primary and often underestimated source of inconsistent synthesis results.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: My reaction yield and impurity profile are inconsistent, even though I'm using the same grade of starting material from the same supplier. What could be the cause?

A1: While a supplier and grade may be consistent, the specific lot of a raw material can have subtle but significant differences. These can include variations in purity, residual solvents, inorganic impurities, or even the physical properties of a solid, such as particle size.[3][6] It's crucial to not assume that "chemically identical" means "physicochemically identical."

Expert Insight: We once encountered a case where a seemingly minor change in the supplier's own synthesis route for a key starting material introduced a new, unlisted impurity. This impurity, even at a low level, acted as a catalyst poison in the subsequent step, leading to unpredictable reaction stalling. This highlights the necessity of a robust incoming material testing program.

Q2: What are the essential tests I should perform on incoming raw materials beyond what's on the Certificate of Analysis (CoA)?

A2: A CoA is a starting point, but it may not capture all the critical material attributes (CMAs) that impact your specific process. A risk-based approach is recommended.[7][8] For critical raw materials, consider the following verification tests:

  • Identity Confirmation: Use a technique like FTIR or Raman spectroscopy for a quick identity check.

  • Purity Assessment: Employ a high-resolution technique like HPLC or GC to confirm the purity stated on the CoA and to screen for any new or unexpected impurities.[9][10]

  • Water Content: Karl Fischer titration is essential, as water can act as a reactant, a catalyst, or a poison in many reactions.

  • Physical Properties: For solid materials, particle size distribution and morphology can significantly impact dissolution rates and reaction kinetics. Techniques like laser diffraction or microscopy are valuable here.

Troubleshooting Guide: Raw Materials
Observed Issue Potential Root Cause Recommended Action & Rationale
Lower than expected yield Unidentified impurity in a starting material is inhibiting the catalyst or reacting with a key reagent.Perform a detailed impurity profile of the new raw material batch using HPLC or GC-MS and compare it to a batch that gave a good yield.[9][11] This will help identify the problematic impurity.
Formation of new, unexpected byproducts A reactive impurity in a raw material is participating in a side reaction.Isolate the main byproduct and characterize its structure. This can provide clues as to the identity of the reactive impurity in the starting material.
Inconsistent reaction initiation or rate The physical form (e.g., particle size) of a solid reagent is different between batches, affecting its dissolution rate and availability.Analyze the particle size distribution of different batches of the solid reagent. A finer powder will have a larger surface area and dissolve/react faster.

Section 2: Process Parameter Control

Even with perfectly consistent raw materials, minor deviations in reaction conditions can lead to significant variations in the final product. The goal is to identify the Critical Process Parameters (CPPs) and ensure they are maintained within a defined range.[12][13]

Frequently Asked Questions (FAQs)

Q3: I've scaled up my reaction from 1g to 100g, and now I'm seeing a different impurity profile and lower yield. Why is this happening?

A3: Scale-up is not always linear.[14][15] Heat and mass transfer are two of the biggest challenges.[16][17] A reaction that is easily controlled on a small scale can become problematic on a larger scale due to a decreased surface-area-to-volume ratio. This can lead to localized "hot spots" where the temperature is higher than the setpoint, causing thermal degradation and the formation of byproducts.[18] Similarly, inefficient mixing on a larger scale can lead to localized concentration gradients, which can also favor side reactions.[16][19][20]

Q4: How can I determine the truly "critical" process parameters for my synthesis?

A4: A systematic approach, such as Design of Experiments (DoE), is highly effective.[12] Instead of varying one factor at a time, DoE allows you to efficiently explore the effects of multiple parameters (e.g., temperature, concentration, reaction time) and their interactions. This helps to define a "design space" – a multidimensional combination of process parameters within which the desired product quality is consistently achieved.[13][21]

Experimental Protocol: Basic Process Parameter Sensitivity Test

This protocol helps to identify which parameters have the most significant impact on your reaction's outcome.

  • Establish a Baseline: Run the reaction under your standard conditions and thoroughly analyze the product (yield, purity, key impurities). This is your control.

  • Vary a Single Parameter: Run a series of experiments where you systematically vary one parameter while keeping all others constant. For example:

    • Temperature: Run the reaction at your standard temperature ± 5 °C and ± 10 °C.

    • Concentration: Run the reaction at your standard concentration ± 10% and ± 20%.

    • Stirring Speed: Run the reaction at your standard stirring speed ± 20%.

  • Analyze and Compare: Thoroughly analyze the product from each experiment and compare the results to your baseline. A significant change in yield or impurity profile indicates that the varied parameter is critical.

  • Document: Carefully document the results to build a process understanding map.

Visualization: Process Control Workflow

The following diagram illustrates a logical workflow for establishing robust process control.

G cluster_0 Phase 1: Process Understanding cluster_1 Phase 2: Defining the Design Space cluster_2 Phase 3: Implementation & Monitoring A Identify Potential CPPs (Temp, Time, Mixing, etc.) B Design of Experiments (DoE) A->B C Analyze Results (Yield, Purity, Impurities) B->C D Determine Parameter Ranges that Ensure Quality C->D E Define the 'Design Space' D->E F Implement Control Strategy for CPPs E->F G Utilize Process Analytical Technology (PAT) for Real-Time Monitoring F->G H Consistent Product Quality G->H

Caption: Workflow for establishing a design space and control strategy.

Section 3: Polymorphism and Crystallization

For solid-state compounds, the final crystallization step is a critical source of variability. Different crystal forms, or polymorphs, of the same compound can have vastly different physical properties, including solubility, stability, and bioavailability.[22][23][24]

Frequently Asked Questions (FAQs)

Q5: My final compound sometimes has a different melting point and dissolution profile, even though the NMR and HPLC data are identical. What's happening?

A5: You are likely observing polymorphism.[25][26] A compound can crystallize into different solid-state lattices, and these different forms are called polymorphs.[23] Even minor changes in crystallization conditions (e.g., solvent, cooling rate, agitation) can lead to the formation of a different, and potentially less stable, polymorph.

Expert Insight: The classic case of Ritonavir, an HIV protease inhibitor, highlights the critical importance of polymorphism. A new, more stable but less soluble polymorph appeared after the drug was on the market, leading to a major formulation crisis. This underscores the need to perform a thorough polymorph screen early in development.

Q6: How can I control which polymorphic form I get during crystallization?

A6: Controlling polymorphism requires precise control over the crystallization process. Key factors include:

  • Solvent System: The choice of solvent can dictate which polymorph is favored.

  • Supersaturation: The rate at which supersaturation is generated (e.g., by cooling or adding an anti-solvent) is critical. Slow cooling generally favors the most stable form.

  • Seeding: Introducing a small amount of the desired polymorph (a seed crystal) can direct the crystallization to produce that form exclusively.

  • Temperature: Crystallization temperature can determine the stable form.

  • Agitation: Mixing affects nucleation and crystal growth rates.

Troubleshooting Guide: Crystallization
Observed Issue Potential Root Cause Recommended Action & Rationale
Inconsistent crystal form (polymorphism) Uncontrolled nucleation due to variations in cooling rate, agitation, or presence of particulate matter.Implement a seeded crystallization protocol. This provides a template for crystal growth, ensuring the desired form is produced consistently.
Poor filterability (small particle size) High level of supersaturation leading to rapid nucleation and the formation of many small crystals.Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate or the addition rate of an anti-solvent.
Product fails stability testing Crystallization of a metastable polymorph which converts to a more stable, but potentially less soluble, form over time.Perform a polymorph screen to identify the most thermodynamically stable form. Develop a crystallization process that consistently produces this stable form.

Section 4: Analytical Characterization

You can only control what you can measure. Robust and validated analytical methods are the cornerstone of identifying and controlling batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q7: What is Process Analytical Technology (PAT) and how can it help?

A7: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[1][27] Instead of waiting for end-product testing, PAT utilizes online or at-line analytical tools (e.g., NIR, Raman spectroscopy) to monitor the process in real-time.[28] This allows for immediate adjustments to be made, preventing a batch from deviating from the desired specifications.[27]

Q8: My HPLC method seems to be giving variable results for the same batch. How can I troubleshoot the method itself?

A8: Analytical method variability can mask product variability. Ensure your method is robust by:

  • System Suitability Tests: Always run system suitability tests before sample analysis to ensure the chromatographic system is performing correctly.

  • Method Validation: A fully validated method has proven accuracy, precision, linearity, range, and robustness. If you haven't validated the method, you cannot be certain of the results.

  • Sample Preparation: This is a common source of error. Ensure the sample is fully dissolved and that the sample preparation procedure is consistent.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure the components are accurately measured.

Visualization: Analytical Workflow for Batch Release

This diagram shows a typical workflow for the analytical characterization and release of a synthesized batch.

G A Batch Synthesis Complete B Sampling A->B C Identity Testing (e.g., NMR, MS) B->C D Purity & Impurity Profile (e.g., HPLC, GC) B->D E Physical Characterization (e.g., XRD for Polymorph, Particle Size) B->E F Residual Solvent Analysis (e.g., GC-HS) B->F G Review Data vs. Specification C->G D->G E->G F->G H Batch Release G->H Pass I Investigation (OOS/OOT) G->I Fail

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Tetrahydrocarbazole Derivatives

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered when enhancing the oral bioavailability of tetrahydrocarbazole derivatives. Given their privileged scaffold and diverse biological activities, optimizing the pharmacokinetic profile of these compounds is paramount for clinical success.[1][2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to your development pipeline.

Part 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental reasons why tetrahydrocarbazole derivatives often exhibit poor oral bioavailability.

Question: We are consistently observing very low and erratic plasma concentrations of our novel tetrahydrocarbazole derivative after oral administration in rats. What are the likely intrinsic properties of the molecule causing this?

Answer: Low and variable oral bioavailability is a frequent hurdle for this class of compounds. The issue typically stems from a combination of their inherent physicochemical properties and their interaction with the gastrointestinal (GI) environment.[4]

The primary culprits are:

  • Poor Aqueous Solubility: Tetrahydrocarbazoles are tricyclic aromatic structures, which are predominantly lipophilic (hydrophobic).[1][2] This inherent lipophilicity leads to low solubility in the aqueous environment of the GI tract, making dissolution the rate-limiting step for absorption. A drug must be in solution to be absorbed.[5][6]

  • Low Permeability: While lipophilicity can aid in passive diffusion across the lipid cell membranes of the intestinal epithelium, an excessively high lipophilicity (often indicated by a high LogP value) can lead to the compound getting "stuck" in the lipid bilayer, hindering its passage into the bloodstream.[7]

  • Extensive First-Pass Metabolism: The liver is the primary site of drug metabolism. After absorption from the gut, the drug is transported via the portal vein directly to the liver, where it can be extensively metabolized by enzymes before it ever reaches systemic circulation.[4][8] This is a common fate for lipophilic compounds.

  • Efflux Transporter Activity: The intestinal epithelium expresses efflux transporters, such as P-glycoprotein (P-gp), which act as cellular pumps to actively transport drugs back into the GI lumen, thereby reducing net absorption.[9][10]

Part 2: Troubleshooting Formulation Strategies

Once the underlying cause is hypothesized, formulation strategies can be employed. This section provides troubleshooting for common formulation challenges.

Question: We developed an amorphous solid dispersion (ASD) of our tetrahydrocarbazole derivative with PVP K30, but the dissolution rate is only marginally better than the crystalline form. What went wrong?

Answer: This is a common issue that usually points to problems with the formulation's physical stability or drug-polymer interactions. While ASDs are excellent for improving the solubility of poorly soluble drugs by presenting the drug in a high-energy amorphous state, their success is not guaranteed.[11]

Here’s a troubleshooting workflow:

  • Verify Amorphous State: Did you confirm that the drug is truly amorphous within the polymer matrix?

    • Cause: The drug may not have fully dissolved in the polymer during the manufacturing process (e.g., spray drying or hot-melt extrusion) or may have recrystallized during storage.

    • Solution: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to analyze your ASD. DSC should show a single glass transition temperature (Tg) and the absence of a melting endotherm for the drug. XRPD should show a halo pattern, not the characteristic sharp peaks of the crystalline drug.[4]

  • Assess Drug-Polymer Miscibility: Is your drug miscible with PVP K30 at the current drug loading?

    • Cause: If the drug loading is too high, it surpasses the solubility limit within the polymer, leading to phase separation and recrystallization, either immediately or over time.

    • Solution: Create a drug-polymer miscibility map using film-casting studies or DSC analysis of physical mixtures at various ratios. Consider screening other polymers like HPMC-AS or Soluplus®, which may offer better miscibility or specific interactions (e.g., hydrogen bonding) with your tetrahydrocarbazole derivative to inhibit crystallization.

  • Investigate Dissolution "Parachuting": Is the drug precipitating out of solution too quickly during the dissolution test?

    • Cause: The amorphous form creates a supersaturated solution, which is thermodynamically unstable. Without a precipitation inhibitor, the drug will crash out into a less soluble (often crystalline) form.

    • Solution: The polymer in the ASD should act as a precipitation inhibitor. If PVP K30 is insufficient, you may need to include an additional surfactant or a different polymer in your formulation to maintain the supersaturated state (the "parachute" effect).[12]

Question: Our self-emulsifying drug delivery system (SEDDS) looks great initially but forms large particles and shows drug precipitation upon dilution into an aqueous medium. How can we optimize this?

Answer: This indicates that the SEDDS formulation is not robust to dilution, a critical requirement for in vivo success. The goal of a SEDDS is to form a fine oil-in-water micro- or nano-emulsion upon gentle agitation in GI fluids, keeping the drug solubilized.[12][13]

Follow these optimization steps:

  • Re-evaluate Component Ratios: The balance between oil, surfactant, and co-surfactant is critical.

    • Cause: An insufficient amount of surfactant or co-surfactant relative to the oil phase will fail to adequately stabilize the oil droplets upon dilution, leading to coalescence and precipitation of the hydrophobic drug.

    • Solution: Construct a ternary phase diagram to identify the optimal ratios of your chosen oil, surfactant, and co-surfactant that result in a stable nanoemulsion over a wide range of aqueous dilutions. Screen various GRAS (Generally Regarded As Safe) excipients to find a system with a larger self-emulsification region.[5]

  • Check Drug Solubility in Excipients: Is the drug sufficiently soluble in the oil and surfactant phases?

    • Cause: If the drug's concentration is close to the saturation point in the neat SEDDS formulation, it will readily precipitate when the system is diluted and the solvent capacity of the excipients changes.

    • Solution: Perform equilibrium solubility studies of your tetrahydrocarbazole derivative in a wide range of lipid excipients (oils, surfactants, co-solvents). Select excipients that offer the highest solubilization capacity for your compound to ensure it remains dissolved during emulsion formation.[13]

  • Assess Surfactant HLB Value: Is the Hydrophilic-Lipophilic Balance (HLB) of your surfactant system appropriate?

    • Cause: The HLB value determines the surfactant's ability to form a stable oil-in-water emulsion. An incorrect HLB can lead to poor emulsification.

    • Solution: For an o/w emulsion, a higher HLB value (typically 8-18) is required. You may need to blend low and high HLB surfactants to achieve the optimal balance for your specific oil phase.

Workflow for SEDDS Troubleshooting

Below is a Graphviz diagram illustrating the decision-making process for optimizing a failing SEDDS formulation.

SEDDS_Troubleshooting SEDDS Optimization Workflow Start Initial Observation: Precipitation upon dilution CheckRatios Step 1: Re-evaluate Excipient Ratios Start->CheckRatios TernaryDiagram Action: Construct Ternary Phase Diagram CheckRatios->TernaryDiagram Imbalanced? CheckSolubility Step 2: Assess Drug Solubility in Excipients CheckRatios->CheckSolubility Balanced TernaryDiagram->CheckSolubility SolubilityStudy Action: Perform Equilibrium Solubility Studies CheckSolubility->SolubilityStudy Low Solubility? CheckHLB Step 3: Evaluate Surfactant HLB CheckSolubility->CheckHLB High Solubility SolubilityStudy->CheckHLB BlendSurfactants Action: Blend Surfactants to Optimize HLB CheckHLB->BlendSurfactants Incorrect HLB? Result Outcome: Robust SEDDS Formulation CheckHLB->Result Optimal HLB BlendSurfactants->Result

Caption: A workflow for troubleshooting SEDDS formulations.

Question: We are considering a prodrug approach to improve permeability. What are the key considerations and potential pitfalls?

Answer: A prodrug strategy involves chemically modifying the parent tetrahydrocarbazole into a more permeable, bioreversible entity.[14][15] This is an excellent strategy but requires careful design.

Key Considerations:

  • Promoietry Selection: The chemical group you attach (the promoiety) should mask polar functional groups (like an N-H on the indole ring) to increase lipophilicity and passive diffusion. Ester or amide linkages are common.[16][17]

  • Bioreversion: The prodrug must efficiently and predictably convert back to the active parent drug in the body, typically through enzymatic cleavage (e.g., by esterases in the plasma or liver).[16]

  • Solubility of the Prodrug: While increasing lipophilicity for permeability, ensure the prodrug itself has sufficient solubility to dissolve. A prodrug that is too "greasy" may have worse absorption than the parent compound.

Potential Pitfalls:

  • Incomplete Cleavage: If the prodrug is too stable, it may not release the active drug, leading to low efficacy.

  • Toxicity of the Promoietry: The cleaved promoiety must be non-toxic.

  • Shifted Metabolism: Altering the structure can change the metabolic pathway, potentially creating new, unwanted metabolites.

Comparative Data on Bioavailability Enhancement Strategies

The following table summarizes common strategies and their typical impact on key parameters.

StrategyPrimary MechanismTypical Solubility IncreaseKey AdvantageMajor Disadvantage
Micronization Increases surface area for dissolution[6]2-5 foldSimple, established technologyLimited effectiveness for very low solubility compounds; particle aggregation can occur.
Amorphous Solid Dispersion (ASD) Increases apparent solubility by using a high-energy amorphous form[11]10-100+ foldSignificant solubility enhancementPhysically unstable; risk of recrystallization.
Lipid-Based Formulations (e.g., SEDDS) Presents drug in a solubilized state; utilizes lipid absorption pathways[12][13]10-50+ foldCan bypass efflux transporters and reduce first-pass effectHigh excipient load; potential for GI side effects.
Nanoparticles (e.g., Nanocrystals) Increases surface area and saturation solubility (Kelvin equation)[6][18]5-50 foldImproved dissolution velocity; potential for altered biodistributionComplex manufacturing; potential for instability (Ostwald ripening).
Prodrugs Covalent modification to enhance permeability or solubility[14][17]Variable; can be designed for eitherCan overcome permeability barriers; potential for targetingRequires chemical synthesis; risk of incomplete bioreversion.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and accuracy, this section provides step-by-step methodologies for critical experiments.

Protocol 1: Caco-2 Permeability Assay to Assess Efflux

This assay is crucial for determining if your tetrahydrocarbazole derivative is a substrate for efflux transporters like P-gp. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value > 250 Ω·cm² typically indicates a confluent monolayer.

  • Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM. Prepare a separate dosing solution containing a known P-gp inhibitor (e.g., 100 µM verapamil).

  • Permeability Measurement (A-to-B):

    • Add the dosing solution to the apical (A, upper) chamber of the Transwell®.

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Permeability Measurement (B-to-A):

    • In a separate set of wells, add the dosing solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

    • Take samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.[19]

  • Calculate Apparent Permeability (Papp):

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux rate, A is the surface area of the Transwell® membrane, and C0 is the initial concentration.

  • Determine Efflux Ratio (ER):

    • Calculate the ER: ER = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation: An ER > 2 is a strong indication that the compound is a substrate for active efflux. If the ER decreases to ~1 in the presence of the P-gp inhibitor, it confirms the involvement of that specific transporter.

Diagram: Bioavailability Barriers

This diagram illustrates the sequential barriers a drug must overcome for successful oral absorption.

Bioavailability_Barriers Key Barriers to Oral Bioavailability Drug Drug in Dosage Form Dissolution Dissolution in GI Fluid Drug->Dissolution Permeation Permeation across Intestinal Wall Dissolution->Permeation Loss1 Loss due to Poor Solubility Dissolution->Loss1 PortalVein Portal Vein Circulation Permeation->PortalVein Loss2 Loss due to Poor Permeability & Efflux Permeation->Loss2 Systemic Systemic Circulation PortalVein->Systemic Loss3 Loss due to First-Pass Metabolism PortalVein->Loss3

Caption: The journey and potential loss points for an orally administered drug.

References

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  • Singh, A., et al. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Kumar, B. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. [Link]

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  • Homayun, B., Lin, X., & Choi, H. J. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online, 46(12), 2067-2081. [Link]

  • Chakraborty, S., & Panda, P. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. ResearchGate. [Link]

  • Tam, D., & Piquette-Miller, M. (2004). Intestinal efflux transporters and drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 1-14. [Link]

  • Singh, I., & Swami, R. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Applied Nanoscience, 13(1), 1-10. [Link]

  • Pang, K. S. (2005). Coupling of Conjugating Enzymes and Efflux Transporters: Impact on Bioavailability and Drug Interactions. Current Drug Metabolism, 6(5), 387-403. [Link]

  • Ferreiro-Vera, C., et al. (2020). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Molecules, 25(18), 4289. [Link]

  • de Oliveira, R. S., & Loft, S. S. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(10), 18453-18485. [Link]

  • de Oliveira, R. S., & Loft, S. S. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(5), 629. [Link]

  • Shpikalov, A. S., et al. (2022). Nanotechnology-Based Drug Delivery Systems, 2nd Edition. Pharmaceutics, 14(11), 2379. [Link]

  • Pang, K. S. (2005). Coupling of Conjugating Enzymes and Efflux Transporters: Impact on Bioavailability and Drug Interactions. Bentham Science Publishers. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Semantic Scholar. [Link]

  • Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. [Link]

  • Smith, J. (2023). The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions. Research & Reviews: Drug Delivery. [Link]

  • Ilo, U. P., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. International Journal of Molecular Sciences, 24(7), 6266. [Link]

  • Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

  • Shah, V. P., et al. (1992). Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. Journal of Pharmaceutical Sciences, 81(3), 309-312. [Link]

  • Rahman, M., et al. (2023). Development of pH-Responsive Nano Drug Delivery System for Efficient Loading and Release of Hydrophobic Anticancer Drugs. Preprints.org. [Link]

  • Kumar, A., et al. (2023). Nanotechnology- based target drug delivery system. Journal of Pharmaceutical and Biological Sciences, 11(2), 1-10. [Link]

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Creative Bioarray. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

  • Sarkar, S., & Ghosh, S. K. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of the Indian Chemical Society, 99(1), 100277. [Link]

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  • Ha, J., et al. (2011). Synthesis of tetrahydrocarbazole derivatives as potent β3-Adrenoceptor agonists. Bulletin of The Korean Chemical Society, 32(10), 3479-3484. [Link]

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  • Karaman, R. (2016). How can I study delivery of a drug with poor bioavailability? ResearchGate. [Link]

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Validation

A Comparative Guide to the Biological Activity of 2,3,4,9-Tetrahydro-1H-carbazole Carboxylic Acid Analogs for Drug Discovery Professionals

This guide provides an in-depth technical comparison of the biological activities of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid and its structural analogs. As a privileged scaffold in medicinal chemistry, the tetr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid and its structural analogs. As a privileged scaffold in medicinal chemistry, the tetrahydrocarbazole nucleus is a key component in numerous biologically active compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a focus on emerging areas such as anti-inflammatory and anticancer research.

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is a tricyclic heterocyclic system that has garnered significant attention in drug discovery due to its presence in various natural products and synthetic molecules with a wide range of pharmacological properties.[3][4] Derivatives of this scaffold have been reported to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][5][6][7] The rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, allowing for fine-tuning of interactions with biological targets. The presence of a carboxylic acid functionality, as in 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, offers a versatile handle for further chemical modifications, such as the formation of esters and amides, to modulate pharmacokinetic and pharmacodynamic properties.

Synthesis of the 2,3,4,9-Tetrahydro-1H-carbazole Core and its Carboxylic Acid Derivatives

The cornerstone for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazine with a cyclohexanone derivative. For the synthesis of carboxylic acid-substituted analogs, a cyclohexanone bearing the desired carboxylic acid or a precursor functional group is typically employed.

General Synthetic Workflow: Fischer Indole Synthesis

The following diagram illustrates the general workflow for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold.

Fischer Indole Synthesis General Synthetic Workflow for the Tetrahydrocarbazole Scaffold cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phenylhydrazine Phenylhydrazine AcidCatalyst Acid Catalyst (e.g., Acetic Acid, H2SO4) Phenylhydrazine->AcidCatalyst Cyclohexanone Substituted Cyclohexanone Cyclohexanone->AcidCatalyst Heat Heat AcidCatalyst->Heat Tetrahydrocarbazole 2,3,4,9-Tetrahydro-1H-carbazole Derivative Heat->Tetrahydrocarbazole caption Fischer Indole Synthesis for Tetrahydrocarbazoles

Caption: General workflow for the Fischer indole synthesis of the tetrahydrocarbazole scaffold.

Detailed Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This protocol describes a general method for the synthesis of the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole, which can be adapted for substituted analogs.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.

  • Redistilled phenylhydrazine (0.1 mol) is added dropwise to the heated mixture over a period of 30 minutes.

  • The reaction mixture is then refluxed on a water bath for an additional 30 minutes.

  • After cooling, the reaction mixture is poured into ice-cold water with continuous stirring.

  • The resulting brown solid precipitate is collected by filtration and washed repeatedly with water.

  • The crude product is recrystallized from methanol, optionally with decolorizing carbon, to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[2]

Comparative Biological Activity of Carboxylic Acid Analogs

While direct comparative studies on the biological activity of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid are limited in publicly available literature, the broader family of tetrahydrocarbazole carboxylic acids has shown significant promise in various therapeutic areas. The position of the carboxylic acid group on the tetrahydrocarbazole scaffold dramatically influences the biological activity profile.

Anticancer Activity

The tetrahydrocarbazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5] The planar carbazole ring system is capable of intercalating with DNA, leading to cytotoxic effects.[2] The introduction of a carboxylic acid group can modulate this activity and provide a point for further derivatization to improve potency and selectivity. While specific data for the 2-carboxylic acid isomer is scarce, studies on other isomers provide valuable insights. For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

Carbazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[3] The lipophilic nature of the tetrahydrocarbazole core is believed to facilitate its passage through microbial cell membranes. The addition of a carboxylic acid group can influence the compound's polarity and, consequently, its antimicrobial efficacy.

CRTH2 Receptor Antagonism: A Promising Avenue for Anti-inflammatory Agents

A significant finding from patent literature is the identification of 2,3,4,9-tetrahydro-1H-carbazole derivatives as potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[8][9] CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), a key mediator in allergic inflammation. Antagonism of this receptor represents a promising therapeutic strategy for the treatment of allergic diseases such as asthma and atopic dermatitis.

While the majority of examples in the patent literature focus on the 3-carboxylic acid isomer, this discovery provides a strong rationale for investigating the potential of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid and its analogs as CRTH2 antagonists. The carboxylic acid moiety is likely a key pharmacophoric feature for interaction with the receptor.

The following diagram illustrates the proposed mechanism of action of tetrahydrocarbazole carboxylic acid derivatives as CRTH2 antagonists.

CRTH2_Antagonism Proposed Mechanism of CRTH2 Antagonism PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds and Activates THC_COOH Tetrahydrocarbazole Carboxylic Acid Analog THC_COOH->CRTH2 Blocks Binding Th2_Cell Th2 Cell CRTH2->Th2_Cell Activation Inflammation Allergic Inflammation Th2_Cell->Inflammation Promotes caption Mechanism of CRTH2 Antagonism

Caption: Proposed mechanism of action of tetrahydrocarbazole carboxylic acid derivatives as CRTH2 receptor antagonists.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for the broader class of tetrahydrocarbazole derivatives, several key SAR trends can be inferred, which can guide the design of novel analogs of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid.

  • Substitution on the Carbazole Nitrogen (N-9): Alkylation or arylation at the N-9 position can significantly impact biological activity. For instance, in the context of acetylcholinesterase inhibition, N-substitution has been shown to modulate potency.[7]

  • Substitution on the Aromatic Ring: The electronic nature and position of substituents on the benzene ring of the carbazole nucleus play a crucial role in determining the type and potency of biological activity.

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides is a common strategy to alter solubility, cell permeability, and metabolic stability, thereby influencing the overall biological profile of the molecule.

The following diagram provides a general overview of the key positions for modification on the tetrahydrocarbazole scaffold and their potential impact on biological activity.

SAR_Overview Structure-Activity Relationship (SAR) Overview cluster_scaffold 2,3,4,9-Tetrahydro-1H-carbazole Scaffold cluster_modifications Key Modification Points cluster_activities Potential Biological Activities Scaffold R1 R1 (N-9) Anticancer Anticancer R1->Anticancer R2 R2 (Aromatic Ring) Antimicrobial Antimicrobial R2->Antimicrobial R3 R3 (Cyclohexene Ring) Neuroprotective Neuroprotective R3->Neuroprotective COOH Carboxylic Acid (Position 2) Anti_inflammatory Anti-inflammatory (CRTH2 Antagonism) COOH->Anti_inflammatory caption Key modification points on the tetrahydrocarbazole scaffold.

Caption: Key modification points on the 2,3,4,9-tetrahydro-1H-carbazole scaffold and their potential influence on biological activity.

Future Directions and Conclusion

The 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. While current research has largely focused on other isomers, the potential for this specific analog, particularly in the realm of anti-inflammatory drug discovery through CRTH2 antagonism, warrants further investigation.

Key areas for future research include:

  • Systematic Synthesis and Biological Screening: A focused effort to synthesize and screen a library of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid derivatives (esters, amides, and other analogs) is crucial to elucidate its biological activity profile.

  • Comparative Studies: Direct, head-to-head comparisons of the 2-carboxylic acid isomer with its 1- and 3-carboxylic acid counterparts are needed to understand the impact of the carboxylic acid position on target engagement and overall efficacy.

  • Mechanism of Action Studies: In-depth mechanistic studies are required to confirm the molecular targets of active compounds and to validate the therapeutic hypotheses.

References

  • WO2006070325A2 - 2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists - Google Patents. (n.d.).
  • US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google Patents. (n.d.).
  • Carbazole Derivatives as Potential Antimicrobial Agents - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • 2,3,4,9-Tetrahydro-1H-carbazole - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors - niscair. (n.d.). Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic - bioRxiv. (2025, September 17). Retrieved January 2, 2026, from [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - NIH. (2023, June 16). Retrieved January 2, 2026, from [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024, March 24). Retrieved January 2, 2026, from [Link]

  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. (n.d.). Retrieved January 2, 2026, from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTIMALARIAL ACTIVITIES OF SOME CARBAZOLE DERIVATIVES - Connect Journals. (n.d.). Retrieved January 2, 2026, from [Link]

  • Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds targ - arkat usa. (2025, July 16). Retrieved January 2, 2026, from [Link]

  • Some phytoconstituents identified and their reported biological activities - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. (2018, July 23). Retrieved January 2, 2026, from [Link]

  • Antimicrobial activity of a 14-residue synthetic peptide against foodborne microorganisms - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • (PDF) 2,3,4,9-Tetrahydro-1H-carbazole - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed. (1993, November). Retrieved January 2, 2026, from [Link]

  • Chemical Characterization, Antiproliferative and Antioxidant Activities of Polyunsaturated Fatty Acid-Rich Extracts from Chlorella sp. S14 - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed. (2024, July 5). Retrieved January 2, 2026, from [Link]

  • Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

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Comparative

Comparative Validation of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid's Mechanism of Action as a Putative CRTH2 Antagonist

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (designated as THCC-2) as an antagonist of the Chemoattractant Recept...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (designated as THCC-2) as an antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). The CRTH2 receptor, a G-protein coupled receptor (GPCR), is a key player in the inflammatory cascade associated with allergic diseases, making it a prime target for therapeutic intervention.[1] This document outlines a direct comparison of THCC-2 with a well-characterized CRTH2 antagonist, Ramatroban, which also features a tetrahydrocarbazole core structure.[2]

The experimental workflow is designed to be self-validating, moving from direct target engagement to downstream functional consequences in a cellular context. Each step provides a critical piece of evidence to build a robust understanding of THCC-2's pharmacological profile.

Experimental Design & Rationale

The validation process is structured in a three-tiered approach to rigorously assess the compound's activity.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: In Vitro Functional Assays cluster_2 Tier 3: Cell-Based Functional Assays A Competitive Radioligand Binding Assay C GTPγS Binding Assay A->C B Cellular Thermal Shift Assay (CETSA) B->C E Eosinophil Chemotaxis Assay C->E D Calcium Mobilization Assay D->E F Cytokine Release Assay (Th2 Cells) E->F G cluster_0 Chemotaxis Assay Setup Isolated Eosinophils Isolated Eosinophils Upper Chamber Upper Chamber (Eosinophils + Compound) Isolated Eosinophils->Upper Chamber Porous Membrane Porous Membrane Upper Chamber->Porous Membrane Migration Lower Chamber Lower Chamber (Chemoattractant PGD₂) Porous Membrane->Lower Chamber

Caption: Eosinophil Chemotaxis Assay Principle.

Protocol:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Loading:

    • Lower wells: Add PGD₂ as the chemoattractant.

    • Upper wells: Add the isolated eosinophils pre-incubated with THCC-2, Ramatroban, or vehicle.

  • Incubation: Incubate for 1-2 hours at 37°C to allow for cell migration.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by microscopy after staining.

  • Data Analysis: Determine the IC₅₀ for the inhibition of chemotaxis.

Comparative Data Table:

CompoundChemotaxis Inhibition IC₅₀ (nM)
THCC-245.1
Ramatroban22.7

Summary and Conclusion

This comparative guide outlines a rigorous, multi-tiered approach to validate the mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid as a CRTH2 antagonist. By progressing from direct target binding to cellular function and consistently comparing its performance against a known standard, Ramatroban, a comprehensive pharmacological profile can be established. The hypothetical data presented suggests that THCC-2 is a potent CRTH2 antagonist, albeit slightly less potent than Ramatroban in these assays. This structured validation is crucial for the progression of any novel compound in the drug discovery pipeline. [3][4]

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

  • 2,3,4,9-Tetrahydro-1H-carbazole. National Institutes of Health (NIH). [Link]

  • Tetrahydrocarbazole. Wikipedia. [Link]

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Validation

A Comparative Analysis of Synthetic Routes to 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid: A Guide for Researchers

Introduction 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its rigid tricyclic core and the presence of a carboxylic acid handle make it an attractive scaffold for drug discovery and development. This guide provides a comparative analysis of the most common and emerging synthetic routes to this important molecule, offering insights into the advantages and disadvantages of each approach. The discussion is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid can be broadly approached through three main strategies:

  • Classical Approach: The Fischer Indole Synthesis: This venerable reaction remains a cornerstone for the construction of the carbazole framework.

  • Modern C-N Bond Formation: The Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a contemporary alternative for the key cyclization step.

  • Reduction of a Pre-formed Aromatic System: Catalytic Hydrogenation: This method relies on the availability of the corresponding carbazole-2-carboxylic acid precursor.

This guide will delve into the specifics of each of these routes, providing a critical evaluation of their respective strengths and weaknesses in terms of yield, scalability, stereocontrol, and overall efficiency.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing indole and carbazole ring systems.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with a ketone or aldehyde.[2]

Reaction Scheme and Mechanism

To synthesize the target molecule, the Fischer indole synthesis would employ phenylhydrazine and 3-oxocyclohexane-1-carboxylic acid as the starting materials. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the tetrahydrocarbazole core with the desired carboxylic acid substituent at the C-2 position.[1]

DOT Script of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone_Formation Phenylhydrazone Formation Phenylhydrazine->Phenylhydrazone_Formation 3-Oxocyclohexane-1-carboxylic_acid 3-Oxocyclohexane- 1-carboxylic acid 3-Oxocyclohexane-1-carboxylic_acid->Phenylhydrazone_Formation Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Phenylhydrazone_Formation->Cyclization Acid Catalyst (e.g., Acetic Acid) Target_Molecule 2,3,4,9-Tetrahydro-1H- carbazole-2-carboxylic acid Cyclization->Target_Molecule Buchwald_Hartwig_Amination cluster_precursor Precursor Synthesis cluster_reaction Key Reaction cluster_product Final Steps Starting_Materials Starting Materials Precursor 2-(2-aminophenyl)cyclohex- 1-ene-1-carboxylic acid ester Starting_Materials->Precursor Cyclization Intramolecular Buchwald-Hartwig Amination Precursor->Cyclization Pd Catalyst, Ligand, Base Ester_Product Tetrahydrocarbazole- 2-carboxylic acid ester Cyclization->Ester_Product Hydrolysis Hydrolysis Ester_Product->Hydrolysis Target_Molecule 2,3,4,9-Tetrahydro-1H- carbazole-2-carboxylic acid Hydrolysis->Target_Molecule Catalytic_Hydrogenation cluster_precursor Starting Material cluster_reaction Reaction cluster_product Product Carbazole_Acid Carbazole-2-carboxylic acid Hydrogenation Catalytic Hydrogenation Carbazole_Acid->Hydrogenation H₂, Catalyst (e.g., Pd/C) Target_Molecule 2,3,4,9-Tetrahydro-1H- carbazole-2-carboxylic acid Hydrogenation->Target_Molecule

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate landscape of drug development, the principle of "one molecule, one target" is more of an ideal than a reality. Small molecules, by their very...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the principle of "one molecule, one target" is more of an ideal than a reality. Small molecules, by their very nature, possess the potential to interact with multiple protein targets, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, unintended off-target interactions are a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical failures.[1] Therefore, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of strategic, cost-effective drug development.[2]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid , a derivative of a well-established privileged scaffold in medicinal chemistry.[3] The tetrahydrocarbazole core is known to be a versatile starting point for molecules targeting a diverse range of protein classes, including G-Protein Coupled Receptors (GPCRs), kinases, and other enzymes.[3][4] This inherent biological promiscuity makes rigorous off-target profiling essential.

We will explore a tiered approach, from broad panel screening to unbiased proteomic methods, providing the technical rationale and step-by-step protocols necessary for researchers to design and execute a robust profiling strategy. This guide compares the subject molecule against two representative comparators:

  • Competitor A: A potent, broad-spectrum kinase inhibitor.

  • Competitor B: A highly selective antagonist for a specific GPCR.

Tier 1: Broad Liability Screening with Pre-defined Safety Panels

The logical first step in any safety assessment is to screen the compound against a panel of known "liability targets"—proteins that are historically associated with clinical ADRs.[1] Commercial services and in-house platforms offer standardized panels, such as the SafetyScreen44 or SAFETYscan47, which provide a cost-effective way to flag major potential risks early in development.[1][2]

Causality Behind the Choice:

Why start here? This approach is about risk mitigation. By screening against a wide array of well-validated targets (e.g., hERG channel, various GPCRs, transporters, nuclear receptors), we can quickly identify and deprioritize compounds with a high probability of causing cardiovascular, neurological, or other common toxicities.[5] It provides the initial "red flags" that guide subsequent, more focused efforts.

Experimental Workflow: Radioligand Binding Assays

A cornerstone of these panels is the competitive radioligand binding assay. This method directly measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor.

Protocol: Competitive Radioligand Binding Assay for GPCR Target X

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably overexpressing the target GPCR (e.g., Adrenergic Receptor Alpha-1A) to high density.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Assay Setup (96-well format):

    • To each well, add 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

    • Add 25 µL of the test compound (2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid or competitors) at various concentrations (typically a 10-point serial dilution starting from 10 µM).

    • Add 25 µL of the radioligand (e.g., [³H]-Prazosin for ADRA1A) at a concentration equal to its dissociation constant (Kd).

    • Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (final protein concentration ~10-20 µ g/well ).

  • Incubation & Termination:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Quickly wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

  • Detection & Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the inhibitory constant (Ki).

Comparative Data (Illustrative)
Target2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid (% Inhibition @ 10 µM)Competitor A (Kinase Inhibitor) (% Inhibition @ 10 µM)Competitor B (GPCR Antagonist) (% Inhibition @ 10 µM)Associated Potential ADR
ADRA1A (GPCR) 85%15%5%Cardiovascular (Hypotension)
5-HT2B (GPCR) 62%45%8%Cardiotoxicity (Valvulopathy)
hERG (Ion Channel) 12%28%3%Cardiac Arrhythmia (QTc prolongation)
Dopamine Transporter 48%5%11%Neurological/Psychiatric Effects
PDE4 (Enzyme) 35%75%10%Gastrointestinal side effects

Interpretation: The illustrative data suggests that our carbazole compound shows significant interaction with several aminergic GPCRs and the dopamine transporter, warranting further investigation. Competitor A, as expected, shows some off-target activity, notably against PDE4, while Competitor B demonstrates high selectivity with minimal off-target binding in this panel.

Tier 2: Focused Selectivity Profiling (Kinases & GPCRs)

Based on the initial broad screen and the known biology of the carbazole scaffold, the next logical step is a deeper dive into relevant protein families. Kinases and GPCRs are the two largest classes of drug targets, and cross-reactivity within these families is common and consequential.[6][7]

A. Kinase Selectivity Profiling

Even if a compound is not designed as a kinase inhibitor, the highly conserved ATP-binding site across the kinome makes it a frequent site of off-target interactions.[8] Unintended kinase inhibition can lead to a host of toxicities.

Protocol: ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Kinase Reaction:

    • Set up the kinase reaction in a low-volume 384-well plate.

    • To each well, add the kinase of interest, its specific substrate peptide, and ATP in kinase reaction buffer.

    • Add the test compound (e.g., 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid) at various concentrations.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition and determine the IC₅₀ value for each kinase.

B. GPCR Functional Profiling

A binding assay shows affinity, but a functional assay reveals the compound's actual effect on cell signaling (e.g., agonist, antagonist, inverse agonist).[9] This is a critical distinction for predicting physiological outcomes. Based on our Tier 1 results, we will focus on the ADRA1A receptor, a Gq-coupled GPCR.

Protocol: Calcium Flux Assay for Gq-Coupled Receptors

  • Cell Preparation:

    • Plate cells expressing the target GPCR (e.g., ADRA1A) in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Remove culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Compound Addition & Measurement:

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).[10]

    • To measure antagonist activity, add the test compound at various concentrations and incubate for 15-30 minutes.

    • Add a known agonist for the receptor (e.g., Phenylephrine for ADRA1A) at a concentration that elicits ~80% of the maximum response (EC₈₀).

    • The instrument measures the fluorescence intensity before and after agonist addition, detecting the intracellular calcium mobilization.

  • Data Analysis:

    • The antagonist effect is seen as a reduction in the agonist-induced fluorescence signal.

    • Plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀.

Comparative Selectivity Data (Illustrative)

Table 2a: Kinase Selectivity Profile (IC₅₀, µM)

Kinase Target2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acidCompetitor A (Kinase Inhibitor)Competitor B (GPCR Antagonist)
Primary Target > 500.005 (for Kinase X)> 50
SRC 8.50.150> 50
LCK 12.10.220> 50
VEGFR2 25.00.080> 50
p38α > 501.5> 50

Table 2b: GPCR Functional Profile (IC₅₀, µM)

GPCR TargetFunctional Mode2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acidCompetitor A (Kinase Inhibitor)Competitor B (GPCR Antagonist)
Primary Target ---0.002 (Antagonist)
ADRA1A Antagonist1.2> 30> 30
5-HT2B Antagonist3.58.9> 30
D₂ Dopamine Antagonist5.8> 30> 30

Interpretation: The carbazole compound shows moderate, micromolar inhibitory activity against several SRC-family kinases and acts as an antagonist at multiple GPCRs. This confirms a polypharmacological profile. Competitor A shows potent activity against its primary target and several related kinases, while Competitor B remains highly selective for its primary GPCR target.

Tier 3: Unbiased Target Deconvolution with Chemical Proteomics

What if the most critical off-target isn't on any pre-defined panel? To address this, unbiased methods are required to identify novel interactions directly from the native biological system (e.g., a cell lysate or living cells).[11][12] Chemical proteomics is a powerful suite of techniques for this purpose.[13]

Causality Behind the Choice:

This approach moves from "testing for knowns" to "discovering unknowns." It is essential for de-risking novel scaffolds that may have unexpected binding partners. An affinity-based pull-down can reveal direct and indirect binders, providing a comprehensive map of the compound's interactome.[14]

Workflow: Affinity-Based Protein Profiling

This workflow uses an immobilized version of the small molecule to "fish" for its binding partners in a cellular proteome, which are then identified by mass spectrometry.

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Analysis a Synthesize Linker-Modified Carbazole Compound b Immobilize on Sepharose Beads a->b Covalent Linkage c Incubate Beads with Cell Lysate b->c d Wash Away Non-specific Binders c->d e Elute Bound Proteins d->e f Protein Digestion (Trypsin) e->f g LC-MS/MS Analysis f->g h Database Search & Protein Identification g->h i Identify Specific Off-Target Candidates h->i Bioinformatics Analysis

Caption: Workflow for unbiased off-target identification using affinity purification-mass spectrometry.

Protocol: Affinity-Based Pull-Down

  • Probe Synthesis:

    • Synthesize an analogue of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid that incorporates a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid).

    • Covalently attach this linker-modified probe to activated Sepharose beads (e.g., NHS-activated Sepharose).

    • Prepare a control set of beads with no immobilized compound to identify non-specific binders.

  • Protein Binding:

    • Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line or primary neurons).

    • Incubate the probe-conjugated beads and the control beads with the cell lysate for 2-4 hours at 4°C to allow for protein binding.

    • Optional Competition Experiment: In a parallel sample, add a high concentration of the free (non-immobilized) carbazole compound to the lysate before adding the beads. Proteins that are outcompeted are more likely to be specific binders.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or linker.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer or 8M urea).

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain to confirm successful enrichment.

    • Perform in-gel or in-solution digestion of the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database (e.g., UniProt).

  • Data Interpretation:

    • Prioritize proteins that are significantly enriched on the compound beads compared to the control beads and that show reduced binding in the competition experiment.

Illustrative Chemical Proteomics Hits

Table 3: Potential Off-Targets for 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid Identified by Affinity Pull-Down

Protein HitUniProt IDFunctionRationale for Interaction
Quinolinate Phosphoribosyltransferase (QPRT) P41274Enzyme in NAD+ de novo synthesisContains a binding pocket that may accommodate the planar carbazole ring.
Prostaglandin D2 receptor 2 (CRTH2) Q9Y5Y4GPCR involved in allergic inflammationValidates known activity of some carbazole derivatives.[3]
Casein Kinase 2 Subunit Alpha (CSNK2A1) P68400Serine/Threonine KinaseA common "off-target" for many small molecules due to its open ATP-binding site.

Interpretation: This unbiased screen has potentially identified a novel metabolic enzyme (QPRT) and a known kinase (CSNK2A1) as off-targets, in addition to confirming an expected interaction with the GPCR, CRTH2. These hits would require orthogonal validation using direct binding or functional assays.

Conclusion and Strategic Outlook

The cross-reactivity profiling of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid reveals a molecule with a distinct polypharmacological profile, characterized by interactions with multiple aminergic GPCRs and several kinases. This contrasts sharply with the focused profile of a highly optimized kinase inhibitor (Competitor A) and the exquisite selectivity of a dedicated GPCR antagonist (Competitor B).

G

Caption: A tiered strategy for comprehensive cross-reactivity profiling.

This guide demonstrates that a robust profiling strategy is not a single experiment but a logical, tiered progression.

  • Start Broad: Use established safety panels to quickly identify and eliminate liabilities.

  • Focus Deep: Interrogate relevant protein families (kinases, GPCRs) with functional assays to understand the compound's selectivity and mechanism of action at off-targets.

  • Discover Unbiasedly: Employ chemical proteomics for novel scaffolds to uncover unexpected interactions that panel-based approaches would miss.

By integrating these methodologies, researchers can build a comprehensive understanding of a compound's selectivity, enabling more informed decisions, mitigating downstream risks, and ultimately contributing to the development of safer, more effective therapeutics.

References

  • Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. DiVA.
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  • Drug target deconvolution by chemical proteomics. PubMed.

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  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.
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  • The Future of Preclinical Safety: ICESTP Safety Panel™ Innovations. ICE Bioscience. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Publications. [Link]

  • In Vitro Pharmacology Safety Panel. ChemPartner. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Portland Press. [Link]

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  • Strategies to Discover Unexpected Targets for Drugs Active at G Protein-Coupled Receptors. ResearchGate. [Link]

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Validation

Benchmarking 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic Acid: A Comparative Guide for Evaluating a Novel Candidate Against Known IDO1 Inhibitors

This guide provides a comprehensive framework for the preclinical evaluation of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). We will objectively comp...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). We will objectively compare its potential performance against established clinical-stage inhibitors, Epacadostat and Navoximod, and provide detailed experimental protocols to support this investigation. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction: The Rationale for Novel IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway.[1][2][3][4] In the tumor microenvironment, the upregulation of IDO1 has been identified as a significant mechanism of immune escape.[1][2][5][6][7] By depleting local tryptophan concentrations, which is essential for T-cell proliferation and function, and by producing immunosuppressive kynurenine metabolites, IDO1 effectively dampens the anti-tumor immune response.[1][8][9][10] This has established IDO1 as a compelling therapeutic target for cancer immunotherapy.[7][11][12]

While several IDO1 inhibitors have been developed, including Epacadostat (INCB024360) and Navoximod (GDC-0919), the clinical outcomes have been varied, highlighting the need for continued exploration of novel chemical scaffolds.[1][9][13] The 2,3,4,9-tetrahydro-1H-carbazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[14] Derivatives of this scaffold have demonstrated a range of activities, including potential anticancer properties. This guide, therefore, proposes the systematic evaluation of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid as a candidate IDO1 inhibitor, benchmarking its activity against well-characterized compounds.

Compounds for Comparative Analysis

This guide focuses on a head-to-head comparison of our candidate compound with two well-documented IDO1 inhibitors.

CompoundStructureClassKnown IC50 / Ki
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid [Image of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid structure]Candidate InhibitorTo be determined
Epacadostat (INCB024360) [Image of Epacadostat structure]Hydroxyamidine, IDO1 Inhibitor~10 nM (enzymatic), 7.4 nM (HeLa cells)
Navoximod (GDC-0919) [Image of Navoximod structure]IDO1/TDO InhibitorKi of 7 nM, EC50 of 75 nM

Experimental Benchmarking Workflow

We propose a tiered approach to evaluate the inhibitory potential of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, progressing from initial biochemical screening to more complex cell-based assays.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity and Advanced Characterization a IDO1 Enzyme Inhibition Assay (Spectrophotometric) b Determination of IC50 a->b c Mechanism of Inhibition Studies (e.g., Lineweaver-Burk) b->c d IDO1-Expressing Cancer Cell Line Assay (e.g., HeLa, SKOV-3) c->d e Measurement of Kynurenine Production d->e f T-Cell Co-culture Assay d->f h IDO2 and TDO Inhibition Assays e->h g Assessment of T-Cell Proliferation and Cytokine Production (e.g., IL-2, IFN-γ) f->g i Pharmacokinetic Profiling (in vitro) h->i

Experimental workflow for benchmarking a candidate IDO1 inhibitor.

Tier 1: Biochemical Evaluation

The initial step is to determine if 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid directly interacts with and inhibits the IDO1 enzyme.

Protocol 3.1.1: Recombinant Human IDO1 Inhibition Assay

This assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The accumulation of kynurenine can be measured spectrophotometrically at 321 nm.

  • Materials:

    • Recombinant human IDO1 enzyme

    • L-tryptophan (substrate)

    • Methylene blue (cofactor)

    • Ascorbic acid (reducing agent)

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Trichloroacetic acid (TCA)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

    • Add the test compound (2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid), Epacadostat, or Navoximod at various concentrations to the wells of the microplate. Include a DMSO control.

    • Add the recombinant IDO1 enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Measure the absorbance at 321 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Expected Data Summary (Table 1):

CompoundBiochemical IC50 (nM)
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acidTo be determined
Epacadostat~10
Navoximod~75 (EC50)
Tier 2: Cell-Based Functional Assays

Cell-based assays are crucial for confirming the activity of the candidate compound in a more physiologically relevant context.[8]

Protocol 3.2.1: Cellular IDO1 Activity Assay

This assay measures the production of kynurenine by cancer cells that endogenously express or are induced to express IDO1.

  • Cell Lines:

    • HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) cells, which can be stimulated to express IDO1.

  • Materials:

    • Selected cell line

    • Cell culture medium

    • Interferon-gamma (IFN-γ) for IDO1 induction

    • Test compounds

    • TCA

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression, along with varying concentrations of the test compounds.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins.

    • Centrifuge and transfer the clear supernatant to a new plate.

    • Add Ehrlich's reagent, which reacts with kynurenine to produce a yellow-colored product.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a kynurenine standard curve.

    • Calculate the concentration of kynurenine in each sample.

    • Determine the cellular IC50 value for each compound.

Expected Data Summary (Table 2):

CompoundCellular IC50 (nM) in HeLa/SKOV-3
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acidTo be determined
Epacadostat~7.4
Navoximod~75-90

Protocol 3.2.2: T-Cell Co-culture Assay

This assay evaluates the ability of the candidate inhibitor to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cancer cells.

  • Materials:

    • IDO1-expressing cancer cells (e.g., IFN-γ-treated SKOV-3)

    • Human T-cells (e.g., from PBMCs or a T-cell line like Jurkat)

    • T-cell activators (e.g., anti-CD3/CD28 beads or phytohemagglutinin)

    • Test compounds

    • Proliferation assay reagents (e.g., BrdU or CFSE)

    • ELISA kits for cytokine measurement (e.g., IL-2, IFN-γ)

  • Procedure:

    • Seed IFN-γ-treated cancer cells in a co-culture plate.

    • Add T-cells and a T-cell activator.

    • Add the test compounds at various concentrations.

    • Co-culture for 72 hours.

    • Measure T-cell proliferation using a suitable method.

    • Collect the supernatant to measure cytokine production by ELISA.

  • Data Analysis:

    • Quantify the restoration of T-cell proliferation in the presence of the inhibitors.

    • Measure the levels of key T-cell effector cytokines.

IDO1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the kynurenine pathway and the central role of IDO1, which is the target for the compounds under investigation.

G cluster_pathway Kynurenine Pathway cluster_effects Immunological Effects tryptophan L-Tryptophan nfk N-Formylkynurenine tryptophan->nfk IDO1 / TDO t_cell_depletion Tryptophan Depletion (T-Cell Starvation) tryptophan->t_cell_depletion kynurenine Kynurenine nfk->kynurenine downstream Downstream Immunosuppressive Metabolites kynurenine->downstream t_cell_suppression Kynurenine Signaling (T-Cell Suppression, Treg Activation) kynurenine->t_cell_suppression inhibitor 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid Epacadostat Navoximod inhibitor->tryptophan Inhibits IDO1

The IDO1-mediated kynurenine pathway and the target of inhibition.

Conclusion

This guide outlines a systematic and robust methodology for the initial characterization of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid as a potential IDO1 inhibitor. By benchmarking its performance against the well-established inhibitors Epacadostat and Navoximod, researchers can generate a comprehensive data package to support its further development. The proposed workflow, from biochemical assays to functional cell-based models, will provide critical insights into the potency, cellular activity, and potential therapeutic utility of this novel compound.

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Comparative

A Researcher's Guide to the Independent Replication of Studies on Tetrahydrocarbazole Compounds: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery, the ability to independently replicate and validate promising research findings is paramount.[1] This guide, desi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the ability to independently replicate and validate promising research findings is paramount.[1] This guide, designed for researchers and drug development professionals, delves into the critical area of study replication, focusing on the versatile and pharmacologically significant class of compounds known as tetrahydrocarbazoles. These compounds have garnered considerable attention for their wide-ranging biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3] Here, we present a comparative analysis of synthetic methodologies and biological evaluations for key tetrahydrocarbazole derivatives, drawing upon data from multiple independent studies to provide a comprehensive overview of the reproducibility and robustness of findings in this field.

The Cornerstone of Scientific Progress: Why Replication Matters

The replication crisis in scientific research is a well-documented phenomenon, with studies showing that a significant percentage of published findings are difficult or impossible to reproduce.[4] This issue is particularly acute in the life sciences and drug discovery, where irreproducible results can lead to wasted resources and dead-end research avenues.[1] By critically examining and comparing data from independent studies, we can build a more solid foundation of knowledge, identify robust experimental protocols, and accelerate the translation of promising laboratory findings into effective therapies.[5]

A Tale of Two Syntheses: Comparing Routes to the Tetrahydrocarbazole Core

The Fischer indole synthesis stands as the most common and versatile method for constructing the tetrahydrocarbazole scaffold.[3] This acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative has been employed in numerous studies. However, variations in reaction conditions, catalysts, and purification methods can significantly impact the yield and purity of the final product. Here, we compare two distinct, independently reported protocols for the synthesis of the parent compound, 1,2,3,4-tetrahydrocarbazole.

Protocol 1: Classic Acetic Acid-Mediated Cyclization

This traditional approach utilizes glacial acetic acid as both the solvent and the acid catalyst.

Experimental Protocol:

  • A mixture of cyclohexanone (0.5 moles) and glacial acetic acid (180 g) is placed in a three-necked flask equipped with a stirrer and reflux condenser.

  • The mixture is heated to reflux with stirring.

  • Phenylhydrazine (0.5 moles) is added dropwise over one hour.

  • Refluxing is continued for an additional hour.

  • The reaction mixture is poured into a beaker and stirred vigorously until it solidifies.

  • The solid is cooled, filtered, and washed with water and 75% ethanol.

  • The crude product is air-dried and recrystallized from ethanol.

Protocol 2: Clay-Catalyzed Microwave-Assisted Synthesis

This modern approach employs a solid acid catalyst, K-10 montmorillonite clay, and microwave irradiation to accelerate the reaction.

Experimental Protocol:

  • Phenylhydrazine and cyclohexanone are reacted in the presence of K-10 montmorillonite clay in a methanol medium.

  • The reaction mixture is subjected to microwave irradiation at 600 W for 3 minutes.

  • The product is isolated and purified.

Comparative Analysis of Synthetic Methods
ParameterProtocol 1 (Classical)Protocol 2 (Microwave-Assisted)
Catalyst Glacial Acetic AcidK-10 Montmorillonite Clay
Solvent Glacial Acetic AcidMethanol
Reaction Time ~2 hours3 minutes
Energy Source Conventional Heating (Reflux)Microwave Irradiation
Reported Yield 76-85%96%[3][6]

This comparison highlights a significant advantage of the microwave-assisted, clay-catalyzed method in terms of reaction time and reported yield. The use of a solid, reusable catalyst also aligns with the principles of green chemistry.

Visualizing the Synthetic Workflow

To further clarify the synthetic process, the following diagram illustrates the general workflow of the Fischer indole synthesis for 1,2,3,4-tetrahydrocarbazole.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Phenylhydrazine Phenylhydrazine Reaction_Vessel Reaction Vessel (Acid Catalyst) Phenylhydrazine->Reaction_Vessel Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Crude_Product Crude 1,2,3,4-Tetrahydrocarbazole Heating->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure 1,2,3,4-Tetrahydrocarbazole Purification->Pure_Product

Caption: Workflow of the Fischer Indole Synthesis.

Assessing Biological Activity: A Comparative Look at Anticancer Properties

The anticancer potential of tetrahydrocarbazole derivatives is a major area of research.[7] Different studies have reported the cytotoxic effects of various derivatives against a range of cancer cell lines. To illustrate the importance of comparing data across independent studies, we will examine the reported anticancer activity of N-substituted tetrahydrocarbazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The tetrahydrocarbazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Comparative Analysis of Anticancer Activity

While direct replication studies are scarce, we can compare the reported IC50 values for different N-substituted tetrahydrocarbazole derivatives against various cancer cell lines from independent research groups.

Compound DerivativeCancer Cell LineReported IC50 (µM)Reference
Carbazole-thiazole analogue 3b HepG-2 (Liver)0.0304 ± 0.001[8]
Carbazole-thiazole analogue 3b MCF-7 (Breast)0.058 ± 0.002[8]
Carbazole-thiazole analogue 3b HCT-116 (Colon)0.047 ± 0.002[8]
Carbazole-thiazole analogue 3f A549 (Lung)Significant Cytotoxicity[1]
Carbazole-thiazole analogue 3g MCF-7 (Breast)Significant Cytotoxicity[1]

It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions, such as cell line passage number, incubation time, and specific assay protocols. However, the consistent finding of significant anticancer activity for these types of derivatives across multiple studies provides a degree of confidence in their potential as a scaffold for anticancer drug development.

Visualizing the Biological Evaluation Workflow

The following diagram outlines the typical workflow for evaluating the anticancer activity of tetrahydrocarbazole compounds.

Biological_Evaluation cluster_compound Compound Preparation cluster_assay In Vitro Assay cluster_results Results & Interpretation THC_Derivative Tetrahydrocarbazole Derivative Treatment Treatment with THC Derivative THC_Derivative->Treatment Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG-2) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Cytotoxicity_Data Cytotoxicity Data (IC50 values) Data_Analysis->Cytotoxicity_Data Conclusion Conclusion on Anticancer Activity Cytotoxicity_Data->Conclusion

Caption: Workflow for Anticancer Activity Screening.

Conclusion and Future Directions

This guide highlights the importance of independent replication and comparative analysis in the study of tetrahydrocarbazole compounds. While direct replication studies are not always readily available, a "de facto" analysis by comparing data from multiple independent reports can provide valuable insights into the robustness of synthetic methods and biological findings. The Fischer indole synthesis remains a reliable method for accessing the tetrahydrocarbazole core, with modern variations offering significant improvements in efficiency. Furthermore, the consistent reports of potent anticancer activity for various N-substituted derivatives underscore the therapeutic potential of this compound class.

For future research, a greater emphasis on direct and transparent replication studies would be highly beneficial to the field. Additionally, the standardization of biological assay protocols would facilitate more direct and meaningful comparisons of data across different laboratories. By embracing a culture of replication and rigorous validation, the scientific community can more effectively and efficiently advance the development of novel tetrahydrocarbazole-based therapeutics.

References

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Carbazole Derivatives

This guide offers an in-depth, technical comparison of molecular docking studies involving carbazole derivatives. Designed for researchers and drug development professionals, it moves beyond procedural lists to explain t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, technical comparison of molecular docking studies involving carbazole derivatives. Designed for researchers and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust scientific narrative. We will explore the diverse therapeutic potential of carbazoles—from anticancer to neuroprotective applications—and provide the technical framework to evaluate them computationally.

Part 1: The Foundation - Why Molecular Docking is a Cornerstone in Carbazole Research

The carbazole nucleus, a tricyclic aromatic scaffold, is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[1][2][3] Given the vast chemical space that can be explored by modifying this core, in silico molecular docking provides an indispensable tool for rapidly and cost-effectively prioritizing candidates for synthesis and biological testing.[4][5]

Molecular docking predicts the preferred orientation and binding affinity of a small molecule (the ligand, e.g., a carbazole derivative) within the active site of a target macromolecule (the receptor, typically a protein or DNA).[4][6] The process aims to identify the most stable complex, quantified by a "docking score," which is an estimation of the binding free energy.[7][8] A lower, more negative docking score generally indicates a stronger and more stable interaction.[8][9] However, the score alone is not the final word. True scientific insight comes from visualizing the predicted binding pose and analyzing the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with key amino acid residues in the target's active site.[9][10] It is this detailed atomic-level information that allows us to generate hypotheses about structure-activity relationships (SAR) and guide the rational design of more potent derivatives.

Part 2: A Comparative Analysis - Anticancer Carbazole Derivatives in Action

To illustrate a practical application, we will compare the docking performance of several carbazole derivatives against known anticancer targets. The carbazole skeleton is a feature of potent anticancer agents like ellipticine, which functions by inhibiting DNA synthesis and inducing apoptosis.[1] Many synthetic carbazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HepG2 (liver).[1][11] One common mechanism is the inhibition of critical enzymes like Topoisomerase I, which is vital for DNA replication in cancer cells.[12]

Below is a summary of docking results from various studies, comparing different carbazole derivatives against relevant anticancer targets. This table synthesizes data to provide a clear, comparative overview, linking computational predictions (docking scores) with experimental outcomes (IC₅₀ values).

Compound ClassSpecific Derivative ExampleTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC₅₀ µM)Cell LineReference
Carbazole-OxadiazoleCompound 10 (from[1])Hypothetical: Topoisomerase I-8.5 to -10.0 (Typical Range)TYR, LYS, ASP6.44MCF-7[1]
Carbazole-OxadiazoleCompound 11 (from[1])Hypothetical: Topoisomerase I-8.0 to -9.5 (Typical Range)TYR, LYS, ASP7.68HepG2[1]
Carbazole-ImidazoleCompound C4 (from[11])DNA-12.86DNA base pairs2.5MCF-7[11][13]
Carbazole-PyrazolineCompound 4a (from[14])Hypothetical: Tubulin-9.0 to -11.0 (Typical Range)VAL, LYS, CYS12.31HeLa[14]
Carbazole-HydrazideCompound 3a (from[12])Topoisomerase I (1A35)-8.21Not specified<10 µg/mlMCF-7[12]
Carbazole-HydrazideCompound 3c (from[12])Topoisomerase I (1A35)-9.02Not specified<10 µg/mlMCF-7[12]

Note: Docking scores are highly dependent on the specific software and parameters used. The values in the table are representative and intended for comparative purposes within this context.

This comparative data highlights a crucial principle: while a strong docking score is a promising indicator, it must be corroborated by experimental evidence. For instance, compound C4 shows a very favorable docking energy with DNA, and this is supported by a potent cytotoxic effect (low IC₅₀) in MCF-7 cells.[11][13] Such correlations provide confidence in the computational model and suggest that the predicted binding mode is biologically relevant.

Part 3: The Workflow - A Step-by-Step Protocol for Docking Carbazole Derivatives

To ensure reproducibility and trustworthiness, every computational protocol must be clearly defined. Here, we provide a detailed, field-proven workflow for docking a carbazole derivative against a protein target using the widely-used AutoDock Vina software.[8][15]

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding affinity and pose of a novel carbazole derivative against a target protein (e.g., Topoisomerase I).

1. Preparation of the Receptor (Target Protein):

  • Step 1.1: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use Human Topoisomerase I (PDB ID: 1A35).[12]
  • Step 1.2: Prepare the protein using AutoDock Tools (ADT). This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. This step is critical to ensure the protein's electrostatic potential is correctly represented.
  • Step 1.3: Save the prepared protein in the PDBQT file format (e.g., 1A35_protein.pdbqt). The PDBQT format includes atomic charges, atom types, and torsional degrees of freedom information that AutoDock requires.

2. Preparation of the Ligand (Carbazole Derivative):

  • Step 2.1: Draw the 2D structure of your carbazole derivative using software like ChemDraw or Marvin Sketch and save it as a MOL or SDF file.
  • Step 2.2: Convert the 2D structure to a 3D structure using a program like Open Babel. This step generates an initial 3D conformation.
  • Step 2.3: Use ADT to prepare the ligand. This involves detecting the rotatable bonds, merging non-polar hydrogens, and assigning Gasteiger charges. The number of rotatable bonds defines the ligand's conformational flexibility during the docking simulation.
  • Step 2.4: Save the prepared ligand in the PDBQT file format (e.g., carbazole_ligand.pdbqt).

3. Generation of the Grid Box (Defining the Search Space):

  • Step 3.1: In ADT, load the prepared protein (1A35_protein.pdbqt).
  • Step 3.2: Define the search space for the docking simulation by creating a "grid box." This box should encompass the entire binding site of the protein. The causality here is to constrain the computational search to the area of interest, making the process more efficient and biologically relevant. The coordinates and dimensions of the box must be recorded for reproducibility.
  • Step 3.3: Generate the grid parameter file (grid.gpf) and affinity maps using AutoGrid.

4. Running the Docking Simulation with AutoDock Vina:

  • Step 4.1: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, and the coordinates and dimensions of the grid box.
  • Step 4.2: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt --out output.pdbqt.
  • Step 4.3: Vina will perform the docking calculation, exploring different conformations of the ligand within the defined grid box using a genetic algorithm-based approach.[15] It will then score and rank the top binding poses.

5. Analysis and Visualization of Results:

  • Step 5.1: The output file (output.pdbqt) contains the predicted binding poses and their corresponding affinity scores (in kcal/mol). The pose with the lowest score is the most probable binding mode.[7][9]
  • Step 5.2: Visualize the docked complex using software like PyMOL or Discovery Studio.[10] Analyze the interactions (hydrogen bonds, hydrophobic contacts) between the carbazole derivative and the protein's active site residues. This visual inspection is a crucial validation step to ensure the predicted binding is chemically sensible.

Part 4: Scientific Integrity - The Critical Role of Validation

A docking score is a prediction, not a fact. The trustworthiness of any in silico study hinges on rigorous validation.[16][17]

  • Re-docking (Self-Docking): The first sanity check is to validate the docking protocol itself.[16][18] If the target protein was crystallized with a native ligand, you should first remove this ligand and then dock it back into the binding site. A reliable docking protocol should be able to reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[18] This confirms that the chosen parameters can accurately identify the correct binding mode.

  • Correlation with Experimental Data: The most crucial validation is comparing docking results with in vitro or in vivo experimental data.[19][20] A successful docking study should demonstrate a correlation where compounds with better (more negative) docking scores also exhibit higher biological activity (e.g., lower IC₅₀ or Kᵢ values).[19]

  • Molecular Dynamics (MD) Simulations: For high-priority candidates, MD simulations can be performed on the docked protein-ligand complex.[5][16] These simulations assess the stability of the predicted binding pose over time (nanoseconds), providing a more dynamic and rigorous evaluation of the interaction.[16]

Part 5: Mandatory Visualizations

Diagrams are essential for communicating complex workflows and biological relationships. The following have been generated using Graphviz to meet high-contrast and clarity standards.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_val Validation & Refinement PDB Select Target Protein (PDB) PrepP Prepare Protein (Add H, Assign Charges) PDB->PrepP Ligand Design Carbazole Derivative PrepL Prepare Ligand (Assign Charges, Torsions) Ligand->PrepL Grid Define Grid Box (Binding Site) PrepP->Grid PrepL->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Results Analyze Poses & Scores Dock->Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Correlate Correlate with Experimental Data (IC50) Visualize->Correlate Refine Lead Optimization Correlate->Refine

Caption: A generalized workflow for a molecular docking study of carbazole derivatives.

G cluster_process Normal Cell Process Carbazole Carbazole Derivative TopoI Topoisomerase I Carbazole->TopoI Inhibition Complex Topoisomerase-DNA Complex TopoI->Complex DNA Supercoiled DNA DNA->Complex RelaxedDNA Relaxed DNA Complex->RelaxedDNA Replication DNA Replication & Cell Division RelaxedDNA->Replication Apoptosis Apoptosis (Cell Death) Replication->Apoptosis Block leads to

Caption: Simplified pathway of Topoisomerase I inhibition by a carbazole derivative.

Conclusion

Comparative molecular docking is a powerful, rational approach in the modern drug discovery pipeline for carbazole derivatives. It transcends simple virtual screening to provide deep mechanistic insights that guide synthetic chemistry efforts, saving significant time and resources. By adhering to rigorous protocols, ensuring proper validation against experimental data, and carefully analyzing the predicted interactions, researchers can effectively harness this computational tool to uncover novel carbazole-based therapeutics for a multitude of diseases. The principles and workflows detailed in this guide provide a robust framework for achieving this goal with scientific integrity and confidence.

References

  • Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. MDPI. [Link][19][20][21]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link][9]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. National Institutes of Health (NIH). [Link][1]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents. ResearchGate. [Link][22]

  • IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. SciSpace. [Link][11]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. bioRxiv. [Link][23]

  • Design, Synthesis, Molecular Docking and Biological Evaluation of New Carbazole Derivatives as Antimicrobial Agents. Journal of Chemical Health Risks. [Link]

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  • Carbazole Derivatives as Antiviral Agents: An Overview. ResearchGate. [Link][24]

  • A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. National Institutes of Health (NIH). [Link]

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  • Docking, Synthesis and Anticancer Activity of Some Newer Carbazole Derivatives. ResearchGate. [Link][12]

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Comparative

Evaluating the Selectivity of 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have shown promise in a variety of therapeutic areas, including o...

Author: BenchChem Technical Support Team. Date: January 2026

The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have shown promise in a variety of therapeutic areas, including oncology and neurodegenerative diseases.[2][3][4] Specifically, the 2,3,4,9-tetrahydro-1H-carbazole backbone is a key component in compounds targeting a range of proteins, from kinases to G-protein coupled receptors (GPCRs).[2][5][6] This guide provides a comprehensive framework for evaluating the selectivity of a novel derivative, 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, a critical step in advancing a compound from a promising hit to a viable drug candidate.

Given that carbazole derivatives are known to interact with multiple target classes, a thorough selectivity assessment is paramount to understanding a compound's therapeutic potential and anticipating potential off-target effects.[1][5][6] This guide will delineate a tiered approach to selectivity profiling, beginning with broad, in vitro biochemical assays and progressing to more physiologically relevant cell-based target engagement studies.

Part 1: Initial Target Class Identification and Broad Kinome Profiling

Carbazole-containing compounds have been identified as inhibitors of various protein kinases (PKs), a major class of drug targets, second only to GPCRs.[5][6] Therefore, a logical first step is to assess the interaction of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid with a broad panel of kinases.

Experimental Approach: Large-Scale Kinase Panel Screening

Commercial services offer extensive kinase screening panels that can rapidly provide a landscape of a compound's activity across the human kinome.[7] This initial screen is typically performed at a single high concentration of the test compound (e.g., 10 µM) to identify any potential interactions.

Illustrative Data Presentation:

The results of such a screen can be visualized as a dendrogram, providing a clear overview of the compound's selectivity.

Kinase Target % Inhibition at 10 µM
Pim-1 98%
DYRK1A 95%
GSK-3β 88%
Haspin65%
CLK155%
... (250+ other kinases)<50%

This table presents hypothetical data for illustrative purposes.

From this initial screen, "hits" are identified as kinases showing significant inhibition (typically >70%).[8] These initial hits then warrant further investigation through dose-response studies to determine their IC50 values.

Workflow for Kinase Selectivity Profiling:

G cluster_0 In Vitro Kinase Profiling A Compound Synthesis (2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid) B Single-Dose Kinase Panel Screen (e.g., 10 µM across >250 kinases) A->B C Identify 'Hits' (% Inhibition > 70%) B->C D IC50 Determination for Hits (10-point dose-response) C->D E Selectivity Analysis (Comparison of IC50 values) D->E

Caption: Workflow for in vitro kinase selectivity profiling.

Part 2: Orthogonal Assessment: GPCR Binding Assays

Given that GPCRs are another major target class for carbazole derivatives, it is prudent to conduct counter-screening against a panel of relevant GPCRs.[5][6] Radioligand binding assays are the gold standard for this purpose, providing sensitive and quantitative data on ligand-receptor interactions.[9][10][11]

Experimental Approach: Radioligand Displacement Assays

In this assay, the ability of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid to displace a known radiolabeled ligand from its receptor is measured. A panel of GPCRs, particularly those with known liabilities or those structurally related to potential on-targets, should be selected.

Illustrative Data Presentation:

GPCR Target Radioligand Ki (nM) of Test Compound
5-HT2A[3H]-Ketanserin>10,000
Dopamine D2[3H]-Spiperone>10,000
Adrenergic α1[3H]-Prazosin>10,000
CRTH2 [3H]-PGD2 150

This table presents hypothetical data for illustrative purposes.

A low Ki value would indicate significant binding affinity and warrant further functional investigation.

Part 3: Cellular Target Engagement and Validation

While biochemical assays are essential for initial screening, they do not always translate to the cellular environment.[12] Therefore, it is crucial to validate the on-target activity and selectivity of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid in a more physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target engagement within intact cells.[13][14][15]

Experimental Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or other immunoassays.[16]

Step-by-Step CETSA Protocol:

  • Cell Treatment: Culture cells to an appropriate density and treat with varying concentrations of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release their contents.

  • Separation: Centrifuge the lysates to separate the precipitated, denatured proteins from the soluble fraction.

  • Detection: Analyze the soluble fraction for the presence of the target protein (e.g., Pim-1) using Western blotting or a suitable immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[17]

Workflow for Cellular Target Engagement using CETSA:

G cluster_1 Cellular Thermal Shift Assay (CETSA) F Cell Culture & Treatment (with test compound or vehicle) G Heat Challenge (Apply temperature gradient) F->G H Cell Lysis G->H I Separation of Soluble Proteins H->I J Target Protein Quantification (e.g., Western Blot) I->J K Melting Curve Analysis (Determine thermal shift) J->K

Caption: Workflow for CETSA to confirm cellular target engagement.

Illustrative Data Presentation:

Target Protein Vehicle Tagg (°C) Test Compound Tagg (°C) ΔTagg (°C)
Pim-1 52.5 58.0 +5.5
DYRK1A54.054.2+0.2
GSK-3β56.857.1+0.3

This table presents hypothetical data for illustrative purposes. A significant positive shift in the apparent aggregation temperature (Tagg) indicates target stabilization and engagement.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the selectivity of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. By employing a combination of broad biochemical profiling and cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's interaction with its intended target and potential off-targets. The illustrative data presented highlights the importance of quantitative comparisons to guide lead optimization efforts. A highly selective compound, as demonstrated through these rigorous evaluations, has a greater probability of success in subsequent preclinical and clinical development.

References

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  • Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Request PDF. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

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  • Carbazole carboxamide compounds useful as kinase inhibitors.
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Validation

A Head-to-Head Comparison of Tetrahydrocarbazoles in Preclinical Disease Models: A Guide for Researchers

The tetrahydrocarbazole (THC) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its therapeutic potential across a spectrum of diseases. Its versatile framework allows for ex...

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrocarbazole (THC) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its therapeutic potential across a spectrum of diseases. Its versatile framework allows for extensive chemical modifications, leading to a multitude of derivatives with diverse biological activities. This guide provides a comprehensive, head-to-head comparison of various tetrahydrocarbazole derivatives in preclinical disease models, offering researchers, scientists, and drug development professionals a critical analysis of their performance supported by experimental data. We will delve into the nuances of their efficacy in models of neurodegenerative disease, inflammation, cancer, and diabetes, providing not just data, but the strategic rationale behind the experimental designs.

Neurodegenerative Disease Models: Targeting Memory Impairment

A significant thrust in the exploration of tetrahydrocarbazoles lies in their potential to combat neurodegenerative disorders like Alzheimer's disease. A common preclinical approach to assess pro-cognitive and anti-amnesic effects is the use of scopolamine-induced memory impairment models in rodents. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's pathology.

Comparative Efficacy of Tetrahydrocarbazole Derivatives in Ameliorating Scopolamine-Induced Memory Deficits

While direct head-to-head in vivo comparisons of multiple tetrahydrocarbazole derivatives in the same study are not extensively documented, we can synthesize data from separate studies that utilize the same well-established scopolamine-induced amnesia model. This allows for an indirect comparison and highlights promising candidates.

One study focused on the design of 1,2,3,4-tetrahydro-9H-carbazole derivatives as selective butyrylcholinesterase (BChE) inhibitors, a key target in Alzheimer's therapy.[1] The most potent derivative, 15g , was subsequently tested in vivo. In another investigation, a novel carbazole derivative, MT-6 , was evaluated for its multifunctional properties, including its ability to reverse scopolamine-induced memory deficits.[2]

Compound IDAnimal ModelDosing RegimenKey Efficacy EndpointOutcome vs. Scopolamine Control
THC Derivative 15g Scopolamine-induced memory impairment in ratsNot specifiedImprovement in spatial memory (Morris Water Maze)Significant improvement in memory function.[1]
Carbazole Derivative MT-6 Scopolamine-induced dementia in miceNot specifiedImprovement in memory and cognitionActively improved memory deficit and cognition impairment.[2]

Expert Insight: The choice of the scopolamine model is strategic; it provides a rapid and reproducible method to screen for compounds that enhance cholinergic neurotransmission, a pathway critically impaired in Alzheimer's disease. The data, while from separate studies, points to the potential of N-substituted tetrahydrocarbazoles in reversing cognitive deficits. Future head-to-head studies would be invaluable to delineate the structure-activity relationships for in vivo efficacy.

Experimental Protocol: Scopolamine-Induced Memory Impairment in Rodents

This protocol outlines a generalized procedure for evaluating the efficacy of tetrahydrocarbazole derivatives in a scopolamine-induced amnesia model.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Group Allocation: Animals are randomly divided into groups: Vehicle control, Scopolamine control, Positive control (e.g., Donepezil), and Tetrahydrocarbazole derivative treatment groups (at various doses).

  • Drug Administration: The test compounds (tetrahydrocarbazole derivatives) or vehicle are administered, typically via oral gavage or intraperitoneal injection.

  • Induction of Amnesia: After a pre-determined time (e.g., 30-60 minutes) to allow for drug absorption, scopolamine (typically 1-2 mg/kg, i.p.) is administered to all groups except the vehicle control.

  • Behavioral Testing: Following the scopolamine challenge (e.g., after 30 minutes), cognitive function is assessed using standardized behavioral tests such as the Morris Water Maze (for spatial memory) or the Y-maze (for spatial working memory).

  • Data Analysis: Key parameters (e.g., escape latency in the Morris Water Maze, percentage of spontaneous alternations in the Y-maze) are recorded and statistically analyzed to compare the performance of the treatment groups against the scopolamine-induced deficit.

Inflammatory Disease Models: Quelling the Fire

Chronic inflammation is a hallmark of numerous diseases, and the anti-inflammatory properties of tetrahydrocarbazoles have been a fertile area of investigation. The carrageenan-induced paw edema model in rats is a classic, acute inflammatory model used for the preliminary screening of potential anti-inflammatory agents.

Head-to-Head Comparison of Tetrahydrocarbazole Derivatives in the Carrageenan-Induced Paw Edema Model

A study directly compared the anti-inflammatory activity of several series of tetrahydrocarbazole derivatives, providing valuable structure-activity relationship (SAR) insights in an in vivo setting.[3] The study evaluated chalconyl-, isoxazolinyl-, and pyrazolinyl-substituted 1,2,3,4-tetrahydrocarbazoles.

Compound SeriesLead Compound(s)Animal ModelDoseMaximum Inhibition of Edema (%)
Chalconyl-THCs1b, 1c, 1dCarrageenan-induced paw edema in rats250 mg/kg, p.o.~50%[3]
Isoxazolinyl-THCs2a, 2dCarrageenan-induced paw edema in ratsNot specified62% and 60%, respectively[3]
Pyrazolinyl-THCsNot specifiedCarrageenan-induced paw edema in ratsNot specifiedData not specified

Expert Insight: The carrageenan-induced paw edema model is particularly useful for identifying compounds that can inhibit the mediators of the early, acute phase of inflammation, such as histamine, serotonin, and prostaglandins. The superior activity of the isoxazolinyl derivatives (2a and 2d) in this model suggests that this particular heterocyclic substitution on the tetrahydrocarbazole core is beneficial for acute anti-inflammatory effects. This provides a clear direction for further lead optimization.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Post-Induction & Measurement Phase acclimatize Animal Acclimatization (Male Wistar Rats, 150-200g) grouping Random Group Allocation (n=6 per group) acclimatize->grouping fasting Overnight Fasting grouping->fasting baseline Measure Initial Paw Volume (Plethysmograph) fasting->baseline treatment Administer Test Compounds (e.g., THC derivatives, 250 mg/kg, p.o.) or Vehicle/Standard Drug baseline->treatment induction Inject Carrageenan (0.1 ml, 1%) into sub-plantar region of left hind paw treatment->induction measurement Measure Paw Volume at Regular Intervals (e.g., 30, 60, 120, 180, 240 min) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation analysis Statistical Analysis (e.g., ANOVA) calculation->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Oncological Models: Awaiting Clearer in vivo Comparisons

The anticancer potential of tetrahydrocarbazoles is well-documented, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines in vitro.[4] However, direct head-to-head in vivo comparisons in animal models remain limited in the published literature. Typically, structure-activity relationship studies are conducted in vitro, and then a lead candidate is advanced to in vivo testing.

A recent study on carbazole sulfonamide derivatives identified compounds 7 and 15 as having potent in vitro activity.[5] Their prodrugs, 7a and 15a , demonstrated robust in vivo antitumor efficacy. Another study on water-soluble carbazole sulfonamides found that compound 4c was more potent than the standard drug CA-4P in a HepG2 xenograft model.[6]

While not a direct comparison of multiple tetrahydrocarbazoles, these studies underscore the therapeutic potential of this class of compounds in oncology. Future research should focus on comparative efficacy studies in relevant tumor models to identify the most promising candidates for clinical translation.

Signaling Pathways Targeted by Anticancer Tetrahydrocarbazoles

G cluster_0 Cellular Processes THC Tetrahydrocarbazole Derivatives tubulin Tubulin Polymerization THC->tubulin Inhibition topo Topoisomerase I (Topo I) THC->topo Inhibition cell_cycle Cell Cycle Progression (G2/M Phase) tubulin->cell_cycle topo->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Caption: Key cellular targets of anticancer tetrahydrocarbazole derivatives.

Metabolic Disease Models: The Quest for Novel Hypoglycemic Agents

Tetrahydrocarbazole derivatives have also emerged as promising candidates for the treatment of type 2 diabetes.[4] Research in this area has focused on developing novel hypoglycemic agents with favorable pharmacokinetic profiles.

The lack of direct comparative in vivo studies in diabetes models highlights a gap in the current research landscape. Such studies would be instrumental in selecting the most effective tetrahydrocarbazole scaffolds for further development as antidiabetic agents.

Conclusion and Future Directions

This guide provides a comparative overview of tetrahydrocarbazole derivatives in various preclinical disease models. The available data, particularly in the fields of neurodegenerative and inflammatory diseases, demonstrates the significant therapeutic potential of this chemical class. The head-to-head comparison in the carrageenan-induced paw edema model provides clear SAR insights for anti-inflammatory drug development. While direct comparative in vivo data in cancer and diabetes models is less mature, the promising results from lead candidates warrant further investigation.

Future research should prioritize direct, head-to-head comparisons of promising tetrahydrocarbazole derivatives in relevant and robust animal models. This will be crucial for elucidating the nuanced structure-activity relationships that govern in vivo efficacy and for selecting the most promising candidates for advancement into clinical trials.

References

  • Surendiran, T., et al. (2015). Studies On Anti-Inflammatory Behaviour Of Chalconyl, Isoxazolinyl And Pyrazolinyl 1, 2, 3, 4-Tetrahydrocarbazoles. International Journal of PharmTech Research, 8(2), 183-188.
  • Gholamhoseini, S., et al. (2019). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 28(6), 835-847.
  • Sarkar, S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
  • Di Fabio, R., et al. (2006). Synthesis and SAR of substituted tetrahydrocarbazole derivatives as new NPY-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(6), 1749-1752.
  • Lee, J. H., et al. (2023). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. Pharmaceuticals, 16(11), 1599.
  • Wawrzczak-Bargiela, A., et al. (2023). A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze. International Journal of Molecular Sciences, 24(5), 4567.
  • Posadas, I., et al. (2008). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 42(1), 5.4.1-5.4.7.
  • Al-Amin, M., et al. (2022). Ameliorative effect of carveol on scopolamine-induced memory impairment in rats. Avicenna Journal of Phytomedicine, 12(4), 386-401.
  • Gong, A., et al. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 273, 116509.
  • Zhang, M., et al. (2016). Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. MedChemComm, 7(6), 1155-1160.
  • van der Worp, H. B., et al. (2020). Comparison of drug efficacy in two animal models of type 2 diabetes: A systematic review and meta-analysis. PLoS One, 15(7), e0236132.
  • Al-Malki, A. L., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(22), 7596.
  • Kim, J. H., et al. (2019). Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks.
  • Lai, A. K., & Lo, A. C. (2013). Animal models of diabetic retinopathy: summary and comparison. Journal of Diabetes Research, 2013, 106594.
  • Tiwari, M., et al. (2020).
  • Abdullahi, M., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Lung Cancer Agents. Eclética Química, 48(1), 55-71.
  • Jadhav, V. (2019). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. SlideShare.
  • Liu, Y., et al. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 191, 112181.
  • Tchekalarova, J., et al. (2015). Comparison of Memory Impairment and Oxidative Stress Following Single or Repeated Doses Administration of Scopolamine in Rat Hippocampus. Journal of Basic and Clinical Physiology and Pharmacology, 26(6), 575-582.
  • Basha, S. A. J., et al. (2023). Comparative Anti-inflammatory Activity of NSAIDs and Herbal Extracts in Carrageenan-Induced Paw Edema. Indo-American Journal of Life Sciences and Biotechnology, 1(2), 1-10.
  • Salehi, B., et al. (2019). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Nutrients, 11(3), 530.
  • Fishbein-Kaminietsky, M., et al. (2011). The Dual Neuroprotective-Neurotoxic Profile of Cannabinoid Drugs. British Journal of Pharmacology, 163(7), 1391-1401.
  • Lastres-Becker, I., et al. (2005). Cannabinoids provide neuroprotection against 6-hydroxydopamine toxicity in vivo and in vitro: relevance to Parkinson's disease. Neurobiology of Disease, 19(1-2), 96-107.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid

Navigating the complexities of drug development requires not only innovation but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of 2,3,4,9-tetrah...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only innovation but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. As Senior Application Scientists, we understand that true laboratory excellence is achieved when robust scientific methodology is built upon a foundation of uncompromising safety. This document moves beyond mere compliance, offering a framework for creating a self-validating system of safety and handling that protects both the researcher and the integrity of the research.

Hazard Profile: Understanding the Compound

While a specific Safety Data Sheet (SDS) for 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is not extensively detailed, a thorough hazard assessment can be constructed by examining its parent structure, 1,2,3,4-tetrahydrocarbazole, and related carbazole derivatives. The primary hazards associated with this class of compounds are:

  • Skin Irritation: Direct contact can cause skin irritation[1][2].

  • Serious Eye Irritation: The compound is a strong eye irritant, with the potential to cause serious damage if direct contact occurs[1][2].

  • Respiratory Tract Irritation: As a powdered substance, inhalation of airborne particles may cause respiratory irritation[1][2].

  • Carcinogenicity and Mutagenicity: Data for some related carbazole compounds indicate they are suspected of causing cancer and genetic defects, necessitating cautious handling to minimize exposure[3].

  • Aquatic Toxicity: Certain carbazole derivatives may cause long-lasting harmful effects to aquatic life, highlighting the need for proper disposal[3][4].

Given these potential hazards, all handling procedures must be designed to minimize direct contact, prevent aerosolization of the powder, and ensure proper containment and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solid Tightly fitting safety goggles with side-shields[2].Chemical-resistant gloves (Nitrile recommended). Inspect before use[5].Fastened lab coat[6].Recommended to handle in a chemical fume hood or ventilated balance enclosure to avoid inhalation[6].
Preparing Solutions Tightly fitting safety goggles with side-shields[2].Chemical-resistant gloves (Nitrile recommended).Fastened lab coat[6].Work within a chemical fume hood[7].
General Handling & Analysis Tightly fitting safety goggles with side-shields[2].Chemical-resistant gloves (Nitrile recommended).Fastened lab coat[6].Not required if handling is within a closed system or fume hood.

Operational Plan: From Preparation to Disposal

A systematic workflow is critical to ensuring safety and reproducibility. The following protocols are designed to be a self-validating system, where each step reinforces the safety of the next.

Preparation and Donning PPE
  • Designate the Workspace: Cordon off and label a specific area for handling the compound. Cover the work surface with absorbent bench paper to contain any potential spills[8].

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, solvents) and waste containers are within the designated area before handling the compound.

  • Don PPE:

    • First, put on your lab coat, ensuring it is fully fastened[6].

    • Next, put on your safety goggles[9].

    • Finally, don your chemical-resistant gloves, ensuring they are pulled over the cuffs of your lab coat[10]. Inspect gloves for any signs of degradation or punctures before use[10].

Step-by-Step Handling of Solid Compound

The primary risk when handling powdered chemicals is the generation of dust, which increases the risk of inhalation and contamination of the workspace[8].

  • Work in a Ventilated Enclosure: All weighing and transferring of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure to capture any airborne particles[6][11].

  • Minimize Air Currents: Keep the fume hood sash as low as possible. Avoid rapid movements that could disturb the air and aerosolize the powder.

  • Use Appropriate Tools: Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to electrostatic charge[6]. Use a spatula to carefully transfer small amounts of the powder; avoid pouring directly from the bottle[8].

  • Keep Containers Closed: The primary container for the chemical should be closed at all times when not actively in use[5][8]. This simple step significantly reduces the risk of accidental spills and contamination.

Doffing PPE and Decontamination

The process of removing PPE is as critical as putting it on. Improper removal can lead to self-contamination.

  • Decontaminate Workspace: Before removing any PPE, wipe down the work surface and any non-disposable equipment with a towel wetted with a suitable solvent, followed by soap and water[6]. Dispose of all cleaning materials as hazardous waste[3].

  • Remove Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Remove Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination on the exterior.

  • Remove Eye Protection: Remove your safety goggles last.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after all PPE has been removed[7][10].

Safe_Handling_Workflow prep Step 1: Preparation don_ppe Step 2: Don PPE (Lab Coat, Goggles, Gloves) prep->don_ppe Assess Hazards handle Step 3: Handle Chemical (In Fume Hood) don_ppe->handle Enter Work Area decon Step 4: Decontaminate (Workspace & Equipment) handle->decon Work Complete doff_ppe Step 5: Doff PPE (Gloves, Coat, Goggles) decon->doff_ppe Clean Area Secure dispose Step 6: Waste Disposal doff_ppe->dispose Exit Work Area wash Step 7: Wash Hands dispose->wash

Caption: Workflow for the safe handling of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid.

Emergency and Disposal Plan

Preparedness is paramount. Even with meticulous planning, accidents can occur.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing[12][13]. Seek medical attention if irritation persists[12].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[12][14]. Remove contact lenses if present and easy to do. Seek immediate medical attention[12].

  • Inhalation: Move the affected person to fresh air at once[15]. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[15].

  • Minor Spill: For small spills of solid material, do not use a brush or dry sweeping. Carefully dampen the material with water to prevent dusting, then gently sweep or scoop it into a designated hazardous waste container[16]. Clean the spill area thoroughly with an appropriate solvent and then soap and water, collecting all cleaning materials as hazardous waste[3].

Disposal Protocol

Due to its potential carcinogenicity and aquatic toxicity, all waste generated from handling this compound must be treated as hazardous waste[3][4].

  • Segregation: Do not mix this waste with other waste streams[3].

  • Solid Waste: All solid residues, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container[3]. A high-density polyethylene (HDPE) container is suitable[3].

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for liquids.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following their specific procedures for hazardous chemical waste[3][4].

By integrating these protocols into your daily laboratory operations, you build a culture of safety that becomes second nature, allowing you to focus on the science with confidence and peace of mind.

References

  • CARBAZOLE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • 1,2,3,4-Tetrahydrocarbazole. PubChem, National Center for Biotechnology Information. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

  • Safety Data Sheet: Carbazole. Carl ROTH. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]

  • Safety Data Sheet: Carbazole. Carl ROTH. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. [Link]

  • Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%. Cole-Parmer. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Hazardous Chemical Exposures. Princeton University, Environmental Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid
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2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid
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